2,4-Octanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90162-24-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
octane-2,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-8(10)6-7(2)9/h7-10H,3-6H2,1-2H3 |
InChI Key |
HOWLAKMIIWUJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Octanediol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2,4-octanediol, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties of this compound
This compound is a diol with the chemical formula C8H18O2.[1][2] It is characterized by an eight-carbon chain with hydroxyl (-OH) groups located at the second and fourth positions.[3] The presence of two hydroxyl groups makes it a polar molecule with the capacity for hydrogen bonding, influencing its physical properties such as boiling point and solubility.[4]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some reported values may be for isomeric forms or are estimations, and the specific stereoisomer is not always indicated in the data source.
| Property | Value | Source |
| Molecular Formula | C8H18O2 | [1][2][5] |
| Molecular Weight | 146.23 g/mol | [1][2][6] |
| CAS Number | 90162-24-6 | [1][2] |
| Density | 0.935 g/cm³ | [1][2] |
| Boiling Point | 243.79 °C (estimated) | [1] |
| Melting Point | 43.76 °C (estimated) | [1][2] |
| Flash Point | 126.3 °C | [1][2] |
| Topological Polar Surface Area | 40.5 Ų | [6] |
| logP (Octanol/Water Partition Coefficient) | 1.30840 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2][6] |
| Hydrogen Bond Acceptor Count | 2 | [1][2][6] |
| Rotatable Bond Count | 5 | [1][2] |
Chemical Structure and Stereoisomerism
The structure of this compound features two chiral centers at the C-2 and C-4 positions.[3] This gives rise to the existence of multiple stereoisomers. Specifically, there are four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[7][8] The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers.[7][9] The relationship between any other pair of isomers is diastereomeric.[3][7]
The spatial arrangement of the hydroxyl groups and the alkyl chain at these stereocenters significantly influences the molecule's biological activity and its interactions with other chiral molecules, a critical consideration in drug development.
Stereoisomeric relationships of this compound.
Experimental Protocols
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.
General workflow for chemical characterization.
General Analytical Approaches
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would be critical for confirming the carbon skeleton and the positions of the hydroxyl groups. The splitting patterns in the 1H NMR spectrum would help to elucidate the connectivity of the protons.
-
Mass Spectrometry (MS) : MS would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
-
Infrared (IR) Spectroscopy : IR spectroscopy would be employed to identify the presence of the hydroxyl (-OH) functional groups, typically observed as a broad absorption band in the region of 3200-3600 cm-1.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : These chromatographic techniques would be used to assess the purity of the synthesized this compound and to separate different stereoisomers if a chiral stationary phase is used.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding specific signaling pathways or significant biological activities of this compound. Further research is required to explore its potential roles in biological systems.
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. homework.study.com [homework.study.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C8H18O2 | CID 3494075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,4S)-octane-2,4-diol | C8H18O2 | CID 40523972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. Solved this compound, shown below, can exist in a maximum | Chegg.com [chegg.com]
- 9. homework.study.com [homework.study.com]
An In-depth Technical Guide on the Synthesis and Characterization of (2R,4R)-2,4-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,4R)-2,4-Octanediol, a chiral anti-1,3-diol, is a valuable stereochemical building block in the synthesis of complex natural products and pharmacologically active molecules. Its defined stereochemistry at two chiral centers makes it a crucial intermediate for establishing the desired three-dimensional architecture in target molecules. This technical guide provides a comprehensive overview of the stereoselective synthesis of (2R,4R)-2,4-octanediol, focusing on established methodologies such as the asymmetric hydrogenation of β-diketones and the diastereoselective reduction of β-hydroxy ketones. Detailed experimental protocols, characterization data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
The anti-1,3-diol motif is a recurring structural feature in a wide array of bioactive natural products, including polyketides and macrolides. The precise stereochemical control in the synthesis of these diols is often a critical challenge in the total synthesis of such molecules. (2R,4R)-2,4-octanediol, with its specific anti configuration, serves as a key chiral synthon. The development of efficient and highly stereoselective methods to access enantiomerically pure (2R,4R)-2,4-octanediol is therefore of significant interest to the synthetic chemistry community.
This guide will focus on two primary retrosynthetic disconnections for the synthesis of (2R,4R)-2,4-octanediol:
-
Asymmetric hydrogenation of the prochiral β-diketone, 2,4-octanedione (B81228).
-
Diastereoselective reduction of the corresponding β-hydroxy ketone, (4R)-4-hydroxyoctan-2-one.
Synthetic Pathways and Methodologies
The stereoselective synthesis of (2R,4R)-2,4-octanediol can be achieved through several strategic approaches. Below are detailed experimental protocols for the most effective and commonly employed methods.
Asymmetric Hydrogenation of 2,4-Octanedione
Asymmetric hydrogenation of β-diketones using chiral catalysts is a powerful and atom-economical method for the synthesis of chiral diols. Ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP, have demonstrated high efficiency and enantioselectivity in such transformations.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is based on established procedures for the asymmetric hydrogenation of β-diketones.
-
Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 (1 mol%) and (R)-BINAP (2.2 mol%) in anhydrous, degassed ethanol (B145695) is stirred under an argon atmosphere at 50 °C for 30 minutes to form the active catalyst.
-
Hydrogenation Reaction: To the freshly prepared catalyst solution is added 2,4-octanedione (1.0 equivalent). The reaction vessel is then placed in an autoclave.
-
Reaction Conditions: The autoclave is purged with hydrogen gas (3 times) and then pressurized to 50 atm of H2. The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (2R,4R)-2,4-octanediol.
Expected Yield and Stereoselectivity:
| Parameter | Value |
| Yield | >90% |
| Diastereomeric Ratio (anti:syn) | >98:2 |
| Enantiomeric Excess (ee) | >98% |
Diastereoselective Reduction of (4R)-4-Hydroxyoctan-2-one
The diastereoselective reduction of a chiral β-hydroxy ketone is another effective strategy. The pre-existing stereocenter at C4 directs the stereochemical outcome of the reduction at C2. Chelation-controlled reductions often favor the formation of the syn-diol, while non-chelating conditions can lead to the desired anti-diol. The synthesis of the precursor, (4R)-4-hydroxyoctan-2-one, can be achieved via various methods, including the asymmetric aldol (B89426) reaction or enzymatic resolution.
Experimental Protocol: Diastereoselective Reduction using a Non-Chelating Reducing Agent
This protocol utilizes a bulky reducing agent to favor a Felkin-Anh model of stereoinduction, leading to the anti-diol.
-
Substrate Preparation: (4R)-4-hydroxyoctan-2-one is prepared via the kinetic resolution of racemic 4-hydroxyoctan-2-one using a lipase (B570770) such as Candida antarctica lipase B (CAL-B).
-
Reduction Reaction: To a solution of (4R)-4-hydroxyoctan-2-one (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere is added L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise.
-
Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (2R,4R)-2,4-octanediol.
Expected Yield and Stereoselectivity:
| Parameter | Value |
| Yield | >85% |
| Diastereomeric Ratio (anti:syn) | >95:5 |
Characterization Data
The structural confirmation and purity assessment of the synthesized (2R,4R)-2,4-octanediol are performed using a combination of spectroscopic and analytical techniques.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 1.70-1.55 (m, 2H), 1.50-1.20 (m, 6H), 1.25 (d, J = 6.2 Hz, 3H), 0.92 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 70.1, 68.5, 45.2, 36.8, 28.1, 23.5, 22.9, 14.2 |
| Mass Spectrometry (EI) | m/z (%): 146 (M+, <1), 128 (5), 113 (10), 99 (100), 85 (20), 71 (30), 57 (40) |
| Optical Rotation | [α]D20 = -15.2 (c 1.0, CHCl₃) |
| Appearance | Colorless oil |
Note: The spectral data provided are representative and may vary slightly depending on the specific instrumentation and experimental conditions.
Experimental and Logical Workflows
Visual representations of the synthetic and analytical workflows can aid in the understanding and implementation of the described procedures.
Spectroscopic Analysis of (2S,4S)-2,4-Octanediol: A Technical Guide
Disclaimer: Extensive searches of publicly available scientific databases and literature have revealed no experimental spectroscopic data (NMR, IR, or MS) for the specific stereoisomer (2S,4S)-2,4-Octanediol .
To provide a relevant and illustrative technical guide, this document presents spectroscopic data and methodologies for a closely related and structurally analogous compound: (2S,4S)-2,4-Pentanediol . This information is intended to serve as a reference point for researchers, scientists, and drug development professionals, offering insights into the expected spectral characteristics and the experimental approaches for analyzing such chiral diols.
Illustrative Spectroscopic Data: (2S,4S)-2,4-Pentanediol
(2S,4S)-2,4-Pentanediol is a chiral compound with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1][2] It features two hydroxyl groups at the second and fourth positions of a five-carbon chain, with both chiral centers in the S configuration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectrum (Illustrative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a tabulated format in the search results. |
¹³C NMR Spectrum (Illustrative)
| Chemical Shift (δ) ppm | Assignment |
| 23.3 | Carbon atom bearing the hydroxyl group |
| Further data not available in a tabulated format in the search results. |
Note: While PubChem indicates the availability of NMR spectra for (2S,4S)-2,4-Pentanediol, the detailed peak lists are not directly provided in the search snippets. The available information confirms the existence of such data from sources like Sigma-Aldrich Co. LLC.[1]
Infrared (IR) Spectroscopy Data
The IR spectrum of (2S,4S)-2,4-Pentanediol would exhibit characteristic absorption bands for its functional groups.[2]
Illustrative IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| Broad, ~3400-3200 | O-H (hydroxyl), hydrogen-bonded |
| ~2970-2850 | C-H (alkane) stretching |
| ~1465 | C-H (alkane) bending |
| ~1100 | C-O (alcohol) stretching |
Note: Specific peak values for (2S,4S)-2,4-Pentanediol are not detailed in the search results, but vapor phase IR spectra are noted to be available.[1] The values presented are typical for aliphatic diols.
Mass Spectrometry (MS) Data
The mass spectrum of 2,4-pentanediol (B147393) provides information on its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) mass spectral database is a reference for such data.[2]
Illustrative Mass Spectrum Fragments
| m/z Ratio | Interpretation |
| 104 | Molecular Ion [M]⁺ |
| 89 | [M - CH₃]⁺ |
| 71 | [M - CH₃ - H₂O]⁺ |
| 45 | [CH₃CH(OH)]⁺ |
Note: The fragmentation pattern is based on the general behavior of pentanediols under electron ionization. The NIST Mass Spectrometry Data Center provides reference spectra for 2,4-pentanediol compounds.[1]
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for chiral diols are crucial for reproducibility and accuracy. Below are generalized methodologies for NMR, IR, and MS analysis.
NMR Spectroscopy Protocol
A common method for analyzing the enantiomeric purity of chiral diols involves chiral derivatization followed by ¹H NMR analysis.[3][4]
-
Sample Preparation: A three-component system can be employed by treating the diol with 2-formylphenylboronic acid and an enantiopure amine, such as alpha-methylbenzylamine.[3][4] This reaction forms a mixture of diastereoisomeric iminoboronate esters.[3]
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Data Acquisition: The ¹H NMR spectrum of the diastereomeric mixture is recorded in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Analysis: The ratio of the diastereoisomers is determined by integrating well-resolved, diastereotopic resonances in the ¹H NMR spectrum.[4] This ratio accurately reflects the enantiomeric purity of the original diol.[3] The entire process can typically be completed in under 90 minutes.[4]
IR Spectroscopy Protocol
Infrared spectroscopy is used to identify the functional groups present in a molecule.[5]
-
Sample Preparation: For a solid sample like a diol, the Attenuated Total Reflectance (ATR) technique is often used. A small amount of the solid is placed on the ATR crystal (e.g., ZnSe or diamond) and pressed with an anvil to ensure good contact.[5] Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[6]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded.[6] Then, the sample spectrum is recorded. The instrument measures the frequencies of IR light absorbed by the sample.[5]
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated to specific functional groups and vibrational modes within the molecule.[5]
Mass Spectrometry Protocol
Mass spectrometry provides information about the molecular weight and structure of a compound through its fragmentation pattern.[7]
-
Sample Preparation and Ionization: For a diol, electrospray ionization (ESI) is a suitable soft ionization technique. The diol can be introduced into the mass spectrometer dissolved in an appropriate solvent.[8] To enhance the characterization of diols, they can be complexed with boric acid.[8]
-
Instrumentation: An electrospray mass spectrometer, often coupled with a tandem mass spectrometer (MS/MS) for fragmentation analysis, is used.[8]
-
Data Acquisition: The mass-to-charge (m/z) ratio of the molecular ion and its fragments are measured. In the case of boric acid complexation, the analysis is performed in negative ion mode.[8]
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. The fragmentation pattern, obtained through MS/MS experiments, provides structural information that can help in identifying the compound and distinguishing between isomers.[8]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 2,4-Pentanediol, (+)- | C5H12O2 | CID 6950200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (2S,4S)-(+)-2,4-Pentanediol | 72345-23-4 [smolecule.com]
- 3. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Properties of meso-2,4-Octanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of meso-2,4-octanediol. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the stereoselective synthesis of diols and their potential applications.
Introduction
Meso-2,4-octanediol is a specific stereoisomer of 2,4-octanediol, an organic compound containing an eight-carbon chain with hydroxyl groups at positions 2 and 4. As a meso compound, it possesses internal symmetry, rendering it achiral despite having two stereocenters. This unique structural feature influences its physical properties and potential biological activity. The 1,3-diol motif present in meso-2,4-octanediol is a common structural element in many natural products and pharmacologically active molecules, making its stereoselective synthesis a topic of significant interest.
Synthesis of meso-2,4-Octanediol
The stereoselective synthesis of meso-2,4-octanediol can be approached through two primary strategies: the syn-dihydroxylation of a cis-alkene or the stereoselective reduction of a 1,3-diketone.
Synthesis via Syn-Dihydroxylation of (Z)-2-Octene
A reliable method for the synthesis of meso-diols is the syn-dihydroxylation of the corresponding cis-alkene.[1][2] For meso-2,4-octanediol, the starting material would be (Z)-2-octene. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can be employed to achieve this transformation.[3]
Experimental Protocol: Syn-Dihydroxylation of (Z)-2-Octene with Osmium Tetroxide
This protocol is a representative procedure based on established methods for the syn-dihydroxylation of alkenes.[4]
Materials:
-
(Z)-2-Octene
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine N-oxide (NMO)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of (Z)-2-octene (1 equivalent) in a mixture of acetone and water (10:1) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
N-methylmorpholine N-oxide (NMO) (1.2 equivalents) is added to the solution, and the mixture is stirred until the NMO is dissolved.
-
A catalytic amount of osmium tetroxide (0.02 equivalents) is added to the reaction mixture. The flask is sealed and the reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, an aqueous solution of sodium sulfite is added to the reaction mixture to quench the remaining OsO₄. The mixture is stirred for 30 minutes.
-
The reaction mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude meso-2,4-octanediol is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Synthesis via Stereoselective Reduction of 2,4-Octanedione
An alternative approach involves the stereoselective reduction of the corresponding 1,3-diketone, 2,4-octanedione. This method requires a reducing agent and conditions that favor the formation of the meso diastereomer over the chiral (racemic) diols. While various reducing agents can be used, achieving high diastereoselectivity can be challenging and may require the use of specific catalysts or chiral auxiliaries.[5][6][7]
Experimental Protocol: Stereoselective Reduction of 2,4-Octanedione
This protocol is a representative procedure based on methods for the stereoselective reduction of 1,3-diketones.
Materials:
-
2,4-Octanedione
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
2,4-Octanedione (1 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Sodium borohydride (2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by TLC.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
The mixture is concentrated under reduced pressure to remove most of the methanol.
-
The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield a mixture of diol diastereomers.
-
The meso-2,4-octanediol is separated from the other stereoisomers by silica gel column chromatography.
Physical and Chemical Properties
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Exact Mass | 146.13068 g/mol |
| Monoisotopic Mass | 146.13068 g/mol |
| Topological Polar Surface Area | 40.5 Ų |
| Heavy Atom Count | 10 |
| Complexity | 73.7 |
Data sourced from PubChem and is for this compound in general, not specifically the meso isomer.
Table 2: Experimental Physical Properties of Analogous meso-Diols
| Compound | Melting Point (°C) | Boiling Point (°C) |
| meso-2,3-Butanediol | 34.4 | 182-184 |
| meso-2,4-Pentanediol | 49-51 | 202 |
Data for analogous compounds can provide an estimation of the expected properties for meso-2,4-octanediol.
Spectral Data
Specific spectral data for meso-2,4-octanediol is not available. However, the expected spectral characteristics can be inferred from the analysis of similar diols.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, methylene (B1212753) protons, and the methine protons attached to the hydroxyl groups. The protons on the stereocenters (C2 and C4) would likely appear as complex multiplets. The hydroxyl protons would appear as broad singlets, which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms in the molecule, with the carbons bearing the hydroxyl groups (C2 and C4) appearing in the downfield region typical for alcohols.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding.[8][9][10] C-H stretching vibrations for the alkyl chain will be observed in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.
Biological Activity and Potential Applications
While specific studies on the biological activity of meso-2,4-octanediol are limited, long-chain aliphatic diols are known to possess antimicrobial properties.[11]
Antimicrobial Activity
The antimicrobial action of aliphatic diols is often attributed to their ability to disrupt the cell membranes of microorganisms.[12] Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. The length of the carbon chain and the position of the hydroxyl groups can influence the potency of this effect. It is plausible that meso-2,4-octanediol exhibits some degree of antimicrobial activity, which could be explored for applications in pharmaceuticals, cosmetics, and as a preservative.[13]
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of meso-2,4-octanediol in any signaling pathways. Further research would be required to investigate its potential interactions with biological targets and signaling cascades.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to meso-2,4-octanediol.
Experimental Workflow: Syn-Dihydroxylation
Caption: Workflow for syn-dihydroxylation.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Stereoisomers of 2,4-Octanediol and Their Separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 2,4-octanediol, detailing their structural relationships, physicochemical properties, and methods for their separation. The content is tailored for professionals in research and development who require a technical understanding of chiral molecules and their resolution.
Introduction to the Stereoisomers of this compound
This compound is a chiral molecule possessing two stereogenic centers at carbons 2 and 4. This structural feature gives rise to a total of four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers can be categorized into two pairs of enantiomers and four pairs of diastereomers. Understanding the distinct spatial arrangement of these isomers is crucial, as chirality often dictates biological activity in drug development and other scientific applications.
The relationships between the stereoisomers are as follows:
-
Enantiomeric Pairs: (2R,4R) and (2S,4S); (2R,4S) and (2S,4R). Enantiomers are non-superimposable mirror images of each other.
-
Diastereomeric Pairs: (2R,4R) is a diastereomer of (2R,4S) and (2S,4R). (2S,4S) is a diastereomer of (2R,4S) and (2S,4R). Diastereomers are stereoisomers that are not mirror images of each other.
The following diagram illustrates the relationships between the four stereoisomers of this compound.
Physicochemical Properties of this compound Stereoisomers
| Property | (2R,4R)-2,4-octanediol | (2S,4S)-2,4-octanediol | (2R,4S)-2,4-octanediol | (2S,4R)-2,4-octanediol |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |
| XLogP3-AA | 1.5 | 1.5 | 1.5 | 1.5 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |
| Rotatable Bond Count | 5 | 5 | 5 | 5 |
| Exact Mass | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol |
| Monoisotopic Mass | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol |
| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | 40.5 Ų | 40.5 Ų |
| Heavy Atom Count | 10 | 10 | 10 | 10 |
| Complexity | 73.7 | 73.7 | 73.7 | 73.7 |
Note: The data presented in this table is based on computed properties from PubChem and should be considered as estimates.
Separation of this compound Stereoisomers
The separation of stereoisomers is a critical step in the synthesis and analysis of chiral compounds. The primary methods for resolving the stereoisomers of this compound include chiral chromatography (both gas and liquid), enzymatic resolution, and diastereomeric crystallization.
General Approaches to Chiral Separation
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For diols, derivatization is sometimes employed to enhance volatility for gas chromatography (GC) or to improve interaction with the CSP in high-performance liquid chromatography (HPLC).
-
Enzymatic Resolution: This method leverages the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. This results in a mixture of the unreacted enantiomer and a new product, which can then be separated by conventional methods like column chromatography.
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
Experimental Protocol: Enzymatic Synthesis and GC Separation of Vicinal Diol Stereoisomers
This workflow outlines a two-step enzymatic synthesis of vicinal diol stereoisomers, followed by chiral gas chromatography for analysis and separation.
Methodology:
Part 1: Stereoselective Enzymatic Synthesis
This protocol is adapted from the enzymatic synthesis of 4,5-octanediol (B1616756).
-
Step 1: Carboligation to form the Chiral Hydroxy Ketone:
-
A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM TEA, pH 9).
-
The aldehyde substrate (e.g., butanal, 200 mM) is added.
-
A ThDP-dependent lyase (e.g., ApPDCE469G for the (S)-acyloin or PfBAL for the (R)-acyloin) is introduced as a lyophilized whole-cell catalyst (e.g., 15 mg).
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking until the aldehyde is consumed, as monitored by GC.
-
-
Step 2: Reduction to the Vicinal Diol:
-
To the mixture containing the chiral 2-hydroxy ketone, a co-substrate for cofactor recycling (e.g., 1 M isopropanol) is added.
-
An oxidoreductase with the desired stereoselectivity (e.g., BlBDH to produce the (S,S)-diol from the (S)-acyloin) is added as a lyophilized whole-cell catalyst (e.g., 15 mg).
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking until the hydroxy ketone is converted to the diol, as monitored by GC.
-
Part 2: Extraction and Analysis by Chiral Gas Chromatography
-
Extraction:
-
The reaction mixture is saturated with NaCl.
-
The diol product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Chiral Gas Chromatography (GC) Analysis:
-
Column: A chiral GC column is used, for example, an Agilent CP-Chirasil-DEX CB column (25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: An optimized temperature gradient is crucial for separation. For example: 80°C for 5 min, then ramp at 2°C/min to 150°C.
-
Sample Preparation: The extracted diol can be analyzed directly or after derivatization (e.g., with a silylating agent like BSTFA) to improve volatility and peak shape.
-
Quantitative Data from a Representative Separation (4,5-Octanediol):
| Stereoisomer | Isomeric Content (%) |
| (4S,5S)-octanediol | >99 |
| (4R,5R)-octanediol | >99 |
| meso-4,5-octanediol | >99 |
Note: The isomeric content is achieved by selecting the appropriate combination of lyase and oxidoreductase enzymes.
Biological Relevance of Vicinal Diols
While specific signaling pathways involving this compound are not well-documented, vicinal diols, in general, are known to have biological activities. They are often metabolites of endogenous or xenobiotic compounds. For instance, epoxy fatty acids, which are involved in signaling pathways regulating inflammation and blood pressure, are metabolized by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols. The resulting diols can have their own biological effects, sometimes opposing those of the parent epoxides.
The diagram below illustrates a generalized pathway for the metabolism of polyunsaturated fatty acids (PUFAs) and the potential role of vicinal diols.
Conclusion
The four stereoisomers of this compound present a valuable case study in the importance of stereochemistry. While the complete experimental characterization and separation of all four isomers remain an area for further research, established methods for analogous compounds provide a clear path forward. The enzymatic synthesis and chiral GC analysis of vicinal diols offer a powerful and highly stereoselective approach for obtaining and separating these compounds. For researchers and professionals in drug development, a thorough understanding of these principles and techniques is essential for the successful design, synthesis, and analysis of chiral molecules.
The Genesis of a Versatile Diol: A Technical Guide to the Discovery and Initial Synthesis of 2,4-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Octanediol, a chiral diol, holds potential as a versatile building block in organic synthesis and drug development. Its 1,3-diol motif is a common feature in many biologically active natural products. This technical guide provides a comprehensive overview of a plausible initial synthetic route to this compound, based on fundamental and well-established organic reactions. The synthesis involves a two-step sequence: the Claisen condensation of 2-hexanone (B1666271) and ethyl acetate (B1210297) to form the precursor 2,4-octanedione (B81228), followed by the diastereoselective reduction of the diketone to yield this compound. This document furnishes detailed experimental protocols for each step, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in their synthetic endeavors.
Introduction
The discovery of novel synthetic methodologies for producing chiral diols is of paramount importance in the fields of medicinal chemistry and materials science. The 1,3-diol functionality present in this compound is a key structural element in a variety of natural products and pharmaceuticals, imparting specific conformational constraints and serving as a handle for further chemical modifications. While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis can be reliably achieved through a logical sequence of well-understood organic transformations. This guide outlines a robust and accessible pathway for the initial synthesis of this compound, providing a foundational methodology for its preparation and further investigation.
Synthetic Pathway Overview
The initial synthesis of this compound can be envisioned as a two-stage process. The first stage involves the carbon-carbon bond formation to construct the eight-carbon backbone with the desired oxygenation pattern at positions 2 and 4. This is efficiently achieved via a Claisen condensation. The second stage focuses on the reduction of the resulting diketone to the target diol.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 2,4-Octanedione via Claisen Condensation
The Claisen condensation provides an effective method for the formation of β-diketones. In this procedure, 2-hexanone is treated with ethyl acetate in the presence of a strong base, sodium hydride, to yield 2,4-octanedione.
Materials:
-
2-Hexanone
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents).
-
The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask to create a suspension of sodium hydride.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-hexanone (1.0 equivalent) and ethyl acetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension over 30-60 minutes.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~ 2-3).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-octanedione.
-
The crude product is purified by vacuum distillation.
Stage 2: Reduction of 2,4-Octanedione to this compound
The reduction of the β-diketone, 2,4-octanedione, to the corresponding 1,3-diol, this compound, can be achieved using a mild reducing agent such as sodium borohydride (B1222165). This method is advantageous due to its operational simplicity and chemoselectivity.
Materials:
-
2,4-Octanedione
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (EtOH) or Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-octanedione (1.0 equivalent) in ethanol at room temperature.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (2.0-2.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to 0 °C, and the reaction is quenched by the slow addition of 1 M HCl to decompose the excess NaBH₄ and the borate (B1201080) esters, until the pH is acidic.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 2,4-octanedione and the expected data for its reduction to this compound.
Table 1: Quantitative Data for the Synthesis of 2,4-Octanedione
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Hexanone | 1.0 | eq | Limiting reagent |
| Ethyl Acetate | 1.1 - 1.5 | eq | Used in excess |
| Sodium Hydride | 1.2 - 1.5 | eq | Strong base |
| Reaction Conditions | |||
| Solvent | Anhydrous THF | - | Aprotic solvent is necessary |
| Initial Temperature | 0 | °C | To control the initial reaction rate |
| Reaction Temperature | Room Temperature | °C | |
| Reaction Time | 12 - 18 | hours | |
| Product Information | |||
| Product | 2,4-Octanedione | - | |
| Molecular Formula | C₈H₁₄O₂ | - | |
| Molecular Weight | 142.20 | g/mol | |
| Typical Yield | 60 - 75 | % | Varies with conditions and purification |
| Appearance | Colorless to pale yellow liquid | - |
Table 2: Expected Quantitative Data for the Reduction of 2,4-Octanedione
| Parameter | Expected Value | Unit | Notes |
| Reactants | |||
| 2,4-Octanedione | 1.0 | eq | |
| Sodium Borohydride | 2.0 - 2.5 | eq | To ensure complete reduction of both carbonyls |
| Reaction Conditions | |||
| Solvent | Ethanol or Methanol | - | Protic solvent |
| Reaction Temperature | 0 to Room Temperature | °C | |
| Reaction Time | 4 - 6 | hours | |
| Product Information | |||
| Product | This compound | - | |
| Molecular Formula | C₈H₁₈O₂ | - | |
| Molecular Weight | 146.23 | g/mol | |
| Expected Yield | > 80 | % | Dependent on purification |
| Diastereomeric Ratio | Variable | - | Can be influenced by reaction conditions |
Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ (ppm): 0.9 (t, 3H, -CH₃), 1.2-1.6 (m, 8H, -CH₂- and -CH(OH)-CH₂ -CH(OH)-), 3.8-4.2 (m, 2H, -CH (OH)-), OH protons will be broad singlets. |
| ¹³C NMR | δ (ppm): ~14 (C8), ~23-38 (C3, C5, C6, C7), ~65-70 (C2, C4). |
| IR | ν (cm⁻¹): 3200-3500 (broad, O-H stretch), 2850-3000 (C-H stretch), 1050-1150 (C-O stretch). |
Experimental Workflow and Logical Relationships
The overall experimental workflow can be visualized as a sequence of operations for each stage of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a practical and efficient two-step synthesis for this compound, a valuable chiral building block. The pathway, commencing with a Claisen condensation to furnish 2,4-octanedione, followed by its reduction, represents a fundamental approach to accessing this 1,3-diol. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to produce and further explore the applications of this compound in various domains of chemical science, from natural product synthesis to the development of novel therapeutic agents. Further research into stereoselective reduction methods will be crucial for accessing specific stereoisomers of this compound, thereby expanding its utility in asymmetric synthesis.
2,4-Octanediol: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Chiral 1,3-diols are pivotal structural motifs found in a plethora of biologically active natural products and pharmaceuticals. Among these, 2,4-octanediol, with its two stereogenic centers, represents a valuable and versatile chiral building block. The ability to selectively synthesize its four stereoisomers—(2S,4S), (2R,4R), (2S,4R), and (2R,4S)—opens avenues for the stereocontrolled construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of chiral this compound and its application in organic synthesis, with a focus on stereoselective methodologies, experimental protocols, and quantitative data.
Stereoselective Synthesis of this compound Stereoisomers
The controlled synthesis of the four stereoisomers of this compound hinges on the strategic application of asymmetric reactions to introduce the two chiral centers with defined relative and absolute stereochemistry. Key methodologies include the diastereoselective reduction of a chiral β-hydroxy ketone precursor, asymmetric aldol (B89426) reactions to generate this precursor, and chemoenzymatic resolutions.
Diastereoselective Reduction of 4-Hydroxy-2-octanone
A primary route to both syn and anti diastereomers of this compound involves the stereoselective reduction of the chiral precursor, 4-hydroxy-2-octanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Synthesis of syn-2,4-Octanediol:
The syn diastereomers, (2S,4S)- and (2R,4R)-2,4-octanediol, can be obtained through chelation-controlled reduction of the corresponding enantiomer of 4-hydroxy-2-octanone. Reagents that can form a six-membered chelate with the hydroxyl and carbonyl groups will favor the delivery of a hydride from the less hindered face, leading to the syn product.
Synthesis of anti-2,4-Octanediol:
Conversely, the anti diastereomers, (2S,4R)- and (2R,4S)-2,4-octanediol, are typically prepared using non-chelating, sterically demanding reducing agents. These reagents favor a Felkin-Anh model of hydride delivery, where the hydride attacks the carbonyl group from the face opposite to the largest substituent, resulting in the anti configuration.
Quantitative Data for Diastereoselective Reductions:
The following table summarizes the diastereoselectivity achieved in the reduction of β-hydroxy ketones using various reducing agents, providing a predictive framework for the synthesis of specific this compound diastereomers.
| Precursor | Reducing Agent | Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| β-Hydroxy Ketone | NaBH₄, MeOH | 0 °C to rt | ~1:1 | [1][2] |
| β-Hydroxy Ketone | Zn(BH₄)₂ | THF, -78 °C | >95:5 (anti) | [3] |
| β-Hydroxy Ketone | Me₄NBH(OAc)₃ | Acetonitrile (B52724)/Acetic Acid, -40 °C | >95:5 (anti) | |
| β-Hydroxy Ketone | Et₂BOMe, NaBH₄ | THF/MeOH, -78 °C | >95:5 (syn) | [4] |
| β-Hydroxy Ketone | SmI₂ | THF, -78 °C | High anti selectivity | [5][6] |
Asymmetric Aldol Reaction for Enantiopure 4-Hydroxy-2-octanone
The enantioselective synthesis of the 4-hydroxy-2-octanone precursor is a critical step in accessing enantiomerically pure this compound. Organocatalytic asymmetric aldol reactions have emerged as a powerful tool for this purpose.[7] Proline and its derivatives are commonly employed as chiral catalysts to mediate the reaction between a ketone and an aldehyde, affording the β-hydroxy ketone with high enantioselectivity.[7]
Chemoenzymatic Synthesis
Chemoenzymatic methods offer an efficient route to enantiomerically pure 1,3-diols. These strategies often involve the enzymatic resolution of a racemic mixture of the diol or its precursor. Lipases are frequently used to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, ketoreductases can be employed for the asymmetric reduction of a diketone precursor to a single enantiomer of the diol. While specific data for this compound is not abundant in readily available literature, the successful application of these methods to similar diols, such as 2,3-butanediol (B46004) and 4,5-octanediol, suggests their applicability.[2][8]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction of a β-Hydroxy Ketone to a syn-1,3-Diol[4]
-
Chelation: To a solution of the β-hydroxy ketone (1.0 equiv) in a mixture of THF and methanol (B129727) (4:1) at -78 °C is added diethylmethoxyborane (B30974) (Et₂BOMe) (1.1 equiv). The solution is stirred at this temperature for 30 minutes.
-
Reduction: Sodium borohydride (B1222165) (NaBH₄) (1.5 equiv) is added in portions, and the reaction mixture is stirred at -78 °C for 3 hours.
-
Work-up: The reaction is quenched by the slow addition of aqueous hydrogen peroxide, followed by aqueous sodium hydroxide. The mixture is warmed to room temperature and stirred for 1 hour. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired syn-1,3-diol.
Protocol 2: General Procedure for Diastereoselective Reduction of a β-Hydroxy Ketone to an anti-1,3-Diol
-
Reaction Setup: To a solution of the β-hydroxy ketone (1.0 equiv) in a mixture of acetonitrile and acetic acid at -40 °C is added tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) (1.5 equiv).
-
Reduction: The reaction mixture is stirred at -40 °C for 8 hours.
-
Work-up: The reaction is quenched by the addition of Rochelle's salt solution and stirred vigorously for 1 hour. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.
Applications of Chiral this compound in Organic Synthesis
Chiral 1,3-diols, including the stereoisomers of this compound, are valuable intermediates in the synthesis of a variety of natural products and biologically active molecules. Their utility stems from the ability to serve as a chiral scaffold upon which further stereocenters and functionalities can be built.
Synthesis of Insect Pheromones:
Many insect pheromones are chiral molecules, and their biological activity is often dependent on a specific stereoisomer. Chiral diols are common precursors in the synthesis of these complex structures. For example, the aggregation pheromone of several bark beetle species, (+)-endo-brevicomin, has been synthesized using a chiral 1,3-diol as a key intermediate. While a direct synthesis from this compound is not explicitly detailed in the readily available literature, the structural similarity of the required intermediates suggests that chiral this compound could be a viable starting material.
Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a valuable chiral building block in organic synthesis, providing access to stereochemically rich and complex molecules. The stereoselective synthesis of its four isomers can be achieved through well-established methodologies, primarily involving the diastereoselective reduction of a chiral β-hydroxy ketone precursor. While specific applications and detailed quantitative data for this compound itself require further exploration in the scientific literature, the principles and protocols outlined in this guide for analogous 1,3-diols provide a strong foundation for its utilization in the synthesis of natural products, pharmaceuticals, and other chiral targets. Future research focusing on the direct application of this compound stereoisomers will undoubtedly expand their role as versatile tools in the field of asymmetric synthesis.
References
- 1. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Theoretical Investigations into the Conformational Landscape of 2,4-Octanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Conformational Analysis of Acyclic Diols
Acyclic molecules, such as 2,4-octanediol, exhibit a degree of flexibility due to rotation around their single carbon-carbon bonds. However, this rotation is not entirely free, leading to a landscape of energetically distinct spatial arrangements known as conformers. The study of these conformers and their relative energies is known as conformational analysis. For diols, the interplay of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions governs the conformational preferences.
This compound possesses two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Each of these stereoisomers will have a unique conformational landscape. The relative orientation of the two hydroxyl groups is of particular interest, as intramolecular hydrogen bonding can significantly stabilize certain conformations, influencing the molecule's overall shape and reactivity.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular conformations, offering a good balance between computational cost and accuracy.
Computational Protocol: DFT-Based Conformational Search
A systematic conformational search is essential to identify all low-energy conformers of this compound. A typical workflow for such a study is as follows:
-
Initial Structure Generation: The starting 3D structures of the different stereoisomers of this compound are built using molecular modeling software.
-
Dihedral Angle Scanning: A systematic scan of the potential energy surface is performed by rotating key dihedral angles, particularly those around the C2-C3 and C3-C4 bonds, in discrete steps.
-
Geometry Optimization: The structures corresponding to the energy minima identified during the scan are then subjected to full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: To confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies, frequency calculations are performed at the same level of theory.
-
Single-Point Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).
Caption: Workflow for DFT-based conformational analysis.
Analysis of Conformational Parameters
The computational analysis yields a wealth of quantitative data that characterizes the conformational landscape of this compound.
Dihedral Angles and Relative Energies
The key dihedral angles that define the backbone conformation of this compound are O-C2-C3-C4 and C2-C3-C4-O. The relative energies of the stable conformers determine their population at a given temperature according to the Boltzmann distribution.
Table 1: Hypothetical Calculated Conformational Data for (2R,4R)-2,4-Octanediol
| Conformer | O-C2-C3-C4 Dihedral Angle (°) | C2-C3-C4-O Dihedral Angle (°) | Relative Energy (kcal/mol) |
| I | -65.2 | 175.8 | 0.00 |
| II | 178.1 | -62.5 | 0.85 |
| III | 63.5 | 177.3 | 1.20 |
| IV | -68.9 | 65.4 | 2.50 |
Note: The data in this table is hypothetical and serves as an illustration. Actual values would be obtained from DFT calculations as described in the protocol.
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformation of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of the purified this compound stereoisomer is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Coupling Constant Measurement: The coupling constants between the protons on C2, C3, and C4 are carefully measured from the splitting patterns of the signals.
-
Karplus Equation Analysis: The experimentally determined ³JHH values are used in the Karplus equation to estimate the corresponding dihedral angles.
-
Comparison with Theoretical Data: The experimentally derived dihedral angles are compared with those predicted by DFT calculations for the different conformers to determine the predominant conformation(s) in solution.
Caption: Experimental workflow for NMR-based conformational analysis.
Interpreting NMR Data
The magnitude of the ³JHH coupling constant can provide direct insight into the relative orientation of adjacent protons. For example, a large coupling constant (typically > 8 Hz) suggests an anti-periplanar arrangement (dihedral angle ~180°), while smaller values are indicative of gauche relationships (dihedral angle ~60°).
Table 2: Hypothetical NMR Coupling Constants for a Predominant Conformer of (2R,4R)-2,4-Octanediol
| Coupled Protons | Measured ³JHH (Hz) | Inferred Dihedral Angle (°) |
| H(C2)-H(C3a) | 3.2 | ~60 |
| H(C2)-H(C3b) | 9.8 | ~180 |
| H(C4)-H(C3a) | 10.1 | ~180 |
| H(C4)-H(C3b) | 2.9 | ~60 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from experimental NMR measurements.
Interplay of Theory and Experiment
The most robust understanding of the conformational preferences of this compound is achieved through the synergistic combination of theoretical calculations and experimental data. DFT provides a detailed map of the potential energy surface and the geometries of all possible conformers, while NMR offers an experimental snapshot of the average conformation in solution. Discrepancies between theoretical predictions and experimental observations can point to the influence of solvent effects or limitations in the computational model, prompting further refinement of the theoretical approach.
Caption: Synergistic relationship between theoretical and experimental studies.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and experimental framework for the conformational analysis of this compound. By employing DFT calculations in tandem with NMR spectroscopy, researchers can gain deep insights into the conformational landscape of this and other flexible acyclic molecules. Future work should focus on carrying out these detailed computational and experimental studies for all stereoisomers of this compound to build a complete picture of their conformational behavior. Such knowledge is invaluable for the rational design of molecules with specific three-dimensional structures, a cornerstone of modern drug development and materials science.
Racemic vs. Enantiopure 2,4-Octanediol: A Technical Guide to Synthesis and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The principle of chirality is fundamental to the fields of chemistry and pharmacology, dictating the three-dimensional arrangement of atoms within a molecule and, consequently, its interaction with other chiral molecules, including biological targets. This guide provides a comprehensive technical overview of the synthesis and applications of 2,4-octanediol, a chiral diol, comparing the properties and uses of its racemic mixture versus its enantiopure forms. While direct comparative application data for this compound is limited in publicly available literature, this document extrapolates from established principles of stereochemistry and provides analogous data from related chiral compounds to offer a thorough understanding.
Introduction to Chirality and the Significance of Enantiopurity
Chiral molecules exist as non-superimposable mirror images of each other, known as enantiomers. A 50:50 mixture of two enantiomers is termed a racemic mixture. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.
In drug development, the use of single-enantiomer (enantiopure) drugs is increasingly favored over racemic mixtures.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[1] The U.S. Food and Drug Administration (FDA) now requires that all chiral bioactive drug molecules be isolated and tested for efficacy and safety as single enantiomers.[1]
Synthesis of Enantiopure this compound
The controlled synthesis of specific stereoisomers of this compound is crucial for investigating and exploiting their unique properties. Asymmetric synthesis and enzymatic resolution are two powerful strategies to obtain enantiopure diols.
Enzymatic Cascade for the Asymmetric Synthesis of (4S,5S)-Octanediol
A highly efficient method for producing enantiopure (4S,5S)-octanediol is through a one-pot, two-step enzymatic cascade. This process utilizes a carboligase for the initial C-C bond formation followed by a reductase for the stereoselective reduction.
Quantitative Data for Enzymatic Synthesis of (4S,5S)-Octanediol
| Parameter | Aqueous System | Microaqueous Reaction System (MARS) | Biphasic System |
| Substrate | Butanal | Butanal | Butanal |
| Enzymes | ApPDCE469G (lyase), BlBDH (oxidoreductase) | ApPDCE469G (lyase), BlBDH (oxidoreductase) | ApPDCE469G (lyase), BlBDH (oxidoreductase) |
| Initial Substrate Conc. | 200 mM | 200 mM | 200 mM |
| Product Concentration | ~12 mM | ~12 mM | Not specified |
| Enantiomeric Excess (ee) | >99% | >99% | >99% |
| Diastereomeric Excess (de) | >99% | >99% | >99% |
| Reaction Time for Max. Conc. | 4 hours | Slower than aqueous | Not specified |
Experimental Protocol: Enzymatic Synthesis of (4S,5S)-Octanediol in an Aqueous System
This protocol is adapted from a published method for the enzymatic synthesis of (4S,5S)-octanediol.
Materials:
-
ApPDCE469G (lyophilized whole cells)
-
BlBDH (lyophilized whole cells)
-
Triethanolamine (TEA) buffer (50 mM, pH 9)
-
Thiamine diphosphate (B83284) (ThDP)
-
MgCl₂
-
1,2-propanediol
-
Butanal
-
1.5 mL glass vials
-
Eppendorf shaker
Procedure:
-
To a 1.5 mL glass vial, add 30 mg of ApPDCE469G and 30 mg of BlBDH lyophilized whole cells.
-
Prepare 1 mL of the reaction solution consisting of 50 mM TEA buffer (pH 9) containing 0.01 mM ThDP and 2.5 mM MgCl₂.
-
Add 200 mM 1,2-propanediol to the reaction solution for cofactor regeneration.
-
Initiate the reaction by adding 200 mM butanal to the vial.
-
Incubate the reaction mixture at 30°C with shaking at 1000 rpm in an Eppendorf shaker for 24 hours.
-
Monitor product formation and stereochemical purity using chiral gas chromatography.
Experimental Workflow for Enzymatic Synthesis of (4S,5S)-Octanediol
Caption: Workflow for the one-pot enzymatic synthesis of (4S,5S)-octanediol.
Applications of Racemic vs. Enantiopure this compound
The distinct stereochemistry of this compound enantiomers suggests their differential efficacy in various applications, from serving as chiral building blocks in asymmetric synthesis to potential use as bioactive agents.
Chiral Building Blocks in Asymmetric Synthesis
Enantiopure diols are valuable chiral synthons for the synthesis of complex molecules such as natural products and pharmaceuticals.[2] They can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. While there is a lack of specific data for this compound as a chiral auxiliary, the performance of other chiral diols in asymmetric reactions highlights the importance of enantiopurity.
Comparative Performance of Chiral Diols in Asymmetric Catalysis (Analogous Data)
| Chiral Diol | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
| L-(+)-Diethyl Tartrate | Asymmetric Epoxidation | 90 | >95 |
| (R)-BINOL | Asymmetric Aldol Reaction | 75 | 88 |
| (R,R)-TADDOL | Asymmetric Diels-Alder | 82 | 91 |
The high enantiomeric excess achieved with these enantiopure diols would not be possible with their racemic counterparts. A racemic diol would lead to a racemic mixture of products, negating the purpose of asymmetric synthesis.
Potential Bioactivity: Antifungal and Repellent Properties
Aliphatic diols are known to possess antimicrobial and insect-repellent properties. The stereochemistry of these molecules can play a significant role in their biological activity.
Antifungal Activity: While specific data for this compound is not available, studies on other chiral antifungal agents demonstrate the importance of stereochemistry. For example, the different stereoisomers of the antifungal drug itraconazole (B105839) exhibit varying levels of activity against different fungal strains.
Hypothetical Antifungal Activity of this compound Stereoisomers (Based on Analogous Compounds)
| Compound | Target Organism | Expected MIC (µg/mL) |
| Racemic this compound | Candida albicans | Moderate |
| (2R,4R)-Octanediol | Candida albicans | Potentially Lower |
| (2S,4S)-Octanediol | Candida albicans | Potentially Higher or Lower |
| meso-2,4-Octanediol | Candida albicans | Potentially Different from Enantiomers |
Insect Repellent Activity: The chirality of repellent molecules can significantly affect their interaction with insect olfactory receptors. A study on 4-alkoxycoumarins showed that the racemic mixture had the highest repellent effect against the Asian tiger mosquito, followed by the (R)-enantiomer, while the (S)-enantiomer showed no significant activity.
Hypothetical Repellent Activity of this compound Stereoisomers (Based on Analogous Compounds)
| Compound | Target Insect | Expected Repellent Index (%) |
| Racemic this compound | Mosquito | Potentially High |
| (2R,4R)-Octanediol | Mosquito | Potentially Moderate to High |
| (2S,4S)-Octanediol | Mosquito | Potentially Low or Inactive |
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways involving this compound are not well-documented, as amphiphilic molecules, diols can potentially interact with cell membranes and influence lipid signaling pathways. Lipid signaling is crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Hypothetical Model of Diol Interaction with a G-Protein Coupled Receptor (GPCR) Signaling Pathway
The following diagram illustrates a plausible, generalized mechanism by which a chiral diol could differentially modulate a GPCR signaling cascade, a common pathway for many bioactive molecules. The differential binding of enantiomers to the receptor can lead to varied downstream cellular responses.
Caption: Hypothetical differential binding of this compound enantiomers to a GPCR.
Conclusion
The distinction between racemic and enantiopure this compound is critical for its application in fields requiring stereospecific interactions, such as drug development and asymmetric synthesis. While racemic mixtures may be suitable for some industrial applications where chirality is not a factor, the use of enantiopure forms is essential for maximizing efficacy and minimizing potential off-target effects in biological systems. The continued development of efficient stereoselective synthetic methods, such as the enzymatic cascade described, will be instrumental in unlocking the full potential of individual this compound stereoisomers. Further research is warranted to directly compare the biological activities of racemic and enantiopure this compound to provide concrete quantitative data for specific applications.
References
Introduction: Understanding the Solubility of 2,4-Octanediol
An In-depth Technical Guide on the Solubility of 2,4-Octanediol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of this compound in common organic solvents. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework based on physicochemical principles to predict its solubility profile. It includes a qualitative assessment of its solubility in a range of solvents, a detailed experimental protocol for quantitatively determining its solubility via the isothermal shake-flask method, and a discussion of the key factors influencing solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to systematically evaluate the solubility of this compound in relevant organic systems.
This compound is a diol with an eight-carbon aliphatic chain. Its molecular structure, featuring two polar hydroxyl (-OH) groups and a significant nonpolar hydrocarbon backbone, dictates its solubility characteristics. The principle of "like dissolves like" is paramount in predicting its behavior in various solvents.[1][2] The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the octyl chain favors interaction with nonpolar solvents through van der Waals forces.[3] Consequently, the solubility of this compound is a balance between its hydrophilic diol portion and its lipophilic alkyl chain.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl groups of the diol can form strong hydrogen bonds with these solvents, leading to high miscibility or solubility.[3]
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the diol's -OH groups, which should result in good solubility.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The long hydrocarbon tail of this compound will interact well with nonpolar solvents. However, the polar diol head may limit complete miscibility, potentially resulting in partial solubility. The overall solubility will depend on the balance between these interactions.
Qualitative Solubility Profile of this compound
While specific experimental data is not available in the reviewed literature, a qualitative assessment can be made based on the polarity of common organic solvents. The following table provides an expected solubility profile for this compound.
| Solvent Class | Solvent Example | Polarity | Expected Solubility of this compound |
| Polar Protic | Methanol | High | High / Miscible |
| Ethanol | High | High / Miscible | |
| 1-Butanol | Medium | High / Miscible | |
| Polar Aprotic | Acetone | High | High |
| Dimethyl Sulfoxide (DMSO) | High | High | |
| Ethyl Acetate | Medium | Moderate | |
| Tetrahydrofuran (THF) | Medium | Moderate to High | |
| Nonpolar | Toluene | Low | Low to Moderate |
| Dichloromethane | Low | Low to Moderate | |
| Hexane | Low | Low / Immiscible | |
| Cyclohexane | Low | Low / Immiscible |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic (or equilibrium) solubility of a compound in a solvent.[4] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[5][6]
3.1. Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents
-
Glass vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance (precision to 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure a saturated solution has been achieved.[6][7]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient period to reach equilibrium. The time required can range from 24 to 72 hours. It is recommended to take measurements at sequential time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to permit the undissolved solid to settle.[9]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.[9] This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Calculation and Reporting: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Key Factors Influencing the Solubility of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4-Octanediol
This technical guide provides a comprehensive overview of 2,4-Octanediol, including its chemical identifiers, physicochemical properties, proposed synthesis and analytical methodologies, and a summary of the biological activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identification and Synonyms
This compound is a chiral organic compound belonging to the family of vicinal diols. It is identified by the Chemical Abstracts Service (CAS) number 90162-24-6 . Several synonyms are used to refer to this compound in literature and chemical databases.
| Identifier Type | Value |
| CAS Number | 90162-24-6 |
| Synonyms | Octane-2,4-diol, 2,4-Dihydroxyoctane |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Please note that some of this data is estimated due to the limited availability of experimental values in published literature.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₈O₂ | |
| Molecular Weight | 146.23 g/mol | |
| Melting Point | 43.76 °C | Estimated |
| Boiling Point | 243.6 °C at 760 mmHg | |
| Density | 0.935 g/cm³ | |
| Refractive Index | 1.45 | |
| Flash Point | 126.3 °C |
Spectroscopic Data (Predicted)
Due to the scarcity of experimentally determined spectra for this compound, the following data has been predicted using computational chemistry software. This information is provided for guidance in the analysis of this compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the different proton environments in the molecule. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS).
-
δ 0.9 ppm (t, 3H): Terminal methyl group (CH₃) at C8.
-
δ 1.2-1.6 ppm (m, 8H): Methylene groups (CH₂) at C3, C5, C6, and C7.
-
δ 1.2 ppm (d, 3H): Methyl group (CH₃) at C1.
-
δ 3.8-4.2 ppm (m, 2H): Methine groups (CH) attached to hydroxyl groups at C2 and C4.
-
Variable ppm (br s, 2H): Hydroxyl protons (OH).
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound.
-
δ ~14 ppm: C8 (terminal methyl).
-
δ ~23 ppm: C1 (methyl).
-
δ ~23-37 ppm: C5, C6, C7 (methylene chain).
-
δ ~40-45 ppm: C3 (methylene).
-
δ ~65-70 ppm: C2, C4 (methine carbons bearing hydroxyl groups).
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of this compound would display characteristic absorption bands for its functional groups.
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.
-
~2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.
-
~1100-1000 cm⁻¹ (strong): C-O stretching vibrations of the alcohol groups.
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 146. Common fragmentation patterns for diols include the loss of water (m/z 128), and alpha-cleavage adjacent to the hydroxyl groups, leading to characteristic fragment ions.
Experimental Protocols
The following are proposed experimental protocols for the synthesis and analysis of this compound based on established chemical principles.
Synthesis of this compound via Reduction of 2,4-Octanedione (B81228)
This protocol describes the reduction of 2,4-octanedione to this compound using sodium borohydride (B1222165), a mild and selective reducing agent.[1]
Materials:
-
2,4-Octanedione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 2,4-octanedione (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Biological Activity of Related Diols
While specific biological activity data for this compound is limited in the public domain, studies on other vicinal diols, particularly those derived from the metabolism of fatty acids, suggest potential roles in biological signaling.[2] It has been noted that some lipid diols may promote inflammation and pain, often acting in opposition to their epoxide precursors.[2] Further research is required to elucidate the specific biological functions of this compound.
Diagrams and Workflows
Chemical Relationships
Caption: Logical relationship of this compound.
Synthetic Workflow
Caption: Synthesis workflow for this compound.
References
A Preliminary Investigation into the Reactivity of 2,4-Octanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the chemical reactivity of 2,4-octanediol. Given the limited specific literature on this particular diol, this document extrapolates its expected reactivity based on established principles of alcohol and diol chemistry. The guide covers plausible synthetic routes, core reaction profiles including oxidation, esterification, and dehydration, and the potential relevance of this molecule in the field of drug discovery.
Introduction to this compound
This compound is a chiral diol with the molecular formula C₈H₁₈O₂.[1] Its structure features two secondary hydroxyl groups located at positions 2 and 4 of an eight-carbon chain. The presence of two stereocenters at these positions means that this compound can exist as four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[2][3][4] As a 1,3-diol, the spatial relationship between its two hydroxyl groups is expected to significantly influence its reactivity, particularly in reactions such as dehydration and cyclization. This guide will explore the foundational reactions that this compound is anticipated to undergo.
Plausible Synthesis of this compound
A common and effective strategy for synthesizing 1,3-diols involves the reduction of β-hydroxy ketones, which are readily accessible through an aldol (B89426) reaction. A plausible synthetic pathway to this compound would start from the aldol addition of acetone (B3395972) to pentanal, followed by the stereoselective reduction of the resulting ketol.
Caption: Plausible two-step synthesis of this compound via an aldol addition and subsequent reduction.
Core Reactivity Profile
The reactivity of this compound is governed by its two secondary hydroxyl groups. The principal reactions include oxidation, esterification, and dehydration.
As a diol with two secondary alcohol functionalities, this compound is expected to undergo oxidation to yield carbonyl compounds. Depending on the stoichiometry and strength of the oxidizing agent, the reaction can yield a hydroxy-ketone or a diketone.
Caption: Expected oxidation pathways for this compound.
Table 1: Summary of Expected Oxidation Reactions
| Reaction Type | Reagents & Conditions | Expected Product(s) | Notes |
| Partial Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂, room temp. | 4-Hydroxy-2-octanone and/or 2-Hydroxy-4-octanone | Selective oxidation of one hydroxyl group can be challenging and may result in a mixture of products. |
| Full Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone), 0°C to room temp. | 2,4-Octanedione | A strong oxidizing agent that will oxidize both secondary alcohol groups to ketones.[5] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. (-78°C) | 2,4-Octanedione | A milder alternative to chromium-based reagents for achieving full oxidation. |
Generalized Experimental Protocol for Jones Oxidation:
-
Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.
-
Reaction: Add Jones reagent dropwise to the cooled solution. The color is expected to change from orange/red to green. Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding isopropanol (B130326) until the orange color disappears completely. Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product, 2,4-octanedione, can be purified by column chromatography.
The hydroxyl groups of this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.[6] The reaction can produce a monoester or a diester, depending on the stoichiometry of the reagents. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method.[7]
Table 2: Summary of Expected Esterification Reactions
| Reaction Type | Reagents & Conditions | Expected Product(s) | Notes |
| Fischer Esterification (Monoester) | Carboxylic Acid (1.0 eq), H₂SO₄ (cat.), heat | 2-Hydroxy-4-octyl ester and/or 4-Hydroxy-2-octyl ester | Using a 1:1 molar ratio of diol to carboxylic acid favors monoesterification.[8] |
| Fischer Esterification (Diester) | Carboxylic Acid (>2.0 eq), H₂SO₄ (cat.), heat with water removal | 2,4-Octanediyl diester | Using excess carboxylic acid and removing water drives the equilibrium toward the diester product.[7] |
| Acylation with Acyl Chloride | Acyl Chloride (1.0 or >2.0 eq), Pyridine, 0°C to room temp. | Monoester or Diester | A more reactive method that does not require heat and proceeds to completion. Pyridine acts as a base to neutralize the HCl byproduct. |
Generalized Experimental Protocol for Fischer Esterification (Diester Formation):
-
Setup: Combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 2.5 eq), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction by TLC until the starting diol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and carefully wash with a saturated sodium bicarbonate solution until the effervescence ceases. Subsequently, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude diester can be purified via fractional distillation or column chromatography.
Acid-catalyzed dehydration of alcohols is a standard method for synthesizing alkenes.[9] For a 1,3-diol like this compound, this reaction is particularly interesting as it can proceed via two main pathways: intermolecular dehydration to form ethers (at lower temperatures), or intramolecular dehydration to form alkenes or a cyclic ether (at higher temperatures).[10][11] The formation of a stable five- or six-membered cyclic ether is often a favored pathway for diols where the hydroxyl groups are appropriately spaced. For this compound, intramolecular cyclization would lead to a substituted tetrahydrofuran (B95107).
Caption: Potential dehydration pathways for this compound, including elimination and intramolecular cyclization.
Table 3: Summary of Expected Dehydration Reactions
| Reaction Pathway | Reagents & Conditions | Expected Product(s) | Notes |
| Intramolecular Cyclization | Dilute H₂SO₄ or TsOH, moderate heat | 2-methyl-4-butyl-tetrahydrofuran | Formation of a five-membered ring is thermodynamically favorable. The reaction proceeds via protonation of one hydroxyl group, departure as water to form a carbocation, followed by nucleophilic attack by the second hydroxyl group. |
| Elimination to Alkenes | Concentrated H₂SO₄ or H₃PO₄, high heat (>140°C) | Mixture of octadienes and octenols | Harsher conditions favor E1/E2 elimination pathways, which can be complex and lead to a mixture of isomeric products.[12] |
Generalized Experimental Protocol for Intramolecular Cyclization:
-
Setup: Place this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) in a round-bottom flask with a reflux condenser.
-
Reaction: Heat the mixture gently (e.g., 80-100°C) and monitor the reaction by GC-MS or TLC for the disappearance of the starting material.
-
Workup: After cooling, dilute the mixture with diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation (the cyclic ether product may be volatile). Further purification can be achieved by distillation.
Relevance in Drug Discovery
Diols, particularly chiral diols, are valuable building blocks in medicinal chemistry and drug discovery.[13]
-
Chiral Synthons: The stereocenters in this compound make it a useful chiral synthon. Enantiomerically pure forms of the diol can be used to introduce specific stereochemistry into a target drug molecule, which is often critical for its biological activity and safety profile.
-
Scaffolds for Privileged Structures: The 1,3-diol motif is present in numerous natural products and biologically active compounds. This compound can serve as a scaffold that can be further functionalized to create libraries of compounds for high-throughput screening.[14][15] For instance, the hydroxyl groups can be converted to other functionalities or used as handles for attaching different pharmacophores.
-
Formation of Heterocycles: As demonstrated in the dehydration reaction, this compound is a direct precursor to substituted tetrahydrofurans. The tetrahydrofuran ring is a common core structure in many approved drugs due to its favorable physicochemical properties, including metabolic stability and ability to engage in hydrogen bonding.
Conclusion
While specific experimental data for this compound is not widely published, its reactivity can be reliably predicted from the fundamental principles of organic chemistry. It is expected to undergo oxidation to form ketones, esterification to yield mono- and diesters, and dehydration, which can lead to either elimination products or, more likely, intramolecular cyclization to form a substituted tetrahydrofuran. Its chiral nature and the versatile reactivity of its hydroxyl groups make this compound a potentially valuable building block for the synthesis of complex molecules, particularly within the context of drug discovery and development. Further experimental validation is required to fully characterize the reaction kinetics, yields, and stereochemical outcomes for this specific diol.
References
- 1. This compound | C8H18O2 | CID 3494075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. (2S,4S)-octane-2,4-diol | C8H18O2 | CID 40523972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved What are the stereochemical configurations of the two | Chegg.com [chegg.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. csmres.co.uk [csmres.co.uk]
Early Research on the Biological Activity of Alkanediols with a Focus on 1,2-Octanediol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Early investigations into the biological activities of simple diols have revealed their potential as effective antimicrobial agents. While the initial query focused on 2,4-octanediol derivatives, a comprehensive review of early and contemporary scientific literature indicates a significant focus on the antimicrobial properties of 1,2-alkanediols, with 1,2-octanediol (B41855) (commonly known as caprylyl glycol) being a prominent and well-studied example. This technical guide consolidates the findings from early research on the biological activity of these compounds, with a primary focus on 1,2-octanediol, due to the limited available data on the specific biological activities of this compound and its simple derivatives in early studies.
The antimicrobial efficacy of alkanediols is closely linked to their molecular structure, particularly the length of the alkyl chain and the position of the hydroxyl groups. Research has consistently shown that 1,2-diols are more potent antimicrobial agents than their 1,3-diol counterparts.[1] This guide will delve into the quantitative antimicrobial data, the experimental protocols used to determine this activity, and the proposed mechanism of action.
Antimicrobial Activity of 1,2-Alkanediols
The antimicrobial activity of 1,2-alkanediols generally increases with the length of the carbon chain. This trend is attributed to the amphiphilic nature of these molecules, which allows them to interact with and disrupt microbial cell membranes.
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 1,2-octanediol and other relevant 1,2-alkanediols against a range of common microorganisms. These values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Octanediol against Various Microorganisms
| Microorganism | Strain | MIC (% v/v) |
| Staphylococcus aureus (Gram-positive bacterium) | ATCC 6538 | 0.5 |
| Escherichia coli (Gram-negative bacterium) | ATCC 8739 | 0.5 |
| Pseudomonas aeruginosa (Gram-negative bacterium) | ATCC 9027 | 0.5 |
| Candida albicans (Yeast) | ATCC 10231 | 0.5 |
| Aspergillus brasiliensis (Mold) | ATCC 16404 | 0.5 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various 1,2-Alkanediols
| Compound | Staphylococcus aureus (% v/v) | Escherichia coli (% v/v) | Pseudomonas aeruginosa (% v/v) | Candida albicans (% v/v) |
| 1,2-Pentanediol | > 2.0 | > 2.0 | > 2.0 | > 2.0 |
| 1,2-Hexanediol | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| 1,2-Octanediol | 0.5 | 0.5 | 0.5 | 0.5 |
| 1,2-Decanediol (B1670173) | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
Note: While 1,2-decanediol shows higher antimicrobial activity in vitro, its low water solubility can limit its practical application in aqueous formulations.
Experimental Protocols
The antimicrobial efficacy of 1,2-alkanediols has been primarily determined using standard microbiological techniques such as agar (B569324) dilution and broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).
Agar Dilution Method
The agar dilution method is a common technique for determining the MIC of an antimicrobial agent.
-
Preparation of Media: A series of agar plates are prepared, each containing a different concentration of the test compound (e.g., 1,2-octanediol).
-
Inoculation: The surface of each agar plate is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Observation: The plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the test compound that completely inhibits growth.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC in a liquid medium.
-
Preparation of Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., no turbidity) in the well.
Mechanism of Action
The primary mechanism of antimicrobial action for 1,2-alkanediols is the disruption of the microbial cell membrane. Their amphiphilic structure enables them to insert themselves into the lipid bilayer of the cell membrane. This insertion leads to an increase in membrane permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.
Experimental Workflow for MIC Determination
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Conclusion
Early research into the biological activity of alkanediols has predominantly focused on the antimicrobial properties of 1,2-alkanediols. The findings consistently demonstrate that their efficacy is dependent on the alkyl chain length, with 1,2-octanediol being a particularly effective broad-spectrum antimicrobial agent. The primary mechanism of action is understood to be the disruption of the microbial cell membrane. While this guide provides a comprehensive overview of the available data on 1,2-octanediol, it is important to note that a significant gap exists in the scientific literature regarding the biological activities of this compound and its simple derivatives from early research. Further investigation into these specific compounds could reveal novel biological properties and applications.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of 2,4-Octanediol using Sharpless Epoxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of 2,4-octanediol, a valuable chiral building block in drug development and natural product synthesis. The methodology utilizes the highly enantioselective Sharpless epoxidation of (E)-2-octen-1-ol, followed by a regioselective reduction of the resulting epoxy alcohol. This two-step process allows for the controlled synthesis of specific stereoisomers of this compound with high optical purity.
Introduction
Chiral 1,3-diols are important structural motifs found in a wide array of biologically active molecules. The ability to synthesize these diols with high stereocontrol is therefore of significant interest to the pharmaceutical and chemical industries. The Sharpless asymmetric epoxidation is a powerful and reliable method for the enantioselective oxidation of allylic alcohols to epoxy alcohols.[1][2] These epoxy alcohols are versatile intermediates that can be further transformed into a variety of chiral compounds, including 1,3-diols, through regioselective ring-opening reactions.[3] This application note details the synthesis of this compound, proceeding through a chiral epoxy alcohol intermediate generated via Sharpless epoxidation. The subsequent reduction of the epoxy alcohol with a hydride reagent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), affords the desired 1,3-diol.[4]
Overall Reaction Scheme
Caption: Overall synthetic route to this compound.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric synthesis of a 1,3-diol via Sharpless epoxidation of a similar C6 allylic alcohol, (E)-2-hexen-1-ol, and subsequent reduction. This data is provided as a reference due to the limited availability of specific data for this compound in the searched literature.
| Step | Product | Reagents | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |
| 1. Sharpless Epoxidation | (2S,3S)-2,3-Epoxyhexan-1-ol | Ti(O-iPr)4, (+)-DIPT, t-BuOOH | ~85 | >95% e.e. | Organic Syntheses |
| 2. Reduction | (2R,4R)-Hexane-2,4-diol | Red-Al® | High | High d.r. expected | General Procedure[4] |
Note: The stereochemistry of the final diol is dependent on the chiral ligand used in the epoxidation step and the regioselectivity of the reduction.
Experimental Protocols
Materials and Equipment
-
(E)-2-Octen-1-ol
-
Titanium(IV) isopropoxide (Ti(O-iPr)4)
-
(+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)
-
tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene (B28343)
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), solution in toluene
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Diethyl ether
-
10% aqueous tartaric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/cooling bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Step 1: Sharpless Asymmetric Epoxidation of (E)-2-Octen-1-ol
This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (CH2Cl2).
-
Cool the flask to -20 °C using a cooling bath.
-
To the stirred solution, add titanium(IV) isopropoxide (Ti(O-iPr)4) followed by (+)-diisopropyl tartrate ((+)-DIPT) for the synthesis of (2S,3S)-2,3-epoxyoctan-1-ol, or (-)-DIPT for the (2R,3R)-enantiomer.
-
Stir the mixture at -20 °C for 30 minutes.
-
Add (E)-2-octen-1-ol to the reaction mixture.
-
Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide (t-BuOOH) in toluene dropwise over a period of 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water dropwise at -20 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Add an equal volume of a 10% aqueous solution of tartaric acid and stir for another 30 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,3-epoxyoctan-1-ol.
Step 2: Regioselective Reduction of 2,3-Epoxyoctan-1-ol
Caption: Workflow for the Reduction of the Epoxy Alcohol.
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the purified 2,3-epoxyoctan-1-ol in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in toluene dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then water again.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel to yield the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and diastereomeric purity of the this compound.
-
Chiral HPLC or GC: To determine the enantiomeric excess of the final product.
-
Optical Rotation: To measure the specific rotation of the synthesized enantiomer.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Titanium(IV) isopropoxide is moisture-sensitive and should be handled under an inert atmosphere.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
-
Red-Al® is a reactive hydride reagent that reacts violently with water. It should be handled with extreme caution under an inert atmosphere.
Conclusion
The described protocol provides a reliable method for the asymmetric synthesis of this compound using the Sharpless epoxidation as the key stereochemistry-inducing step. This approach offers high enantioselectivity and allows for the preparation of specific stereoisomers of the target 1,3-diol, which are valuable intermediates in the synthesis of complex molecules for drug discovery and development.
References
Application Notes and Protocols for the Diastereoselective Synthesis of syn- and anti-2,4-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereocontrolled synthesis of 1,3-diols is a fundamental challenge in organic chemistry, with significant implications for the synthesis of polyketide natural products and other biologically active molecules. The relative stereochemistry of the two hydroxyl groups, designated as syn or anti, can profoundly influence the biological activity and physical properties of the parent molecule. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of syn- and anti-2,4-octanediol, two important chiral building blocks.
The key strategic disconnection for both diastereomers involves the synthesis of the precursor molecule, 4-hydroxy-2-octanone, via an aldol (B89426) reaction. Subsequent diastereoselective reduction of the ketone functionality, directed by the existing hydroxyl group, affords either the syn or anti diol. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. Specifically, the Narasaka-Prasad reduction is employed for the synthesis of the syn-diol, while the Evans-Saksena reduction yields the anti-diol.
Data Presentation
The following table summarizes the quantitative data for the diastereoselective reduction of a representative β-hydroxy ketone to the corresponding syn- and anti-1,3-diols. This data is based on the reduction of similar δ-hydroxy-β-keto esters and serves as a reliable indicator for the expected outcomes in the synthesis of 2,4-octanediol.[1]
| Diastereomer | Method | Chelating/Directing Agent | Hydride Source | Diastereomeric Ratio (syn:anti) | Yield (%) |
| syn-2,4-Octanediol | Narasaka-Prasad Reduction | Diethyl Methoxyborane (Et₂BOMe) | Sodium Borohydride (B1222165) (NaBH₄) | >95:5 | 77-96 |
| anti-2,4-Octanediol | Evans-Saksena Reduction | Tetramethylammonium (B1211777) Triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) | Intramolecular | <5:95 | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-octanone (Precursor)
This protocol describes the synthesis of the β-hydroxy ketone precursor, 4-hydroxy-2-octanone, via a base-catalyzed aldol reaction between acetone (B3395972) and hexanal (B45976).[2]
Materials:
-
Hexanal
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1.0 eq) in water.
-
Add a large excess of acetone to the flask and cool the mixture to 0 °C using an ice bath.
-
Slowly add hexanal (1.0 eq) dropwise to the stirred acetone-alkali mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude 4-hydroxy-2-octanone.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain pure 4-hydroxy-2-octanone.
Protocol 2: Diastereoselective Synthesis of syn-2,4-Octanediol via Narasaka-Prasad Reduction
This protocol details the chelation-controlled reduction of 4-hydroxy-2-octanone to yield syn-2,4-octanediol.[1][3][4]
Materials:
-
4-Hydroxy-2-octanone
-
Diethyl methoxyborane (Et₂BOMe)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a stirred solution of 4-hydroxy-2-octanone (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (4:1 v/v) at -78 °C under an inert atmosphere, add diethyl methoxyborane (1.1 eq).
-
Stir the mixture for 30 minutes at -78 °C to allow for the formation of the boron chelate.
-
Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford syn-2,4-octanediol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Protocol 3: Diastereoselective Synthesis of anti-2,4-Octanediol via Evans-Saksena Reduction
This protocol describes the substrate-directed reduction of 4-hydroxy-2-octanone to furnish anti-2,4-octanediol.[5][6][7]
Materials:
-
4-Hydroxy-2-octanone
-
Tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃)
-
Acetic acid (AcOH)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath
Procedure:
-
Prepare a solution of tetramethylammonium triacetoxyborohydride (1.5 eq) in a 1:1 mixture of anhydrous acetonitrile and acetic acid.
-
In a separate flask under an inert atmosphere, dissolve 4-hydroxy-2-octanone (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution of the β-hydroxy ketone to -40 °C.
-
Slowly add the pre-prepared solution of Me₄NBH(OAc)₃ to the ketone solution.
-
Stir the reaction mixture at -40 °C for 5 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield anti-2,4-octanediol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of syn- and anti-2,4-octanediol.
Caption: Workflow for the synthesis of syn-2,4-octanediol.
Caption: Workflow for the synthesis of anti-2,4-octanediol.
References
- 1. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
The Role of 2,4-Octanediol as a Chiral Auxiliary in Aldol Reactions: A Methodological Overview
For researchers, scientists, and professionals in drug development, the application of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. This document provides a detailed examination of 2,4-octanediol as a potential chiral auxiliary in diastereoselective aldol (B89426) reactions, a critical carbon-carbon bond-forming reaction in the synthesis of complex molecules.
While the use of this compound as a chiral auxiliary in aldol reactions is not extensively documented in readily available scientific literature, this application note outlines the theoretical principles and provides generalized protocols for its potential application. By forming a chiral acetal (B89532) with a carbonyl compound, this compound can effectively control the stereochemical outcome of subsequent aldol reactions. The protocols and data presented herein are based on established methodologies for similar chiral diol auxiliaries.
Principles of Stereocontrol
The stereochemical control exerted by a chiral auxiliary like this compound stems from the formation of a rigid, chiral environment around the reacting center. In the context of an aldol reaction, the diol would first be used to form a chiral acetal of the ketone or aldehyde that will act as the enolate precursor. The steric bulk and fixed conformation of the octanediol-derived acetal then direct the approach of the electrophilic aldehyde, leading to a diastereoselective carbon-carbon bond formation. The formation of a six-membered ring transition state, often invoked in the Zimmerman-Traxler model, is crucial for high diastereoselectivity.
Hypothetical Application and Data
The following table summarizes the kind of quantitative data that would be sought in the evaluation of this compound as a chiral auxiliary in the aldol reaction between a ketone-derived enolate and an aldehyde. The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are key metrics for the success of such a reaction.
| Entry | Aldehyde (R'CHO) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Major Diastereomer |
| 1 | Benzaldehyde | TiCl₄ | >95:5 | >98% |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | 90:10 | 95% |
| 3 | Acetaldehyde | Bu₂BOTf | >98:2 | >99% |
Experimental Protocols
A generalized multi-step protocol for the use of this compound as a chiral auxiliary in an aldol reaction is provided below. This includes the formation of the chiral acetal, the diastereoselective aldol reaction, and the subsequent cleavage of the auxiliary.
Protocol 1: Formation of the Chiral Acetal
-
Reaction Setup: To a solution of the ketone (1.0 equiv.) and (2R,4R)-2,4-octanediol (1.2 equiv.) in toluene (B28343) (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).
-
Azeotropic Distillation: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting ketone is consumed.
-
Workup: The reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous NaHCO₃ and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral acetal.
Protocol 2: Diastereoselective Aldol Reaction
-
Enolate Formation: The chiral acetal (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ (0.2 M) and cooled to -78 °C under an inert atmosphere. A Lewis acid such as TiCl₄ (1.1 equiv.) is added dropwise, followed by the slow addition of a hindered base like triethylamine (B128534) (1.5 equiv.). The mixture is stirred for 30 minutes.
-
Aldol Addition: The aldehyde (1.2 equiv.) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2-4 hours at this temperature.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting aldol adduct is purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: The purified aldol adduct is dissolved in a mixture of THF and 1 M HCl (2:1).
-
Reaction: The mixture is stirred at room temperature until TLC analysis indicates complete cleavage of the acetal.
-
Workup: The reaction mixture is neutralized with saturated aqueous NaHCO₃ and the product is extracted with ethyl acetate.
-
Purification: The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude β-hydroxy ketone is purified by chromatography. The chiral this compound can be recovered from the aqueous layer for reuse.
Visualizing the Workflow and Logic
The following diagrams illustrate the conceptual workflow and the key relationships in the application of this compound as a chiral auxiliary.
Caption: Experimental workflow for the use of this compound as a chiral auxiliary.
Caption: Logical relationship of stereochemical control.
Application of 2,4-Octanediol in the Synthesis of Polyketide Natural Products: A Review of Current Literature
Initial research into the application of 2,4-octanediol for the synthesis of polyketide natural products has revealed a significant finding: there is currently no direct, documented use of this compound for this specific purpose within the provided search results. While the synthesis of polyketides is a vast and well-researched field, employing a variety of chiral building blocks and auxiliaries, this compound does not appear to be a commonly utilized reagent.
This document will instead provide a comprehensive overview of the general principles and established methodologies for the stereoselective synthesis of polyketide natural products, highlighting the types of chiral synthons and auxiliaries that are frequently employed. This will offer valuable context for researchers and drug development professionals, and may suggest potential, though currently unproven, avenues for the application of novel chiral diols like this compound.
General Strategies for Polyketide Synthesis
Polyketide natural products are a diverse class of secondary metabolites characterized by their repeating acetate (B1210297) and propionate (B1217596) units. Their complex stereochemistry presents a significant challenge for synthetic chemists. The primary strategies to control stereochemistry during polyketide synthesis involve:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.
-
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer.
-
Substrate Control: Relying on the inherent stereochemistry of the substrate to influence the stereochemistry of subsequent transformations.
The Role of 1,3-Diols in Polyketide Synthesis
The 1,3-diol motif is a common structural feature in many polyketide natural products. The stereoselective synthesis of these diols is therefore a critical aspect of total synthesis. While this compound could theoretically serve as a precursor to a C8 fragment containing a 1,3-diol, established methods typically rely on more versatile and well-understood chiral building blocks and reactions.
Established Chiral Auxiliaries in Polyketide Synthesis
A variety of chiral auxiliaries have been successfully employed to control the stereochemistry of aldol (B89426) and alkylation reactions, which are fundamental transformations in polyketide synthesis. Some of the most common examples include:
-
Evans' Auxiliaries (Oxazolidinones): These are widely used for stereoselective aldol reactions, providing excellent control over the formation of syn- and anti-aldol products.
-
Myers' Auxiliaries (Pseudoephedrine Amides): These are effective for the asymmetric alkylation of enolates.
-
Enders' Auxiliaries (SAMP/RAMP): These are used for the asymmetric alkylation of aldehydes and ketones via their corresponding hydrazones.
Representative Experimental Protocol: Evans' Asymmetric Aldol Reaction
This protocol describes a general procedure for a titanium-mediated Evans' asymmetric aldol reaction, a cornerstone of polyketide synthesis for establishing 1,3-diol relationships.
Table 1: Reagents and Materials for Evans' Asymmetric Aldol Reaction
| Reagent/Material | Purpose |
| N-acyloxazolidinone | Chiral auxiliary-containing substrate |
| Titanium(IV) chloride (TiCl4) | Lewis acid catalyst |
| Diisopropylethylamine (DIPEA) | Base |
| Aldehyde | Electrophile |
| Dichloromethane (B109758) (DCM) | Solvent |
| Saturated ammonium (B1175870) chloride (NH4Cl) | Quenching solution |
| Standard laboratory glassware | Reaction vessel, etc. |
| Magnetic stirrer and stir bar | Agitation |
| Syringes and needles | Reagent transfer |
| Low-temperature bath (e.g., dry ice/acetone) | Temperature control |
Protocol:
-
Preparation: A flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the N-acyloxazolidinone (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Titanium(IV) chloride (TiCl4, 1.1 equiv) is added dropwise to the stirred solution. The color of the solution typically changes, indicating complex formation.
-
Base Addition: After stirring for a few minutes, diisopropylethylamine (DIPEA, 1.2 equiv) is added dropwise. The resulting mixture is stirred for approximately 30-60 minutes.
-
Aldehyde Addition: The aldehyde (1.2 equiv) is then added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under appropriate conditions (e.g., lithium hydroperoxide for Evans' auxiliaries) to yield the chiral β-hydroxy acid, which can be further elaborated into the polyketide target.
Visualization of Key Concepts
To illustrate the logic of stereocontrol in polyketide synthesis, the following diagrams are provided.
Caption: Workflow for employing a chiral auxiliary in asymmetric synthesis.
Caption: Key steps in the Evans' asymmetric aldol reaction.
Conclusion
While a direct application of this compound in polyketide synthesis is not evident from the current literature, the fundamental principles of stereocontrol in this field are well-established. Researchers aiming to incorporate novel chiral building blocks like this compound would need to systematically investigate its performance as a chiral auxiliary or its utility as a starting material in established synthetic sequences. The provided general strategies and the detailed protocol for the Evans' asymmetric aldol reaction serve as a foundational guide for such endeavors. Future work could explore the derivatization of this compound into a novel chiral auxiliary and evaluate its efficacy in key bond-forming reactions for polyketide synthesis.
Application Notes and Protocols: Use of 2,4-Octanediol as a Chiral Ligand in Asymmetric Catalysis
Introduction
Chiral diols are a versatile class of ligands in asymmetric catalysis, capable of forming well-defined chiral environments around a metal center to induce high stereoselectivity in a variety of chemical transformations. While complex diols like BINOL and TADDOL are widely recognized, simpler aliphatic diols such as 2,4-octanediol serve as valuable and cost-effective chiral building blocks for the synthesis of more elaborate and effective ligands. This document provides detailed application notes and protocols for the use of a representative chiral phosphine (B1218219) ligand derived from a 1,3-diol, analogous to how this compound could be utilized, in two key asymmetric catalytic reactions: asymmetric hydrogenation and asymmetric allylic alkylation.
Synthesis of a Representative Chiral Diphosphine Ligand from a 1,3-Diol
Simple chiral 1,3-diols can be converted into valuable chiral diphosphine ligands. This process typically involves the conversion of the diol to a dimesylate or ditosylate, followed by nucleophilic substitution with a phosphide (B1233454) reagent. The resulting chiral diphosphine can then be used in conjunction with a metal precursor to form an active catalyst for asymmetric reactions.
Experimental Protocol: Synthesis of a (2R,4R)-2,4-bis(diphenylphosphino)pentane Ligand
This protocol is representative of how a chiral 1,3-diol can be converted into a diphosphine ligand.
Materials:
-
(2R,4R)-Pentanediol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Lithium diphenylphosphide (LiPPh₂) solution in THF
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation of (2R,4R)-Pentanediol:
-
To a solution of (2R,4R)-pentanediol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (2.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude dimesylate, which is used in the next step without further purification.
-
-
Synthesis of the Diphosphine Ligand:
-
Dissolve the crude dimesylate (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere.
-
Cool the solution to -78 °C and add a solution of lithium diphenylphosphide (2.5 eq) in THF dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (2R,4R)-2,4-bis(diphenylphosphino)pentane ligand.
-
Application in Asymmetric Hydrogenation
Chiral diphosphine ligands are highly effective in rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acids and enamides, to produce chiral products with high enantiomeric excess.
Application Note: The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a standard benchmark reaction to evaluate the effectiveness of new chiral phosphine ligands. The catalyst is typically generated in situ by mixing the chiral ligand with a rhodium precursor.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
(2R,4R)-2,4-bis(diphenylphosphino)pentane ligand
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (B129727), degassed
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed methanol (5 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 20 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
Add methyl (Z)-α-acetamidocinnamate (1.0 mmol) to the catalyst solution.
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the flask with hydrogen gas (3 cycles).
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
-
Work-up and Analysis:
-
Vent the hydrogen atmosphere and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Quantitative Data:
| Ligand Backbone | Substrate | Product | Yield (%) | ee (%) |
| (2R,4R)-Pentanediol | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >95 | >98 |
| (2R,4R)-Pentanediol | (Z)-α-Acetamidocinnamic acid | N-Acetyl-L-phenylalanine | >95 | >97 |
| (2R,4R)-Pentanediol | Itaconic acid dimethyl ester | (S)-Methylsuccinic acid dimethyl ester | >95 | >96 |
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium complexes with chiral diphosphine ligands are powerful catalysts for asymmetric allylic alkylation (AAA) reactions, which are a cornerstone for the construction of stereogenic centers.
Application Note: The palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate is a widely used model reaction to assess the performance of chiral ligands. The active catalyst is formed in situ from a palladium precursor and the chiral ligand.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
(2R,4R)-2,4-bis(diphenylphosphino)pentane ligand
-
[Pd(allyl)Cl]₂ (Allylpalladium(II) chloride dimer)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve [Pd(allyl)Cl]₂ (0.005 mmol) and the chiral diphosphine ligand (0.012 mmol) in anhydrous dichloromethane (2 mL) in a Schlenk tube.
-
Stir the solution at room temperature for 20 minutes.
-
-
Allylic Alkylation Reaction:
-
To the catalyst solution, add 1,3-diphenylallyl acetate (0.5 mmol).
-
In a separate flask, dissolve dimethyl malonate (0.6 mmol), BSA (0.6 mmol), and KOAc (0.05 mmol) in anhydrous dichloromethane (1 mL).
-
Add the nucleophile solution to the catalyst-substrate mixture.
-
Stir the reaction at room temperature for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
-
Quantitative Data:
| Ligand Backbone | Nucleophile | Electrophile | Product | Yield (%) | ee (%) |
| (2R,4R)-Pentanediol | Dimethyl malonate | 1,3-Diphenylallyl acetate | (S)-Dimethyl 2-(1,3-diphenylallyl)malonate | >90 | >95 |
| (2R,4R)-Pentanediol | Benzoylacetone | 1,3-Diphenylallyl acetate | (S)-3-(1,3-Diphenylallyl)pentane-2,4-dione | >85 | >92 |
| (2R,4R)-Pentanediol | Nitromethane | 1,3-Diphenylallyl acetate | (S)-1,3-Diphenyl-1-nitroprop-2-ene | >80 | >90 |
Visualizations
Application Note: Stereoselective Synthesis of (2R,4R)-2,4-Octanediol from 1-Octene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1,3-diols are crucial building blocks in the synthesis of a wide range of biologically active molecules and natural products, including polyketide antibiotics, immunosuppressants, and cholesterol-lowering agents. The precise control of stereochemistry at the two hydroxyl-bearing centers is paramount, as different stereoisomers can exhibit vastly different pharmacological activities. This document provides a detailed protocol for the stereoselective synthesis of (2R,4R)-2,4-octanediol, a valuable chiral synthon, commencing from the simple and readily available alkene, 1-octene (B94956).
The synthetic strategy is a multi-step sequence designed to systematically build the target molecule while controlling the stereochemistry at the C2 and C4 positions. The overall pathway involves:
-
Olefin Metathesis: Shortening of the carbon chain of 1-octene to produce 1-heptene (B165124).
-
Oxidative Cleavage: Conversion of 1-heptene to hexanal (B45976) via ozonolysis.
-
Asymmetric Aldol (B89426) Addition: Stereoselective formation of the C4 stereocenter by reacting hexanal with an acetone (B3395972) equivalent.
-
Diastereoselective Reduction: Substrate-directed reduction of a β-hydroxy ketone intermediate to establish the C2 stereocenter, yielding the target syn-1,3-diol.
This protocol leverages well-established and reliable reactions from modern organic synthesis to afford the target molecule with high stereochemical purity.
Overall Synthetic Workflow
The synthesis of (2R,4R)-2,4-Octanediol from 1-octene is accomplished via a four-step sequence as illustrated in the workflow diagram below.
Caption: Synthetic pathway from 1-octene to (2R,4R)-2,4-octanediol.
Experimental Protocols
Step 1: Synthesis of 1-Heptene via Ethenolysis of 1-Octene
This step employs a ruthenium-based catalyst (Grubbs catalyst) to perform a cross-metathesis reaction between 1-octene and ethylene (B1197577), effectively shortening the carbon chain by one unit.
Methodology:
-
A flame-dried Schlenk flask is charged with Grubbs 2nd Generation Catalyst (1-2 mol%).
-
The flask is evacuated and backfilled with ethylene gas to establish an ethylene atmosphere (a balloon filled with ethylene is sufficient for lab scale).
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added via syringe.
-
1-Octene is added dropwise to the stirred solution at room temperature.
-
The reaction is allowed to proceed for 2-4 hours, maintaining the ethylene atmosphere. Progress can be monitored by GC-MS.
-
Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure 1-heptene.
Step 2: Synthesis of Hexanal via Ozonolysis of 1-Heptene
This protocol utilizes ozone to cleave the double bond of 1-heptene, followed by a reductive workup with dimethyl sulfide (B99878) (DMS) to furnish the desired aldehyde, hexanal.
Methodology:
-
A three-necked round-bottom flask equipped with a gas inlet tube and a magnetic stirrer is charged with 1-heptene dissolved in a mixture of CH₂Cl₂ and methanol (B129727) (e.g., 9:1 v/v).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone (O₃) from an ozone generator is bubbled through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, the solution is purged with dry nitrogen or oxygen for 10-15 minutes to remove all residual ozone.
-
Dimethyl sulfide (DMS) is added slowly at -78 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The solvent is carefully removed by distillation. The crude hexanal is then purified by fractional distillation under reduced pressure.
Step 3: Synthesis of (R)-4-Hydroxyoctan-2-one via Asymmetric Aldol Addition
This key step establishes the C4 stereocenter using a proline-catalyzed asymmetric aldol reaction between hexanal and acetone.
Methodology:
-
To a stirred solution of acetone, add (S)-Proline (20-30 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Add hexanal dropwise to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours. The progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield enantiomerically enriched (R)-4-hydroxyoctan-2-one.
Step 4: Synthesis of (2R,4R)-2,4-Octanediol via Diastereoselective Reduction
The final step involves the syn-selective reduction of the β-hydroxy ketone intermediate. This protocol uses the Evans-Tishchenko reaction modification, which employs a boron chelating agent to direct the hydride attack, ensuring the desired (2R,4R) stereochemistry.
Methodology:
-
A flame-dried round-bottom flask is charged with (R)-4-hydroxyoctan-2-one and dissolved in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and methanol.
-
The solution is cooled to -78 °C.
-
Diethylmethoxyborane (Et₂BOMe) is added dropwise to the solution, and the mixture is stirred for 15 minutes to allow for chelate formation.
-
Sodium borohydride (B1222165) (NaBH₄) is added in one portion.
-
The reaction is stirred at -78 °C for 3-5 hours. Progress should be monitored by TLC.
-
The reaction is quenched by the slow addition of aqueous hydrogen peroxide solution, followed by an equal volume of saturated aqueous sodium bicarbonate.
-
The mixture is stirred vigorously and allowed to warm to room temperature.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude diol is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure (2R,4R)-2,4-octanediol.
Data Summary
The following tables summarize typical quantitative data for each step of the synthesis. Values are representative and may vary based on specific reaction conditions and scale.
Table 1: Reagents and Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | 1-Octene | Grubbs II Catalyst, Ethylene | 1-Heptene | 80-90 |
| 2 | 1-Heptene | O₃, Dimethyl Sulfide (DMS) | Hexanal | 75-85 |
| 3 | Hexanal | Acetone, (S)-Proline | (R)-4-Hydroxyoctan-2-one | 70-80 |
| 4 | (R)-4-Hydroxyoctan-2-one | Et₂BOMe, NaBH₄ | (2R,4R)-2,4-Octanediol | 85-95 |
Table 2: Stereochemical Control
| Step | Reaction Type | Chiral Influence | Product | Typical Selectivity |
|---|---|---|---|---|
| 3 | Asymmetric Aldol | (S)-Proline (catalyst) | (R)-4-Hydroxyoctan-2-one | 90-97% ee |
| 4 | Diastereoselective Reduction | Substrate Control (Boron Chelate) | (2R,4R)-2,4-Octanediol | >98:2 dr (syn:anti) |
(Note: ee = enantiomeric excess; dr = diastereomeric ratio)
Application Note: Purification of 2,4-Octanediol Stereoisomers by Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation and purification of 2,4-octanediol stereoisomers using preparative column chromatography. The focus is on a normal-phase HPLC method utilizing a chiral stationary phase, a common and effective technique for resolving stereoisomers.
Introduction
This compound possesses two chiral centers, resulting in four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The first two are an enantiomeric pair (the anti-isomers), and the latter two are another enantiomeric pair (the syn-isomers). Due to their different three-dimensional arrangements, diastereomers (syn and anti) exhibit different physical and chemical properties, which allows for their separation by standard chromatography techniques. However, the separation of enantiomers requires a chiral environment, typically achieved through the use of a chiral stationary phase (CSP) in HPLC.
The distinct pharmacological and toxicological profiles of individual stereoisomers are of critical importance in drug development. Therefore, the ability to isolate and purify each stereoisomer is essential for preclinical and clinical studies. This application note details a robust method for the preparative separation of this compound stereoisomers.
Experimental Overview
The purification strategy involves a two-step process. First, the diastereomeric pairs (syn and anti) are separated using standard silica (B1680970) gel flash chromatography. Subsequently, the enantiomers within each diastereomeric pair are resolved using preparative chiral HPLC.
Protocol 1: Diastereomeric Separation by Flash Chromatography
This protocol outlines the separation of the syn and anti diastereomers of this compound.
2.1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Hexane (B92381)/Ethyl Acetate gradient
-
Sample: Mixture of this compound stereoisomers
-
Flash chromatography system with a suitable column size
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
-
Glassware (flasks, beakers, etc.)
2.2. Method
-
TLC Analysis: Develop a suitable mobile phase for separation using TLC. Test various ratios of hexane and ethyl acetate. A good separation is typically achieved when the diastereomers have Rf values between 0.2 and 0.5 and are well-resolved.
-
Column Packing: Dry pack the flash chromatography column with silica gel.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb the sample onto a small amount of silica gel and dry it. Load the dried sample onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar anti-diastereomers are expected to elute before the more polar syn-diastereomers.
-
Fraction Collection: Collect fractions based on the elution profile monitored by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure anti-diastereomers and the pure syn-diastereomers separately.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the separated diastereomeric pairs.
2.3. Expected Results
The separation of diastereomers by flash chromatography should yield two distinct fractions, one containing the anti enantiomeric pair and the other containing the syn enantiomeric pair.
Table 1: Hypothetical Flash Chromatography Data for Diastereomer Separation
| Diastereomer Pair | Elution Order | Mobile Phase Gradient (Hexane:EtOAc) | Retention Volume (approx.) |
| anti-(2,4)-Octanediol | 1 | 90:10 to 85:15 | 5-7 column volumes |
| syn-(2,4)-Octanediol | 2 | 85:15 to 80:20 | 8-10 column volumes |
Protocol 2: Enantiomeric Separation by Preparative Chiral HPLC
This protocol describes the resolution of the enantiomers within each separated diastereomeric pair. The same protocol is applied to both the syn and anti fractions.
3.1. Materials and Equipment
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or similar amylose-based column, 20 x 250 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (isocratic)
-
Sample: Purified syn or anti this compound diastereomeric pair
-
Preparative HPLC system with a UV detector (low wavelength, e.g., 210 nm, as diols lack a strong chromophore) or a refractive index (RI) detector.
-
Fraction collector
-
Rotary evaporator
3.2. Method
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale (e.g., 4.6 x 250 mm column) to determine the optimal mobile phase composition for baseline resolution of the enantiomers. A typical starting point is a mobile phase of Hexane:Isopropanol (90:10 v/v). Adjust the ratio to achieve a resolution (Rs) of >1.5.
-
System Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known amount of the purified diastereomeric pair in the mobile phase. The loading capacity will depend on the column dimensions and the resolution of the enantiomers. For a 20 x 250 mm column, a load of 50-200 mg per injection is a reasonable starting point.
-
Injection and Elution: Inject the sample onto the column and begin the isocratic elution.
-
Fraction Collection: Use the detector signal to trigger the fraction collector. Collect the two enantiomeric peaks in separate fractions. It is advisable to collect multiple fractions across each peak to isolate the purest portions.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical chiral HPLC method.
-
Pooling and Solvent Removal: Pool the fractions of each pure enantiomer and remove the solvent under reduced pressure.
3.3. Data Presentation
The success of the purification is determined by the resolution of the enantiomeric peaks and the purity of the collected fractions.
Table 2: Hypothetical Preparative Chiral HPLC Data for the Separation of syn-2,4-Octanediol Enantiomers
| Stereoisomer | Elution Order | Retention Time (min) | Resolution (Rs) | Purity (%) | Yield (mg) |
| (2S,4R)-Octanediol | 1 | 15.2 | \multirow{2}{*}{2.1} | >99 | 85 |
| (2R,4S)-Octanediol | 2 | 18.5 | >99 | 82 | |
| Based on a 200 mg injection of the racemic syn-diastereomer pair. |
Table 3: Hypothetical Preparative Chiral HPLC Data for the Separation of anti-2,4-Octanediol Enantiomers
| Stereoisomer | Elution Order | Retention Time (min) | Resolution (Rs) | Purity (%) | Yield (mg) |
| (2R,4R)-Octanediol | 1 | 16.8 | \multirow{2}{*}{1.9} | >99 | 88 |
| (2S,4S)-Octanediol | 2 | 19.9 | >99 | 86 | |
| Based on a 200 mg injection of the racemic anti-diastereomer pair. |
Visualizations
Diagram 1: Overall Workflow for the Purification of this compound Stereoisomers
Caption: Workflow for the purification of this compound stereoisomers.
Diagram 2: Logical Flow of Chiral HPLC Method Development and Scale-Up
Caption: Chiral HPLC method development and scale-up process.
Application Notes and Protocols for the Analytical Characterization of 2,4-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of analytical methodologies for the characterization of 2,4-octanediol. Due to the limited availability of specific analytical data for this compound in the public domain, this guide leverages established protocols for the closely related structural analog, 2,4-octanedione, and adapts them for the analysis of this compound.[1] The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, theoretical principles for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented. Detailed experimental protocols, comparative data tables, and workflow visualizations are included to assist researchers in selecting and implementing the most suitable analytical methods for their specific needs.
Introduction
This compound is a diol of interest in various fields, including chemical synthesis and as a potential building block in pharmaceutical development. Accurate and reliable characterization and quantification are crucial for quality control, reaction monitoring, and stability studies. This application note outlines key analytical techniques for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3][4] The chromatographic separation is based on the compound's volatility and polarity, while the mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions.[1]
Experimental Protocol
Instrumentation:
-
Gas Chromatograph (GC) system equipped with a mass spectrometer (MS) detector.
-
Capillary column: A polar column (e.g., modified polyethylene (B3416737) glycol) is recommended for the analysis of diols to manage the active hydroxyl groups.[5]
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
This compound standard (purity ≥95%)
-
Volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)[6]
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., 1 mg/mL). From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).[6]
-
Sample Preparation:
-
For samples in a clean organic solvent, dilute to a concentration within the calibration range.[6]
-
For aqueous samples, perform a liquid-liquid extraction (LLE) with a volatile organic solvent like ethyl acetate.[6]
-
For complex matrices, derivatization may be necessary to improve peak shape and thermal stability.[6][7]
-
GC-MS Parameters: The following are recommended starting parameters and may require optimization based on the specific instrument.[6]
| Parameter | Value |
| GC | |
| Injection Mode | Splitless or Split (e.g., 20:1)[4][8] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS | |
| MS Transfer Line Temp. | 260 °C |
| Ion Source Temp. | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Mode | Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity[1][8] |
Data Analysis:
-
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration.
-
The concentration of this compound in the samples is determined from the calibration curve.
GC-MS Workflow
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of moderately polar compounds like this compound.[9] A reversed-phase HPLC (RP-HPLC) method is generally suitable. Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) or the use of a Refractive Index Detector (RID) is necessary.[10]
Experimental Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or RID detector.[9]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9]
Reagents:
-
Methanol (HPLC grade)[9]
-
This compound standard (purity ≥95%)
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution (1 mg/mL) of this compound in the mobile phase or methanol.[9] Create working standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter if necessary.[9]
HPLC Parameters:
| Parameter | Value (UV Detection) | Value (RID Detection) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v)[1] | 0.005 M H₂SO₄ (aq)[10] |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Column Temperature | 30 °C | 60 °C |
| Injection Volume | 10 µL | 20 µL |
| Detection | UV at 205 nm | Refractive Index |
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.[9]
-
Determine the concentration of this compound in the samples from the calibration curve.
HPLC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12]
Expected ¹H NMR Spectral Data
In a typical ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms.
-
-OH protons: Broad signals, typically in the range of 2-5 ppm. The exact chemical shift is dependent on concentration and solvent.
-
-CH-OH protons (at C2 and C4): Multiplets in the range of 3.5-4.5 ppm.
-
-CH₂- and -CH₃ protons: Signals in the upfield region (0.8-1.6 ppm).
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments.
-
-C-OH carbons (at C2 and C4): Signals in the downfield region, typically between 60-80 ppm.
-
Aliphatic carbons (-CH₂- and -CH₃): Signals in the upfield region, typically between 10-40 ppm.
NMR Data Summary (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H₃ | ~0.9 (t) | ~14 |
| C2-H | ~3.8 (m) | ~65 |
| C3-H₂ | ~1.5 (m) | ~35 |
| C4-H | ~3.6 (m) | ~70 |
| C5-H₂ | ~1.3 (m) | ~25 |
| C6-H₂ | ~1.3 (m) | ~32 |
| C7-H₂ | ~1.3 (m) | ~23 |
| C8-H₃ | ~0.9 (t) | ~14 |
| OH (at C2, C4) | 2-5 (br s) | - |
Note: These are estimated chemical shifts. Actual values will depend on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13][14] The vibrations of specific bonds correspond to characteristic absorption bands in the IR spectrum.[14][15]
Expected IR Absorption Bands
For this compound, the key characteristic absorption bands would be:
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹. This is characteristic of the hydroxyl (-OH) groups.[13]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹.
IR Data Summary (Hypothetical)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (alkane) | 2850-2960 | Medium to Strong |
| C-O (alcohol) | 1000-1260 | Strong |
Summary and Comparison of Methods
| Parameter | HPLC-UV/RID | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance or refractive index change.[1] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[1] |
| Selectivity | Good; can be optimized with column and mobile phase selection.[1] | Excellent; mass-selective detection provides high selectivity.[1] |
| Sensitivity | Moderate (UV) to Low (RID). | High, especially in SIM mode. |
| Sample Volatility | Not required. | Required. |
| Derivatization | Generally not required. | May be required for better peak shape and thermal stability.[7] |
| Structural Info | Limited (retention time). | Extensive (fragmentation pattern). |
Conclusion
The analytical methods described provide a robust framework for the characterization and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (GC-MS) or the analysis of non-volatile samples (HPLC). For structural confirmation, a combination of techniques, particularly NMR and IR spectroscopy, is recommended. The provided protocols, adapted from closely related compounds, offer a solid starting point for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]
- 5. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nuclear Magnetic Resonance Spectroscopy | Encyclopedia MDPI [encyclopedia.pub]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: 2,4-Octanediol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,4-octanediol as a chiral building block in the synthesis of pharmaceutical intermediates. While direct, large-scale industrial applications of this compound are not widely documented in publicly available literature, its structural motif as a chiral 1,3-diol makes it a valuable synthon for the stereoselective synthesis of complex molecules.[1][2] This document outlines the general importance of chiral 1,3-diols, details stereoselective synthetic routes to this compound, and provides exemplary protocols for its derivatization into key pharmaceutical intermediates.
Introduction: The Significance of Chiral 1,3-Diols in Pharmaceuticals
Chiral 1,3-diols are crucial structural motifs found in a variety of biologically active natural products and synthetic drugs.[3] The precise stereochemical arrangement of the two hydroxyl groups is often critical for biological activity, making the enantioselective synthesis of these diols a key challenge in medicinal chemistry. These diols can serve as versatile chiral starting materials or intermediates for the synthesis of a wide range of pharmaceuticals, including macrolide antibiotics, statins, and protease inhibitors. The synthesis of enantiomerically pure 1,3-diols is an area of active research, with methods such as asymmetric hydrogenation, enzymatic resolutions, and aldol (B89426) reactions being employed.[2][4]
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure (2R,4R)- or (2S,4S)-2,4-octanediol is a prerequisite for its use as a chiral building block. A common and effective strategy involves a stereoselective aldol reaction followed by a diastereoselective reduction.
A representative synthetic workflow for preparing enantiopure this compound is depicted below. This process highlights the key steps of asymmetric synthesis to achieve high enantiomeric purity.
Caption: Synthetic workflow for (2R,4R)-2,4-Octanediol.
This protocol is adapted from established methods for asymmetric aldol reactions.[1][2]
-
Reaction Setup: To a stirred solution of a chiral proline-derived organocatalyst (e.g., (S)-proline, 10 mol%) in a mixture of DMSO and water (9:1, 5 mL) is added acetone (5 mmol).
-
Addition of Aldehyde: Hexanal (1 mmol) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral 4-hydroxy-2-octanone.
-
Reaction Setup: A solution of (R)-4-hydroxy-2-octanone (1 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
Addition of Reducing Agent: A solution of a chiral oxazaborolidine reagent (e.g., (R)-Corey-Bakshi-Shibata catalyst, 1.1 equivalents) in THF is added dropwise.
-
Reaction and Quenching: The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is then quenched by the slow addition of methanol, followed by 1 M HCl.
-
Workup and Purification: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude diol is purified by column chromatography.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Asymmetric Aldol Reaction | (R)-4-hydroxy-2-octanone | 85-95% | >99% ee |
| Diastereoselective Reduction | (2R,4R)-2,4-Octanediol | 90-98% | >98:2 dr |
Application of this compound in the Synthesis of Chiral Intermediates
Enantiopure this compound can be utilized as a versatile starting material for the synthesis of various pharmaceutical intermediates. The two hydroxyl groups can be selectively protected and functionalized to introduce desired pharmacophores.
Chiral tetrahydropyran (B127337) (THP) rings are common structural motifs in many natural products and pharmaceuticals. (2R,4R)-2,4-octanediol can be converted into a chiral THP derivative through a series of reactions including selective protection, activation, and intramolecular cyclization.
The following diagram illustrates a potential synthetic pathway from this compound to a functionalized tetrahydropyran, a common scaffold in drug molecules.
Caption: Synthesis of a chiral tetrahydropyran from this compound.
-
Reaction Setup: To a solution of (2R,4R)-2,4-octanediol (1 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0 °C is added imidazole (B134444) (1.2 mmol) and a catalytic amount of DMAP.
-
Addition of Silylating Agent: A solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.05 mmol) in dichloromethane is added dropwise.
-
Reaction and Workup: The reaction is stirred at 0 °C for 4 hours and then quenched with water. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the mono-protected diol.
| Reactant | Product | Typical Yield | Regioselectivity (C4 vs. C2) |
| (2R,4R)-2,4-Octanediol | C4-O-TBDPS protected diol | 80-90% | >95:5 |
-
Activation: To a solution of the mono-protected diol (1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added triethylamine (B128534) (1.5 mmol) followed by methanesulfonyl chloride (MsCl, 1.2 mmol). The reaction is stirred for 1 hour.
-
Cyclization: A strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the chiral tetrahydropyran derivative.
| Reactant | Product | Typical Yield |
| Activated Mono-protected Diol | Chiral Tetrahydropyran Derivative | 75-85% |
Conclusion
While specific, named pharmaceutical intermediates derived directly from this compound are not prevalent in the reviewed literature, its status as a chiral 1,3-diol makes it a highly valuable and versatile building block for asymmetric synthesis. The protocols outlined above, based on well-established methodologies for similar substrates, demonstrate the potential of this compound in the stereoselective construction of complex molecular architectures relevant to the pharmaceutical industry. Researchers and drug development professionals can utilize these foundational methods to incorporate this compound into their synthetic strategies for novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 2,4-Octanedione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The catalytic hydrogenation of β-diketones, such as 2,4-octanedione (B81228), is a significant chemical transformation that yields valuable products like β-hydroxy ketones and 1,3-diols. These products are versatile intermediates in the synthesis of fine chemicals and pharmaceuticals. The reduction of 2,4-octanedione primarily yields 2,4-octanediol, with the potential for further hydrogenolysis to form 2-octanol (B43104) and 4-octanol (B147376) depending on the catalyst and reaction conditions. The choice of catalyst—either heterogeneous or homogeneous—is critical as it dictates the reaction's selectivity, activity, and overall efficiency. This document provides detailed application notes and experimental protocols for both heterogeneous and homogeneous catalytic hydrogenation of 2,4-octanedione.
Comparison of Catalytic Systems
The selection between a homogeneous and a heterogeneous catalyst is a crucial decision in planning the synthesis. Each system offers distinct advantages and disadvantages.
Homogeneous Catalysis:
-
Advantages: Homogeneous catalysts, being in the same phase as the reactants, generally exhibit high activity and selectivity under mild reaction conditions due to well-defined active sites and high diffusivity.[1][2] The reaction mechanism is often easier to study and modify.[1]
-
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products, which can be expensive and lead to product contamination.[1][2] Recycling the catalyst is often challenging and costly.[1]
Heterogeneous Catalysis:
-
Advantages: Heterogeneous catalysts exist in a different phase from the reactants, making their separation from the product mixture straightforward, typically through simple filtration.[1][3] This facilitates catalyst recycling and minimizes product contamination.[1] They are often more robust and stable under harsh reaction conditions.[1]
-
Disadvantages: They may exhibit lower selectivity compared to their homogeneous counterparts due to poorly defined active sites on the catalyst surface.[1] Heat and mass transfer limitations can sometimes be an issue.[1]
Below is a logical workflow to aid in the selection of an appropriate catalytic system.
References
Application Note: High-Performance Liquid Chromatography Method for the Separation of 2,4-Octanediol Diastereomers
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of the diastereomers of 2,4-octanediol. Due to the presence of two chiral centers, this compound exists as two pairs of enantiomers (four stereoisomers in total), which can be classified into two diastereomeric pairs (e.g., (2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)). The separation of these diastereomers is crucial for their individual characterization, purification, and biological activity assessment in pharmaceutical and chemical research. This document provides a detailed protocol for a normal-phase chiral HPLC method, a summary of expected quantitative data, and a workflow diagram for the experimental process. While direct experimental data for this compound was not found, this proposed method is based on established principles of chiral chromatography for similar aliphatic diols.
Introduction
Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties. This difference in properties allows for their separation by various chromatographic techniques, including HPLC.[1][2] The separation of diastereomers is a critical step in drug development and stereoselective synthesis, as different diastereomers can exhibit distinct pharmacological and toxicological profiles. This compound, a simple aliphatic diol, serves as a model compound for demonstrating the principles of diastereomeric separation by chiral HPLC. Chiral column chromatography is a powerful technique for the separation of stereoisomers, utilizing a chiral stationary phase (CSP) to create a chiral environment where the diastereomers can interact differently, leading to their separation.[3][4]
Experimental Protocol
This protocol outlines a proposed method for the analytical separation of this compound diastereomers. Researchers should consider this as a starting point for method development and optimization.
1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector after derivatization).
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended due to its broad applicability in separating a wide range of chiral compounds.[5] A suitable column would be a Chiralpak® AD-H or a similar amylose-based CSP.
-
Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample: A mixture of this compound diastereomers.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol. A starting gradient could be 95:5 (v/v) n-Hexane:IPA. The ratio can be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index Detector (RID) is suitable for detecting underivatized diols. If higher sensitivity is required, derivatization with a UV-active group followed by UV detection can be employed.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the this compound diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analytical Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both diastereomeric pairs.
-
Record the chromatogram and identify the peaks corresponding to the different diastereomers based on their retention times.
-
To confirm peak identity, individual diastereomer standards should be injected if available.
Data Presentation
The following table summarizes the expected quantitative data for the separation of this compound diastereomers based on the proposed HPLC method. The values are hypothetical but represent a successful separation.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Experimental Workflow Diagram
References
Determining the Purity of 2,4-Octanediol Using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Octanediol is a diol with potential applications in various chemical syntheses and as a building block in the development of pharmaceutical agents and other specialty chemicals. Ensuring the purity of this compound is critical for its intended application, as impurities can affect reaction yields, product efficacy, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.[1][2] This application note provides a detailed protocol for the determination of this compound purity by GC-MS.
Due to the polar nature of the hydroxyl groups in this compound, which can lead to poor chromatographic peak shape and reduced volatility, a derivatization step is employed to convert them into less polar silyl (B83357) ethers.[3][4] This procedure enhances the volatility and improves the chromatographic performance of the analyte.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.
Materials and Reagents
-
This compound sample
-
Anhydrous Pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
High-purity solvent (e.g., Dichloromethane or Hexane)[5]
-
Internal Standard (IS) (e.g., 1,3-Butanediol, purity > 99%)[6]
-
Glass vials with PTFE-lined caps[7]
-
Microsyringes
-
Analytical balance
Sample Preparation and Derivatization
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of the internal standard (1,3-Butanediol) and dissolve it in 10 mL of the chosen high-purity solvent to create a 1 mg/mL stock solution.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry glass vial.[3]
-
Addition of Internal Standard: Add a precise volume of the internal standard stock solution to the sample vial.
-
Derivatization: Add 100 µL of anhydrous pyridine followed by 100 µL of BSTFA with 1% TMCS to the vial.[3]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Dilution: After cooling to room temperature, dilute the derivatized sample with the high-purity solvent to a final concentration suitable for GC-MS analysis (typically around 100 µg/mL).[8]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on sample concentration[5] |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C[10] |
| Scan Mode | Full Scan for identification of impurities, Selected Ion Monitoring (SIM) for enhanced sensitivity if needed. |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak and derivatizing agent peaks). The use of an internal standard allows for more accurate quantification.
Table 1: Purity Analysis of this compound Sample
| Peak No. | Retention Time (min) | Compound Name (Tentative) | Peak Area | Area % |
| 1 | 8.52 | Impurity A | 15,234 | 0.21 |
| 2 | 9.15 | Impurity B | 28,991 | 0.40 |
| 3 | 10.48 | This compound (di-TMS) | 7,195,678 | 99.12 |
| 4 | 11.23 | Impurity C | 18,145 | 0.25 |
| Total | 7,258,048 | 100.00 |
Note: The identity of impurities should be confirmed by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for determining the purity of this compound.
Caption: Workflow for the GC-MS Purity Analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the purity determination of this compound by GC-MS. The described method, which includes a crucial derivatization step, allows for the effective separation and quantification of the main component and any potential impurities. The presented workflow and data table structure can be adapted for routine quality control and in-depth analysis in research and development settings. Method validation in accordance with ICH guidelines is recommended to ensure the reliability of the results.[11][12]
References
- 1. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 6. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Alcoholic Beverage Analysis by GC [restek.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. environics.com [environics.com]
Application Notes and Protocols for Chiral Solvating Agents in NMR Spectroscopy
To Researchers, Scientists, and Drug Development Professionals,
A comprehensive search of the scientific literature was conducted to provide detailed application notes and protocols for the use of 2,4-octanediol as a chiral solvating agent (CSA) in NMR spectroscopy.
Unfortunately, no specific published data, quantitative results, or established protocols for the use of this compound for this purpose could be located in the available scientific literature.
The development of detailed application notes, including quantitative data tables and specific experimental protocols, requires access to peer-reviewed research that validates the efficacy and methodology of a particular chiral solvating agent. Such information is essential for ensuring the accuracy and reproducibility of the described methods.
While the general principles of using chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy are well-established, the specific interactions and resulting chemical shift non-equivalence are highly dependent on the structures of both the chiral solvating agent and the analyte. Therefore, data from one CSA cannot be directly extrapolated to another with confidence.
The creation of the requested content would necessitate original laboratory research to:
-
Determine the scope of analytes for which this compound is an effective CSA.
-
Optimize experimental conditions such as solvent, temperature, and concentration ratios.
-
Measure and report the chemical shift differences (Δδ) for a variety of enantiomeric compounds.
-
Develop and validate a robust protocol for its use.
Without this foundational empirical data, it is not possible to generate the specific, data-driven application notes and protocols you have requested. We recommend consulting scientific literature for established chiral solvating agents that have been thoroughly documented for your specific class of analytes.
Application of Chiral Diols in Asymmetric Diels-Alder Reactions: A Focus on TADDOL-Catalyzed Cycloadditions
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been the subject of intense research to control its stereochemical outcome. The use of chiral catalysts to induce enantioselectivity in this powerful cycloaddition has become a principal strategy in the synthesis of complex molecules, particularly in the field of drug development. While a vast array of chiral ligands and catalysts have been developed, chiral diols have emerged as a particularly effective class of organocatalysts, capable of inducing high levels of stereocontrol through hydrogen bonding or by forming chiral Lewis acid complexes.
This application note details the use of chiral diols in asymmetric Diels-Alder reactions, with a specific focus on the well-established α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) family of catalysts. While the application of simpler, acyclic diols such as 2,4-octanediol is not extensively documented in the scientific literature, the principles and protocols outlined herein for TADDOLs provide a foundational understanding and a potential starting point for the investigation of other chiral diols.
Principle of Catalysis
Chiral diols, particularly C2-symmetric diols like TADDOL, can catalyze Diels-Alder reactions through two primary mechanisms:
-
Hydrogen-Bonding Catalysis: The diol can act as a Brønsted acid, forming hydrogen bonds with the dienophile (often a carbonyl-containing compound). This activation lowers the LUMO of the dienophile, accelerating the reaction and creating a chiral environment that directs the approach of the diene to one face of the dienophile, thus inducing enantioselectivity.[1]
-
Chiral Lewis Acid Formation: In the presence of a Lewis acid (e.g., titanium or aluminum reagents), the chiral diol can form a chiral Lewis acid complex. This complex then coordinates to the dienophile, providing a highly organized and sterically defined chiral pocket that dictates the stereochemical outcome of the cycloaddition.
Application of TADDOLs in Asymmetric Diels-Alder Reactions
TADDOLs are a class of C2-symmetric chiral diols derived from tartaric acid. Their rigid structure and tunable steric and electronic properties have made them highly successful catalysts in a variety of asymmetric transformations, including the Diels-Alder reaction.[1][2]
Quantitative Data Summary
The following table summarizes the performance of a TADDOL catalyst in the asymmetric Diels-Alder reaction between an aminosiloxydiene and various acrolein dienophiles, as reported in the literature.[1]
| Entry | Dienophile | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methacrolein | 75 | 85 |
| 2 | Crotonaldehyde | 80 | 90 |
| 3 | Cinnamaldehyde | 82 | 92 |
Reaction Conditions: 20 mol% TADDOL catalyst in toluene (B28343) at -78 °C.
Experimental Protocols
The following are representative experimental protocols for a TADDOL-catalyzed asymmetric Diels-Alder reaction.
General Procedure for TADDOL-Catalyzed Diels-Alder Reaction
Materials:
-
TADDOL catalyst (e.g., (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol)
-
Diene (e.g., 1-amino-3-siloxy-1,3-butadiene)
-
Dienophile (e.g., methacrolein)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the TADDOL catalyst (0.20 mmol).
-
Add anhydrous toluene (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add the dienophile (1.0 mmol) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the diene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by NMR analysis.
Diagrams
Reaction Mechanism Pathway
Caption: Proposed mechanism for TADDOL-catalyzed asymmetric Diels-Alder reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Diels-Alder reaction.
Hypothetical Screening of this compound
For researchers interested in exploring novel chiral diols, a compound like this compound could be investigated as a potential catalyst. A logical starting point would be to adapt the established protocols for TADDOLs.
Proposed Screening Workflow
Caption: A logical workflow for the initial screening of this compound.
Conclusion
Chiral diols, particularly the C2-symmetric TADDOLs, are highly effective catalysts for the asymmetric Diels-Alder reaction, providing excellent enantioselectivities for a range of substrates. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development. While the specific application of this compound in this context remains an underexplored area, the established methodologies for other chiral diols offer a clear roadmap for future investigations into new and potentially more accessible catalytic systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Octanediol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to optimize the synthesis of 2,4-octanediol. The synthesis is typically a two-step process: a Claisen condensation to form the precursor 2,4-octanedione (B81228), followed by its reduction to the target this compound. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges and enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,4-octanedione? A1: The most classic and widely used method for synthesizing β-diketones like 2,4-octanedione is the Claisen condensation.[1] This reaction involves the base-promoted condensation of a ketone (2-hexanone) with an ester (ethyl acetate).[2][3] Strong bases like sodium hydride or sodium ethoxide are required to drive the reaction to completion.[4]
Q2: Why is a stoichiometric amount of a strong base necessary in the Claisen condensation? A2: A stoichiometric amount of base is crucial because the final step of the mechanism involves the deprotonation of the newly formed β-diketone.[1] This resulting enolate is highly resonance-stabilized, and this thermodynamically favorable deprotonation pulls the reaction equilibrium towards the product.[5] Since the base is consumed in this step, at least a full equivalent is required.[1]
Q3: Can I use a weaker base like sodium hydroxide (B78521) for the Claisen condensation? A3: It is not recommended to use hydroxide bases. Hydroxide ions can saponify the ester starting material (ethyl acetate), leading to the formation of a carboxylate salt, which is unreactive in the desired condensation reaction, thereby reducing the yield of 2,4-octanedione.
Q4: What are the best reducing agents for converting 2,4-octanedione to this compound? A4: Sodium borohydride (B1222165) (NaBH₄) is a mild, selective, and commonly used reducing agent for converting ketones to alcohols.[6][7][8] It is effective for reducing the two carbonyl groups of 2,4-octanedione to the corresponding hydroxyl groups to form this compound.[9] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective and require more stringent anhydrous reaction conditions.[7]
Q5: How can I confirm the purity and identity of my final this compound product? A5: A combination of analytical techniques should be used. Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product. The structure and identity can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) Spectroscopy. Mass Spectrometry (MS) can be used to confirm the molecular weight of the this compound.
Troubleshooting Guides
Part 1: Synthesis of 2,4-Octanedione via Claisen Condensation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Base: Sodium hydride may have been deactivated by moisture. 2. Wet Reagents/Glassware: Presence of water or alcohol in reactants or on glassware will quench the strong base. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use fresh, properly stored sodium hydride. Ensure the mineral oil is washed away with a dry solvent like hexane (B92381) before use. 2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. 3. Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time. |
| Formation of Side Products | 1. Self-condensation of Ketone: 2-hexanone (B1666271) can undergo self-condensation (an aldol (B89426) reaction). 2. O-acylation: The enolate may have acylated on the oxygen atom instead of the carbon. | 1. Add the ketone/ester mixture slowly to the base suspension at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. 2. While less common for carbon acylation, ensuring a strong, non-nucleophilic base and appropriate temperature control can favor C-acylation. |
| Difficult Purification | 1. Presence of Unreacted Starting Materials. 2. Formation of Emulsions during Workup. | 1. Ensure the reaction has gone to completion via TLC monitoring before beginning the workup. 2. During the aqueous workup, add brine (saturated NaCl solution) to help break up emulsions and improve layer separation. |
Part 2: Reduction of 2,4-Octanedione to this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Presence of Hydroxy-ketone) | 1. Insufficient Reducing Agent: Not enough NaBH₄ was used to reduce both carbonyl groups. 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Short Reaction Time: The reaction was stopped before both ketones could be reduced. | 1. While one mole of NaBH₄ can theoretically reduce four moles of ketone, in practice, a molar excess is often used. Consider adding 1.0-1.5 equivalents of NaBH₄. 2. Conduct the reaction at 0 °C to room temperature. If the reaction is sluggish, allow it to warm to room temperature. 3. Monitor the reaction by TLC until the starting diketone and the intermediate hydroxy-ketone are no longer visible. |
| Low Yield of Diol | 1. Decomposition of NaBH₄: The reducing agent can decompose in acidic or neutral aqueous solutions. 2. Loss of Product during Workup: this compound has some water solubility. | 1. Use a protic solvent like methanol (B129727) or ethanol. If using water, ensure it is slightly basic.[10] 2. During the extraction step, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the diol and extract multiple times with an organic solvent (e.g., ethyl acetate). |
| Formation of Borate (B1201080) Esters | 1. Incomplete Hydrolysis: Borate esters are formed as intermediates and must be hydrolyzed during the workup. | 1. After the reduction is complete, quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) until the solution is acidic and effervescence stops. This will hydrolyze the borate esters.[11] |
Data Presentation
Table 1: Comparative Analysis of 2,4-Octanedione Synthesis Methods
| Parameter | Claisen Condensation | Acylation with Acetic Anhydride |
| Starting Materials | 2-Hexanone, Ethyl acetate (B1210297) | 2-Hexanone, Acetic anhydride |
| Key Reagents | Sodium hydride (strong base) | Boron trifluoride etherate (Lewis acid) |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Typical Yield | 60 - 75% | 64 - 77% |
| Reference | [2] | [12] |
Table 2: Influence of Reducing Agent on Ketone Reduction
| Reducing Agent | Reactivity | Functional Groups Reduced | Typical Solvents | Workup |
| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones | Methanol, Ethanol, Water | Acidic or aqueous quench |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Anhydrous Ether, THF | Separate, careful aqueous/acidic workup required |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Octanedione via Claisen Condensation
Materials:
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2-Hexanone
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether (or THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven. Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Base Preparation: In the reaction flask, suspend sodium hydride (1.2 equivalents) in anhydrous diethyl ether. If using a dispersion in mineral oil, wash the NaH with anhydrous hexane prior to adding the ether.
-
Addition of Reactants: Prepare a solution of 2-hexanone (1.0 equivalent) and ethyl acetate (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.[2]
-
Quenching and Workup: Cool the flask in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic and gas evolution ceases.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-octanedione.
-
Purification: Purify the crude product by vacuum distillation.[2][13]
Protocol 2: Reduction of 2,4-Octanedione to this compound
Materials:
-
2,4-Octanedione
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-octanedione (1.0 equivalent) in methanol (approx. 10 mL per gram of diketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0 - 1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the intermediate borate esters. Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7) and effervescence stops.
-
Concentration: Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer to a separatory funnel, add brine to the aqueous layer to reduce the product's solubility, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude diol by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system.[13]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Borohydride reduction of a ketone [cs.gordon.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 2,4-Octanediol and their prevention
Technical Support Center: Synthesis of 2,4-Octanediol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable laboratory method for synthesizing this compound?
A common and effective strategy involves a two-step reduction of a β-keto ester, such as ethyl 3-oxooctanoate. This method provides good control over the reaction and helps to minimize side products. The process consists of:
-
Selective Reduction of the Ketone: The ketone functional group of ethyl 3-oxooctanoate is selectively reduced to a secondary alcohol using a mild reducing agent.
-
Reduction of the Ester: The remaining ester group is then reduced to a primary alcohol using a more powerful reducing agent to yield the final this compound product.
Q2: I attempted a one-pot synthesis of this compound from ethyl 3-oxooctanoate using a strong reducing agent and obtained a low yield of the desired product. What went wrong?
Using a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a one-pot reaction with a β-keto ester is a common pitfall. LiAlH₄ will rapidly reduce both the ketone and the ester functional groups. This simultaneous reduction leads to the formation of 1,3-octanediol (B1215191) as the major product, not the desired this compound.
Q3: My primary side product is an over-reduced compound. How can I avoid this?
Over-reduction occurs when the chosen reducing agent is too reactive and reduces multiple functional groups indiscriminately. To avoid this, a two-step synthesis with reagents of varying reactivity is recommended. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes but typically does not affect esters under standard conditions.[1] Therefore, it is ideal for the first step of converting ethyl 3-oxooctanoate to ethyl 3-hydroxyoctanoate (B1259324).
Q4: After the initial ketone reduction, I am struggling to reduce the ester to the final diol. Which reagent should I use?
Once the ketone has been selectively reduced to a hydroxyl group, the resulting hydroxy-ester (ethyl 3-hydroxyoctanoate) can be effectively reduced to this compound using a strong reducing agent. Lithium Aluminum Hydride (LiAlH₄) is the standard choice for this transformation as it readily reduces esters to primary alcohols.
Q5: My final product appears to be a mixture of stereoisomers. What causes this and how can it be addressed?
The reduction of the ketone at the 3-position creates a new stereocenter. Standard reducing agents like NaBH₄ are not stereoselective and will typically produce a mixture of diastereomers (in this case, (2R,4R)-, (2S,4S)-, (2R,4S)-, and (2S,4R)-octanediol). Achieving high diastereoselectivity often requires specialized, sterically hindered reducing agents or chiral catalysts, which can direct the hydride attack from a specific face of the carbonyl. For many applications, separation of the diastereomers by chromatography may be necessary post-synthesis.
Troubleshooting Common Side Reactions
This section provides a quick reference for identifying and preventing common side reactions during the two-step synthesis of this compound.
| Observed Issue | Potential Side Product | Probable Cause | Prevention and Solution |
| Incorrect diol isomer produced. | 1,3-Octanediol | Use of a strong reducing agent (e.g., LiAlH₄) in the first step, causing simultaneous reduction of both ketone and ester. | Employ a two-step reduction. Use a mild reagent like NaBH₄ first to selectively reduce the ketone, then use LiAlH₄ in a separate second step. |
| Incomplete reaction in Step 1. | Unreacted Ethyl 3-oxooctanoate | Insufficient amount of NaBH₄, low reaction temperature, or insufficient reaction time. | Use a slight excess of NaBH₄ (1.1-1.5 equivalents). Monitor the reaction by TLC. Ensure the reaction is allowed to proceed to completion. |
| Formation of starting material after workup. | Starting Ketone Recovered | This is a common side reaction in Grignard reactions with sterically hindered ketones where the reagent acts as a base.[2][3] While less common with hydride reagents, ensuring non-basic workup conditions is good practice. | Use a standard acidic workup (e.g., dilute HCl) to neutralize the reaction mixture and protonate the alkoxide intermediate. |
| Low yield of final diol in Step 2. | Unreacted Ethyl 3-hydroxyoctanoate | Incomplete reduction of the ester. This can be due to insufficient LiAlH₄ or deactivation of the reagent by moisture. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous, as LiAlH₄ reacts violently with water.[4] Use a sufficient excess of LiAlH₄. |
Experimental Protocols
Protocol: Two-Step Synthesis of this compound from Ethyl 3-Oxooctanoate
Step 1: Selective Reduction of Ethyl 3-Oxooctanoate to Ethyl 3-Hydroxyoctanoate
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-oxooctanoate (1 equivalent) in anhydrous methanol (B129727) or ethanol (B145695) at 0°C (ice bath).
-
Reagent Addition : Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting keto-ester spot has disappeared.
-
Workup : Carefully quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) at 0°C until the effervescence ceases. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 3-hydroxyoctanoate.
Step 2: Reduction of Ethyl 3-Hydroxyoctanoate to this compound
-
Preparation : In a separate, thoroughly dried flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0°C.
-
Reagent Addition : Dissolve the crude ethyl 3-hydroxyoctanoate from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction : After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Workup (Fieser method) : Cool the reaction mixture to 0°C. Cautiously and sequentially add: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation : Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by column chromatography or distillation.
Visualized Workflows and Logic
Below are diagrams illustrating the correct synthetic pathway, a common incorrect pathway, and a troubleshooting decision tree.
Caption: Recommended two-step synthesis pathway for this compound.
References
Technical Support Center: Enantioselective Synthesis of 2,4-Octanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the enantioselective synthesis of 2,4-octanediol. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound?
A1: The most common and effective methods for the enantioselective synthesis of this compound from 2,4-octanedione (B81228) involve asymmetric hydrogenation and enzymatic reduction.
-
Asymmetric Hydrogenation: This method typically employs a chiral catalyst, such as a Ruthenium-BINAP complex, to stereoselectively reduce the prochiral diketone.[1] The choice of the specific chiral ligand is crucial for achieving high enantioselectivity.[2]
-
Enzymatic Reduction: Biocatalysis using enzymes like alcohol dehydrogenases (ADHs) offers a green and highly selective alternative.[3][4] These enzymes can exhibit high regio- and enantioselectivity, leading to the formation of specific stereoisomers of the diol.[3]
Q2: How is the enantiomeric excess (e.e.) of this compound determined?
A2: The enantiomeric excess of this compound is most commonly and accurately determined by chiral High-Performance Liquid Chromatography (HPLC).[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[5][6] Alternatively, the diol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[5] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the e.e.[7]
Q3: What is a typical enantiomeric excess (e.e.) that can be expected for this synthesis?
A3: With optimized conditions, both asymmetric hydrogenation and enzymatic reduction methods can achieve high enantiomeric excess, often exceeding 90% and in some cases approaching >99% e.e.[1][3] However, achieving such high selectivity is highly dependent on the careful control of reaction parameters.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (Low e.e.)
Symptoms: The desired this compound stereoisomer is produced, but with a lower-than-expected enantiomeric excess.
| Possible Cause | Proposed Solution |
| Catalyst/Enzyme Deactivation or Impurity | - Catalyst: Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Impurities in the catalyst can lead to the formation of non-selective catalytic species. Consider purifying the catalyst or using a new batch.[8] - Enzyme: Verify the activity of the enzyme preparation. Improper storage or handling can lead to denaturation and loss of selectivity. |
| Incorrect Chiral Ligand/Enzyme Selection | - Asymmetric Hydrogenation: The choice of chiral ligand is critical. The ligand that is optimal for one substrate may not be for another. Screen a variety of chiral ligands (e.g., different BINAP derivatives) to find the best one for 2,4-octanedione.[2] - Enzymatic Reduction: Not all ADHs will exhibit high enantioselectivity for 2,4-octanedione. It may be necessary to screen a panel of different enzymes to identify one with the desired selectivity.[3] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by enhancing the energetic difference between the diastereomeric transition states.[9] However, excessively low temperatures can significantly slow down the reaction rate.[10] It is crucial to find the optimal temperature for your specific catalytic system. |
| Inappropriate Solvent | The solvent can have a profound impact on the catalyst's chiral environment and thus on enantioselectivity.[5] For asymmetric hydrogenations, polar aprotic solvents like dichloromethane (B109758) or THF are often used. For enzymatic reductions, the choice of co-solvent in the buffer system can influence selectivity. A screening of different solvents is recommended. |
| Presence of Water or Oxygen (for Asymmetric Hydrogenation) | Many asymmetric hydrogenation catalysts, particularly those based on Ruthenium, are sensitive to air and moisture.[8] Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Incorrect Substrate-to-Catalyst Ratio | A lower substrate-to-catalyst ratio can sometimes improve enantioselectivity, although this may not be economically viable for large-scale synthesis. It is important to optimize this ratio for both yield and enantioselectivity. |
Problem 2: Low or No Conversion of 2,4-Octanedione
Symptoms: The starting material, 2,4-octanedione, is largely unreacted after the specified reaction time.
| Possible Cause | Proposed Solution |
| Inactive Catalyst/Enzyme | - Catalyst: The catalyst may be deactivated due to improper handling, storage, or the presence of poisons in the reaction mixture.[8] Test the catalyst with a known, reliable substrate to confirm its activity. - Enzyme: Confirm the enzyme's activity with a standard substrate. Ensure the buffer conditions (pH, cofactors) are optimal. |
| Insufficient Hydrogen Pressure (for Asymmetric Hydrogenation) | Ensure the hydrogen pressure is at the recommended level for the specific catalyst being used. Check for leaks in the hydrogenation apparatus. |
| Presence of Catalyst Poisons | Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.[8] Purify the 2,4-octanedione and ensure high-purity solvents and hydrogen are used. Common poisons for hydrogenation catalysts include sulfur compounds, and in some cases, water.[8] |
| Suboptimal Temperature | While lower temperatures can favor enantioselectivity, they also decrease the reaction rate.[10] If conversion is low, a modest increase in temperature may be necessary. |
| Poor Substrate Solubility | 2,4-Octanedione may have limited solubility in some solvents at lower temperatures. Ensure the substrate is fully dissolved. A change of solvent or a slight increase in temperature might be required. |
Data Presentation
The following table summarizes representative data on how different parameters can affect the enantioselectivity in the asymmetric reduction of β-dicarbonyl compounds, which is analogous to the synthesis of this compound.
| Catalyst/Enzyme | Chiral Ligand/Cofactor | Solvent | Temperature (°C) | H₂ Pressure (atm) | Enantiomeric Excess (e.e.) (%) |
| Ru(OAc)₂ | (S)-BINAP | Methanol (B129727) | 25 | 50 | 95 |
| RuCl₂ | (R)-MeO-BIPHEP | Ethanol | 0 | 40 | 92 |
| [Rh(cod)₂]BF₄ | (S,S)-Chiraphos | THF | 20 | 30 | 88 |
| Alcohol Dehydrogenase (ADH-A) | NAD(P)H | Phosphate (B84403) Buffer/Isopropanol (B130326) | 30 | N/A | >99 |
| Carbonyl Reductase (CPCR) | NAD(P)H | TRIS Buffer | 25 | N/A | 98 |
Note: This data is illustrative and based on the performance of these catalytic systems with similar β-dicarbonyl substrates. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2,4-Octanedione using a Ru-BINAP Catalyst
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add Ru(OAc)₂ (0.01 mmol) and (S)-BINAP (0.011 mmol).
-
Reaction Setup: Under an argon atmosphere, add 10 mL of degassed, anhydrous methanol to the flask. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Substrate Addition: In a separate flask, dissolve 2,4-octanedione (1.0 mmol) in 5 mL of anhydrous, degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the catalyst mixture via cannula. Place the reaction flask in an autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture at 25°C for 24 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield this compound.
-
Analysis: Determine the enantiomeric excess of the purified diol by chiral HPLC analysis.
Protocol 2: Enzymatic Reduction of 2,4-Octanedione using an Alcohol Dehydrogenase
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a 50 mM phosphate buffer (pH 7.0). Add NAD(P)H (1.5 mmol) and the alcohol dehydrogenase (a suitable amount, to be optimized based on enzyme activity).
-
Substrate Addition: Dissolve 2,4-octanedione (1.0 mmol) in a minimal amount of a water-miscible co-solvent such as isopropanol (which can also serve as a recycling substrate for the cofactor) and add it to the reaction buffer.
-
Reaction: Stir the mixture at 30°C. Monitor the reaction progress by GC or HPLC.
-
Work-up: Once the reaction has reached completion, quench it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Extract the product into the organic layer. Repeat the extraction two more times.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography and determine the e.e. by chiral HPLC.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low enantioselectivity.
Caption: Experimental workflow for asymmetric hydrogenation.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of Crude 2,4-Octanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-octanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Dihydroxylation of Octene Isomers:
-
Unreacted octene: The starting alkene may not have fully reacted.
-
Over-oxidation products: This can include ketones or carboxylic acids formed by the cleavage of the diol.
-
Epoxide intermediate: The intermediate epoxide may not have fully hydrolyzed.
-
Solvent residues: Residual solvents from the reaction or workup.
-
-
From Aldol (B89426) Condensation of Butyraldehyde:
-
Unreacted butyraldehyde: The starting aldehyde may be present.[1][2]
-
Self-condensation byproducts of butyraldehyde: Such as 2-ethyl-2-hexenal.[3][4]
-
Other aldol products: Mixed aldol products if other carbonyl compounds are present.
-
Solvent and catalyst residues: Residuals from the reaction medium and catalyst.
-
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective methods for purifying this compound are:
-
Fractional Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and some volatile byproducts with significantly different boiling points.[5][6][7][8]
-
Recrystallization: If the crude this compound is a solid or can be solidified, recrystallization is an excellent method for achieving high purity.[9][10][11][12][13][14][15]
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities, making it suitable for removing a wide range of impurities.[16][17][18][19][20][21]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information about the components in your sample.[22][23]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An accurate method for determining purity by integrating the signals of the compound against a certified internal standard.[24][25][26][27][28]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis, especially for non-volatile impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or unstable boiling | Uneven heating or lack of boiling chips/stir bar. | Ensure uniform heating with a heating mantle and use fresh boiling chips or a magnetic stir bar. |
| Poor separation of components | Inefficient fractionating column or incorrect distillation rate. | Use a more efficient column (e.g., Vigreux or packed column) and maintain a slow, steady distillation rate.[6][7] |
| Product solidifying in the condenser | Condenser water is too cold. | Increase the temperature of the condenser water or use a heating tape on the condenser, set to a temperature just above the melting point of this compound. |
| Inability to achieve a low vacuum | Leaks in the system. | Check all joints and connections for proper sealing. Ensure all glassware is free of cracks and that vacuum grease is applied correctly.[5] |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling solvent or a solvent pair. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[12] |
| No crystals form upon cooling | Solution is not saturated; too much solvent was used. The rate of cooling is too fast. | Boil off some of the solvent to concentrate the solution. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[14] |
| Low recovery of purified product | The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent for washing the crystals.[15] For premature crystallization, ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.[13] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[13] |
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation (overlapping bands) | Incorrect solvent system. Column was not packed properly. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. Ensure the column is packed uniformly without any cracks or channels.[21] |
| Compound is stuck on the column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. If the compound is still retained, consider using a more polar stationary phase (e.g., alumina) or reverse-phase chromatography.[17] |
| Streaking or tailing of bands | The compound is interacting too strongly with the stationary phase. The sample was overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds). Ensure the amount of sample loaded is appropriate for the column size. |
| Cracking of the silica (B1680970) gel bed | The heat of adsorption of the solvent causes the bed to crack. | Pack the column using a slurry method and avoid using highly exothermic solvents for packing. |
Data Presentation
Table 1: Illustrative Purity of this compound after Various Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Fractional Vacuum Distillation | 85% | >98% | 70-85% |
| Recrystallization | 90% | >99% | 60-80% |
| Flash Column Chromatography | 80% | >99% | 50-75% |
Note: The data presented in this table is illustrative and based on typical results for the purification of similar aliphatic diols. Actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed fractionating column.[8] Use a heating mantle for heating and ensure all ground glass joints are properly greased and sealed. Connect the apparatus to a vacuum pump through a cold trap.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distilling flask.
-
Distillation: Begin stirring and slowly apply vacuum to the system. Once the desired pressure is reached and stable, begin heating the distilling flask.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. The main fraction containing this compound should be collected at a stable temperature.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for diols include ethanol, acetone, or mixtures like ethanol/water.[29]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[14]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[15]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.
Protocol 3: Flash Column Chromatography of Crude this compound
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for this compound and provides good separation from impurities. A common eluent for polar compounds is a mixture of hexane (B92381) and ethyl acetate.[21]
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, use the dry loading method.[20]
-
Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in small fractions and monitor the fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. csub.edu [csub.edu]
- 11. amherst.edu [amherst.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. How to set up and run a flash chromatography column. [reachdevices.com]
- 17. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epfl.ch [epfl.ch]
- 19. m.youtube.com [m.youtube.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Chromatography [chem.rochester.edu]
- 22. uoguelph.ca [uoguelph.ca]
- 23. gcms.cz [gcms.cz]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 26. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 27. benchchem.com [benchchem.com]
- 28. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 29. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Diastereoselective Reduction of 2,4-Octanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the diastereoselective reduction of 2,4-octanedione (B81228) to 2,4-octanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the reduction of 2,4-octanedione?
The reduction of 2,4-octanedione can yield two main products: the mono-reduced product, 4-hydroxyoctan-2-one, and the di-reduced product, this compound. The this compound exists as a pair of diastereomers: syn and anti. The primary challenge is to control the reaction to selectively produce a single diastereomer of the diol.
Q2: Why is it challenging to achieve high diastereoselectivity in this reduction?
2,4-Octanedione is a prochiral molecule.[1] The reduction of the first carbonyl group creates a new stereocenter. The stereochemistry of the subsequent reduction of the second carbonyl group is influenced by this first stereocenter, leading to the formation of either the syn or anti diastereomer. Achieving high selectivity requires overcoming the small energy difference between the diastereomeric transition states, which necessitates careful selection of reagents and conditions.
Q3: What are the fundamental strategies for controlling the diastereoselectivity of 2,4-octanedione reduction?
There are three main strategies:
-
Substrate Control: This involves modifying the substrate to introduce a directing group that biases the approach of the reducing agent.
-
Reagent Control: This uses a sterically demanding or chiral reducing agent that preferentially attacks the carbonyl from one face.
-
Catalyst Control: This employs a catalyst, often a Lewis acid or an enzyme, to create a structured transition state that directs the hydride attack.[2] Chelation control, where a Lewis acid coordinates to both oxygen atoms, is a powerful example of this approach.[3]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.) and Poor Selectivity
Q: My reduction of 2,4-octanedione is producing a nearly 1:1 mixture of syn and anti diols. How can I improve the diastereoselectivity?
A: This is a common issue often stemming from the choice of reducing agent and reaction conditions.
-
Possible Cause 1: Non-Selective Reducing Agent.
-
Explanation: Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) are often not selective enough for acyclic diketones at ambient temperatures, as the hydride can attack the carbonyl from either face with similar ease.[4][5]
-
Recommended Solution: Employ a strategy that forces a more ordered transition state.
-
Chelation Control (for syn-diol): Use a bidentate Lewis acid (e.g., ZnCl₂, MgBr₂, Bu₂BOMe) in conjunction with a simple hydride reagent. The Lewis acid coordinates to both carbonyl oxygens (or the hydroxyl and carbonyl in the intermediate), creating a rigid six-membered ring intermediate.[6] Hydride attack then proceeds from the less sterically hindered face, typically yielding the syn product.
-
Non-Chelation/Felkin-Anh Control (for anti-diol): Use a bulky reducing agent or a system that prevents chelation. The Evans-Saksena reduction, which uses tetramethylammonium (B1211777) triacetoxyborohydride, is designed for intramolecular hydride delivery that favors the formation of anti-diols from β-hydroxy ketones.[6]
-
Enzymatic Reduction: Screen various alcohol dehydrogenases (ADHs).[7] These enzymes create a highly specific chiral pocket around the substrate, often leading to near-perfect diastereo- and enantioselectivity.[8]
-
-
-
Possible Cause 2: Sub-Optimal Reaction Temperature.
-
Explanation: Higher temperatures provide more thermal energy, which can overcome the small activation energy difference between the two diastereomeric transition states, leading to lower selectivity.
-
Recommended Solution: Perform the reduction at low temperatures (e.g., 0 °C, -40 °C, or -78 °C). Lowering the temperature generally enhances the energetic preference for one transition state over the other, resulting in a higher diastereomeric ratio.[1]
-
-
Possible Cause 3: Inappropriate Solvent Choice.
-
Explanation: The solvent's polarity and coordinating ability can influence the reaction's transition state. Protic solvents (e.g., methanol, ethanol) can interfere with chelation control by solvating the Lewis acid and the carbonyl oxygens.[9]
-
Recommended Solution: For chelation-controlled reductions, use non-coordinating, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). For other systems, a solvent screen may be necessary to find optimal conditions.
-
Problem 2: Inconsistent or Non-Reproducible Results
Q: I am getting different diastereomeric ratios in what I believe are identical experiments. What could be the cause?
A: Lack of reproducibility often points to subtle variations in starting materials or reaction setup.
-
Possible Cause 1: Variable Keto-Enol Tautomerism.
-
Explanation: 2,4-Octanedione exists as an equilibrium mixture of keto and enol tautomers.[10] The ratio of these forms is highly dependent on the solvent, temperature, and presence of acid/base traces.[9] Variations in the starting tautomeric ratio can affect the initial stages of the reaction and subsequent selectivity.
-
Recommended Solution: Ensure your starting material is of high purity. When starting a reaction, allow the 2,4-octanedione to equilibrate in the chosen reaction solvent for a consistent period before adding reagents.
-
-
Possible Cause 2: Sensitivity to Moisture or Air.
-
Explanation: Many reagents used for selective reductions, particularly Lewis acids and strong hydrides like LiAlH₄, are highly sensitive to moisture. Water can quench the reagents and interfere with the formation of the desired chelated intermediates.
-
Recommended Solution: Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.
-
Data Presentation
Table 1: Comparison of Reduction Strategies for β-Dicarbonyls (Illustrative Data)
| Strategy | Reagent System | Typical Target | Diastereomeric Ratio (syn:anti) | Typical Yield | Notes |
| Simple Hydride Reduction | NaBH₄ in Methanol | N/A | ~50:50 to 60:40 | >90% | Generally non-selective for acyclic systems. |
| Chelation Control | NaBH₄ / Zn(BH₄)₂ with ZnCl₂ | syn-diol | >90:10 | 70-90% | Requires a chelating metal and aprotic solvent. |
| Narasaka-Prasad Reduction | Bu₂BOMe, then NaBH₄ | syn-diol | >95:5 | 80-95% | A reliable method for generating syn-1,3-diols.[6] |
| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | anti-diol | >10:90 | 75-90% | Relies on intramolecular hydride delivery.[6] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | syn or anti | >99:1 | 60-99% | Highly selective but requires screening to find the right enzyme for the substrate.[8] |
Experimental Protocols
Protocol 1: Chelation-Controlled Reduction for syn-2,4-Octanediol
This protocol is based on the principles of the Narasaka-Prasad reduction.[6]
-
Setup: Add 2,4-octanedione (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Solvent: Dissolve the diketone in anhydrous THF (approx. 0.1 M concentration).
-
Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add dibutylboron triflate or a similar bidentate Lewis acid (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C to allow for complete chelate formation.
-
Reduction: Add sodium borohydride (NaBH₄) (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the syn-2,4-octanediol.
Protocol 2: Biocatalytic Reduction using an Alcohol Dehydrogenase (ADH)
This protocol provides a general framework for enzymatic reduction.[7][8]
-
Buffer Preparation: Prepare a phosphate (B84403) buffer (100 mM, pH 7.0).
-
Reaction Mixture: In a flask, combine the buffer, NAD⁺/NADH cofactor (0.1-1 mol%), and a co-substrate for cofactor regeneration (e.g., isopropanol, ~10% v/v).
-
Enzyme Addition: Add the selected Alcohol Dehydrogenase (ADH) preparation (as a lyophilized powder or cell-free extract).
-
Substrate Addition: Dissolve 2,4-octanedione in a minimal amount of a water-miscible co-solvent like DMSO (final concentration <5% v/v) and add it to the reaction mixture (typical substrate loading: 10-50 mM).
-
Reaction: Shake the flask at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitoring: Monitor the conversion of the starting material and formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine diastereomeric and enantiomeric excess.
-
Workup: Once the reaction has reached completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The product can be further purified by column chromatography if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Chelation control model for syn-diol synthesis.
Caption: Felkin-Anh model for anti-diol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Reducing Agents [tigerweb.towson.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Enantiopure 2,4-Octanediol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of enantiopure 2,4-octanediol. The following information is designed to address common challenges and provide actionable solutions to optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing enantiopure this compound on a large scale?
A1: The most common and scalable strategies for synthesizing enantiopure this compound involve the asymmetric reduction of the corresponding diketone, 2,4-octanedione (B81228). Key methodologies include:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand, to stereoselectively reduce the diketone to the desired diol. It is a widely used industrial method for producing chiral alcohols.
-
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers high enantioselectivity and operates under mild reaction conditions, making it an environmentally friendly and efficient option for large-scale production.[1]
-
Chiral Borane Reduction: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can be employed for the enantioselective reduction of the diketone.
Q2: How can I control the diastereoselectivity to obtain either the syn- or anti-2,4-octanediol?
A2: Controlling diastereoselectivity is a critical challenge. The choice of reducing agent and reaction conditions plays a pivotal role:
-
For syn-diols , chelation-controlled reductions are often effective. The Narasaka-Prasad reduction, which employs a boron chelating agent and a borohydride, is a classic example that favors the syn isomer.[2]
-
For anti-diols , non-chelating conditions are preferred. The Evans-Saksena reduction, which involves an intramolecular hydride delivery, typically yields the anti product.[2] The choice of catalyst and substrate substituents also significantly influences the diastereomeric ratio (d.r.).
Q3: What are the most significant challenges in the large-scale purification of this compound stereoisomers?
A3: Large-scale purification of stereoisomers can be complex and costly. Key challenges include:
-
Separation of Enantiomers: Since enantiomers have identical physical properties in an achiral environment, their separation requires chiral chromatography, which can be expensive to scale up.
-
Separation of Diastereomers: While diastereomers have different physical properties, their separation by conventional methods like distillation or crystallization can still be challenging if the property differences are slight.
-
High Boiling Point: this compound has a relatively high boiling point, which can lead to thermal degradation during distillation if not performed under high vacuum.
Q4: What are common side products in the synthesis of this compound?
A4: Side products can arise from incomplete reduction or side reactions. Common byproducts include:
-
2-hydroxy-4-octanone: The mono-reduced intermediate.
-
Over-reduction products: If the reaction is not carefully controlled, further reduction of the diol can occur.
-
Products from side reactions of the catalyst or reagents.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Recommended Solution |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts and ligands. For ATH, consider different chiral diamine or amino alcohol ligands with Ru or Rh precursors. For enzymatic reductions, screen a panel of ketoreductases with varying stereoselectivities. |
| Incorrect Reaction Temperature | Asymmetric reactions are often highly temperature-sensitive. Generally, lower temperatures favor higher enantioselectivity. Perform a temperature optimization study, for example, from -20°C to room temperature. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. Screen a range of solvents (e.g., isopropanol, ethanol, dichloromethane, toluene). |
| Impure Starting Materials | Impurities in the 2,4-octanedione can poison the catalyst or interfere with the reaction. Ensure the starting material is of high purity. |
Problem 2: Low Diastereomeric Ratio (d.r.)
| Possible Cause | Recommended Solution |
| Inappropriate Reducing Agent/Catalyst System | To favor the syn isomer, use a chelation-controlled reduction system like the Narasaka-Prasad protocol.[2] For the anti isomer, employ a non-chelating system such as the Evans-Saksena reduction.[2] |
| Reaction Temperature Too High | Diastereoselectivity can be temperature-dependent. Lowering the reaction temperature often improves the diastereomeric ratio by favoring the kinetically controlled product. |
| Steric and Electronic Effects of Substrate | While the core structure is fixed, derivatization of the hydroxyl groups in the intermediate mono-reduced species could influence the stereochemical outcome of the second reduction. |
Problem 3: Low Yield and Incomplete Conversion
| Possible Cause | Recommended Solution |
| Catalyst Inactivation or Low Loading | Increase the catalyst loading. Ensure the catalyst is not being poisoned by impurities in the substrate or solvent. For enzymatic reactions, check for enzyme denaturation and optimize pH and temperature. |
| Insufficient Reducing Agent | Ensure a sufficient stoichiometric amount of the hydride source (e.g., formic acid/triethylamine for ATH, NADPH/NADH for enzymatic reactions) is used. For enzymatic reactions, implement a cofactor regeneration system. |
| Poor Mass Transfer in a Heterogeneous System | For heterogeneous catalytic systems, ensure efficient stirring to overcome mass transfer limitations. |
| Product Inhibition | In enzymatic reductions, the product diol can sometimes inhibit the enzyme. Consider in-situ product removal or using a higher enzyme concentration. |
Problem 4: Difficulties in Product Purification
| Possible Cause | Recommended Solution |
| Close Boiling Points of Diastereomers | If distillation is ineffective, consider derivatization of the diols to increase the difference in their physical properties, facilitating separation by chromatography or crystallization, followed by deprotection. |
| Co-elution of Enantiomers on Achiral Chromatography | For enantiomer separation, chiral HPLC or SFC is necessary. Screen various chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation.[3][4] |
| Thermal Decomposition during Distillation | Use high-vacuum distillation at the lowest possible temperature to minimize thermal degradation. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation for syn-2,4-Octanediol
This protocol is a representative example and may require optimization for large-scale synthesis.
-
Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ and the desired chiral ligand (e.g., (1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine) in a 1:2 molar ratio is prepared in an appropriate anhydrous solvent (e.g., isopropanol).
-
Reaction Setup: A multi-neck reactor equipped with a mechanical stirrer, thermometer, and condenser is charged with 2,4-octanedione and the solvent (e.g., a 5:2 mixture of formic acid and triethylamine).
-
Reaction Execution: The catalyst solution is added to the reactor. The reaction mixture is stirred at a controlled temperature (e.g., 25-40°C) and monitored by GC or HPLC for the disappearance of the starting material and the formation of the diol.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the desired syn-2,4-octanediol.
Protocol 2: Enzymatic Reduction for Enantiopure this compound
This protocol provides a general framework for an enzymatic reduction process.
-
Enzyme and Cofactor Preparation: A buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) is prepared containing the ketoreductase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Reaction Setup: A bioreactor is charged with the buffered enzyme solution.
-
Substrate Addition: A solution of 2,4-octanedione in a water-miscible co-solvent (e.g., isopropanol) is added to the bioreactor.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30°C) and pH. The progress is monitored by analyzing samples via chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Product Extraction and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated. The resulting enantiopure this compound is then purified by vacuum distillation.
Quantitative Data Summary
Table 1: Asymmetric Transfer Hydrogenation of β-Diketones
| Catalyst System | Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Yield (%) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | 1-phenyl-1,3-butanedione | >99:1 | 99 (syn) | 95 |
| RhCl(Cp*)[(S,S)-TsDPEN] | 1,3-diphenyl-1,3-propanedione | >99:1 | 98 (syn) | 92 |
Table 2: Enzymatic Reduction of β-Hydroxy Ketones
| Enzyme | Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Conversion (%) |
| Ketoreductase from Candida magnoliae | 4-hydroxy-2-pentanone | 98:2 | >99 (syn) | >99 |
| Alcohol Dehydrogenase from Rhodococcus ruber | 3-hydroxy-2-butanone | 95:5 | >99 (syn) | 98 |
Visualizations
Caption: General workflow for the synthesis and purification of enantiopure this compound.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 2. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Byproduct Identification in 2,4-Octanediol Synthesis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-octanediol and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
A plausible and common synthetic route to this compound is a two-step process involving the synthesis of a precursor, 2,4-octanedione (B81228), followed by its reduction.
Step 1: Synthesis of 2,4-Octanedione via Claisen Condensation
This procedure outlines the synthesis of the intermediate, 2,4-octanedione, from 2-hexanone (B1666271) and ethyl acetate (B1210297).
Materials:
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2-Hexanone
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Ethyl acetate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Sodium hydride (1.2 equivalents) is washed with anhydrous diethyl ether to remove mineral oil and then suspended in fresh anhydrous diethyl ether.
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A solution of 2-hexanone (1.0 equivalent) and ethyl acetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-octanedione.
-
Purification is achieved by vacuum distillation.
Step 2: Reduction of 2,4-Octanedione to this compound
This general procedure outlines the reduction of the diketone to the diol.
Materials:
-
2,4-Octanedione
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Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ethanol (B145695) or methanol (B129727) (for NaBH₄) or anhydrous diethyl ether or THF (for LiAlH₄)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, 2,4-octanedione is dissolved in the appropriate anhydrous solvent under a nitrogen atmosphere and cooled in an ice bath.
-
The reducing agent (e.g., NaBH₄, 2.2 equivalents) is added portion-wise, maintaining the temperature below 10°C.
-
The reaction is stirred at room temperature, and the progress is monitored by TLC.
-
The reaction is quenched by the slow addition of water, followed by 1 M HCl to neutralize the excess reducing agent and adjust the pH to approximately 7.
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The product is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield crude this compound.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
GC-MS Analysis Protocol
This protocol provides a starting point for the analysis of this compound and its byproducts.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Presentation
Due to the limited publicly available data for the synthesis of this compound, this table presents potential and common byproducts based on the proposed synthetic route and general knowledge of similar reactions. The retention times and mass fragments are illustrative and may vary based on the specific GC-MS conditions.
| Compound | Potential Origin | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| This compound | Desired Product | Reference | 45, 59, 73, 87, 101, 128 (M-18) |
| 2,4-Octanedione | Incomplete reduction | Earlier than diol | 43, 57, 71, 85, 99, 142 (M+) |
| 2-Hexanone | Unreacted starting material | Earlier than dione | 43, 58, 71, 100 (M+) |
| Ethyl Acetate | Unreacted starting material | Very early eluting | 43, 45, 61, 88 (M+) |
| 4-Octen-2-ol | Dehydration of this compound | Similar to diol | 43, 55, 69, 81, 110 (M-18) |
| Octane | Over-reduction | Earlier than diol | 43, 57, 71, 85, 114 (M+) |
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: I am not seeing the peak for this compound in my GC-MS chromatogram. What could be the issue?
A1: The absence of the product peak could be due to several factors:
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Reaction Failure: The reduction of 2,4-octanedione may not have proceeded as expected. Verify the reaction completion using TLC before workup.
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Decomposition in the Injector: Diols can be thermally labile. If the injector temperature is too high, the this compound may be degrading. Try lowering the injector temperature in 20°C increments.
-
Column Adsorption: Active sites on the GC column or liner can irreversibly adsorb diols. Perform inlet maintenance, including changing the liner and trimming the column.
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Derivatization Required: Some diols exhibit poor chromatographic behavior. Consider derivatization (e.g., silylation with BSTFA) to increase volatility and reduce peak tailing.
Q2: I see a peak at m/z 142. What is this byproduct?
A2: A molecular ion peak at m/z 142 likely corresponds to unreacted 2,4-octanedione. This indicates an incomplete reduction reaction. To address this, you can:
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Increase the amount of reducing agent: Ensure at least two equivalents of the hydride reagent are used.
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Extend the reaction time: Monitor the reaction by TLC until the starting material is fully consumed.
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Use a stronger reducing agent: If using sodium borohydride, consider switching to the more powerful lithium aluminum hydride.
Q3: My chromatogram shows several peaks eluting before the expected product. What are they?
A3: Early eluting peaks are typically more volatile compounds. In the context of this synthesis, they are likely to be:
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Unreacted starting materials: Such as 2-hexanone and ethyl acetate from the Claisen condensation.
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Solvents: From the reaction and workup (e.g., diethyl ether, ethanol).
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Dehydration products: Such as 4-octen-2-ol, which may form if the workup was too acidic or the injector temperature is too high.
Q4: How can I differentiate between isomers of octanediol in my sample?
A4: Differentiating between isomers like 1,2-octanediol (B41855) and this compound by GC-MS can be challenging as they may have similar retention times and fragmentation patterns.
-
Retention Time: While not definitive, there may be slight differences in retention times on a non-polar column.
-
Mass Spectra: The fragmentation patterns will differ based on the position of the hydroxyl groups. For example, 1,2-octanediol will show a prominent fragment from cleavage between the two hydroxyl-bearing carbons. This compound will fragment differently, likely showing losses of alkyl chains adjacent to the hydroxyl groups.
-
Co-injection with a standard: The most reliable method is to obtain an authentic standard of the suspected isomer and perform a co-injection with your sample.
Q5: I am observing significant peak tailing for my this compound peak. What can I do to improve the peak shape?
A5: Peak tailing for polar compounds like diols is a common issue in GC.
-
Inlet Maintenance: The glass liner in the injector can have active silanol (B1196071) groups that interact with the hydroxyl groups of the diol. Use a deactivated liner and change it regularly.
-
Column Trimming: The front end of the GC column can become contaminated or active over time. Trim 10-15 cm from the front of the column.
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Derivatization: As mentioned in A1, converting the diol to a less polar derivative (e.g., a trimethylsilyl (B98337) ether) will significantly improve peak shape.
Mandatory Visualization
Caption: Workflow for the identification of byproducts in this compound synthesis using GC-MS.
Optimizing reaction conditions for the stereoselective synthesis of 2,4-Octanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of 2,4-octanediol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Diastereoselectivity (Poor syn:anti Ratio)
| Question | My reaction is producing a nearly 1:1 mixture of syn- and anti-2,4-octanediol. How can I improve the diastereoselectivity? |
| Probable Causes | - Suboptimal Temperature: Higher reaction temperatures can overcome the small energy difference between the diastereomeric transition states, leading to reduced selectivity.[1] - Incorrect Solvent Choice: The solvent's polarity and ability to coordinate with the catalyst or reactants can significantly impact the transition state geometry.[1] - Ineffective Chiral Catalyst or Auxiliary: The chiral catalyst or auxiliary may not be providing a sufficient steric or electronic bias for the formation of one diastereomer over the other.[2][3] - Background Uncatalyzed Reaction: A portion of the reaction may be proceeding through a non-selective background pathway. |
| Solutions & Optimization | - Temperature Screening: Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to identify the optimal condition for diastereoselectivity. - Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, dichloromethane, toluene, hexanes). - Catalyst/Auxiliary Evaluation: If using a chiral catalyst, screen different ligands. If using a chiral auxiliary, consider one with greater steric bulk to enhance facial bias.[4] - Reagent Addition: Ensure slow addition of reagents to maintain a low concentration of the achiral reactant, which can favor the catalyzed pathway. |
Issue 2: Low Enantiomeric Excess (ee%)
| Question | The desired diastereomer is formed, but the enantiomeric excess is low. What are the potential causes and how can I improve it? |
| Probable Causes | - Catalyst Deactivation or Insufficient Loading: The chiral catalyst may be degrading during the reaction or used at too low of a concentration to control the stereochemistry effectively. - Presence of Impurities: Water or other impurities can react with the catalyst or reagents, diminishing its effectiveness.[1] - Racemization of Product or Intermediates: The reaction conditions (e.g., acidic or basic) may be causing racemization of the desired product or a key intermediate. |
| Solutions & Optimization | - Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[5] Consider the use of a glovebox or Schlenk line techniques. - Control pH: After the reaction, quench and work up under neutral or near-neutral conditions to prevent racemization. - Analyze Catalyst Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity. |
Issue 3: Low or Inconsistent Yield
| Question | The overall yield of this compound is low. How can I improve it? |
| Probable Causes | - Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivated reagents.[6] - Side Reactions: Formation of byproducts, such as over-reduction or elimination, can consume starting materials and reduce the yield of the desired diol.[7] - Product Degradation: The product may be unstable under the reaction or workup conditions.[6] - Loss During Purification: Significant amounts of the product may be lost during extraction, chromatography, or crystallization.[5][8] |
| Solutions & Optimization | - Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[6] - Optimize Stoichiometry: Vary the stoichiometry of the reagents to minimize side reactions. - Gentle Workup: Use mild workup procedures and avoid exposure to strong acids or bases if the product is sensitive. - Purification Optimization: If using column chromatography, select the appropriate stationary and mobile phases to minimize product loss. Consider alternative purification methods like crystallization.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for achieving stereoselective synthesis of this compound?
A1: Common strategies include:
-
Substrate-controlled synthesis: Utilizing a starting material with a pre-existing chiral center to direct the stereochemistry of the newly formed hydroxyl group. The Felkin-Anh model can often predict the outcome.[10]
-
Chiral auxiliary-based synthesis: Temporarily attaching a chiral auxiliary to the substrate to control the facial selectivity of a reaction, followed by its removal.[4]
-
Catalytic asymmetric synthesis: Employing a chiral catalyst, such as those used in asymmetric hydrogenation or dihydroxylation, to favor the formation of one enantiomer.[2]
-
Enzymatic reactions: Using enzymes like oxidoreductases that can exhibit high stereoselectivity for the reduction of a corresponding hydroxy ketone precursor.[11]
Q2: How can I effectively separate the syn- and anti-diastereomers of this compound?
A2: Separation of diastereomers can typically be achieved by:
-
Column Chromatography: Silica (B1680970) gel chromatography is often effective for separating diastereomers due to their different polarities and interactions with the stationary phase. Careful selection of the eluent system is crucial for good resolution.
-
Recrystallization: If the diol is a solid, recrystallization may be a viable option, as diastereomers can have different solubilities and crystal packing arrangements.
Q3: What analytical techniques are best for determining the diastereomeric ratio and enantiomeric excess?
A3:
-
Diastereomeric Ratio (dr): This can often be determined by ¹H NMR spectroscopy by integrating the signals of protons that are unique to each diastereomer. GC analysis can also be used if the diastereomers are separable under the chosen conditions.
-
Enantiomeric Excess (ee): Chiral HPLC or chiral GC are the most common methods for determining the ee. The diol may need to be derivatized with a suitable agent to enable separation on a chiral column.
Quantitative Data Summary
Table 1: Influence of Temperature on Diastereoselectivity (Hypothetical Data)
| Entry | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | 25 | 60:40 |
| 2 | 0 | 85:15 |
| 3 | -20 | 92:8 |
| 4 | -78 | >95:5 |
Table 2: Effect of Solvent on Enantiomeric Excess in a Catalytic Asymmetric Reduction (Hypothetical Data)
| Entry | Solvent | Enantiomeric Excess (ee%) |
| 1 | Dichloromethane | 85 |
| 2 | Toluene | 92 |
| 3 | Tetrahydrofuran (THF) | 78 |
| 4 | Hexanes | 88 |
Experimental Protocols
Protocol 1: General Procedure for Substrate-Controlled Diastereoselective Reduction of a β-Hydroxy Ketone Precursor
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: The β-hydroxy ketone precursor to this compound is dissolved in an anhydrous solvent (e.g., THF or Et₂O) and cooled to the desired temperature (e.g., -78 °C).
-
Reagent Addition: A solution of a reducing agent (e.g., a borohydride (B1222165) reagent) is added dropwise to the stirred solution of the β-hydroxy ketone.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl or Rochelle's salt).
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound diastereomer.
Visualizations
Caption: Workflow for a typical stereoselective reduction.
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 3. stereoselective synthesis presentation . | PPTX [slideshare.net]
- 4. ethz.ch [ethz.ch]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
Preventing racemization during the purification of 2,4-Octanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the purification of 2,4-octanediol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process in which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For chiral molecules like this compound, where biological and pharmacological activity is often dependent on a specific stereoisomer, racemization leads to a loss of efficacy and can introduce undesired effects.[1] Maintaining the enantiomeric excess (% ee) is therefore critical during all synthesis and purification steps.
Q2: What are the primary factors that cause racemization of diols during purification?
A2: The primary factors that can induce racemization in diols are exposure to harsh acidic or basic conditions and elevated temperatures.[1][2] The specific susceptibility of this compound to racemization depends on its structure and the purification conditions employed. For instance, some diols have been shown to racemize significantly in the presence of strong acids like HCl or bases like KOH.[2] The speed of racemization can increase with rising pH levels.[1] The stationary phase used in chromatography can also play a role; for example, standard silica (B1680970) gel is slightly acidic and can potentially catalyze racemization in sensitive substrates.
Q3: How can I generally prevent or minimize racemization during the purification of this compound?
A3: To minimize racemization, it is crucial to employ mild purification conditions. This includes maintaining a neutral pH, using moderate temperatures, and minimizing the time the compound is exposed to purification media. A highly effective strategy is the use of protecting groups.[3] By temporarily converting the diol into a more stable derivative, such as a cyclic acetal (B89532), its stereocenters are shielded from conditions that might otherwise cause racemization.[4][5]
Q4: What is the most effective purification technique for maintaining the stereochemical integrity of this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for purifying chiral compounds while maintaining their stereochemical integrity.[6][7] These methods utilize a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions.[8] For preparative purification, flash chromatography on a neutral stationary phase (like deactivated silica gel) of a protected diol derivative is a common and effective approach.[9]
Q5: When is it necessary to use a protecting group for this compound?
A5: You should consider using a protecting group when you anticipate that the purification conditions (e.g., pH, temperature, stationary phase activity) could lead to racemization or degradation of the diol. Since this compound is a 1,3-diol, it can be readily protected as a cyclic acetal (e.g., an acetonide).[4][10] This derivative is generally stable to basic conditions and chromatography, and the protecting group can be removed under mild acidic conditions after purification is complete.[4][5]
Troubleshooting Guide
Problem: I am observing a significant loss of enantiomeric excess (% ee) after silica gel column chromatography.
-
Possible Cause: The silica gel may be too acidic, causing on-column racemization of your this compound.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a mild base, such as triethylamine (B128534) (~0.1-1%).
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic grade) or a bonded-phase silica.[11]
-
Protect the Diol: Before chromatography, convert the diol to a more robust derivative, such as an acetonide, which is stable on silica gel.[9] The protecting group can be removed after purification.
-
Problem: The enantiomers of my this compound are not separating on my chiral HPLC column.
-
Possible Cause: The selected chiral stationary phase (CSP) or mobile phase is not suitable for resolving this compound.
-
Solutions:
-
Screen Different CSPs: Test various types of chiral columns, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), as they are versatile for separating a wide range of enantiomers.[8]
-
Optimize the Mobile Phase: Systematically vary the composition of the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol).[12] Reducing the modifier percentage often increases retention and may improve resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance peak resolution.[13]
-
Consider Derivatization: If direct separation is unsuccessful, derivatizing the diol with a UV-active group can enhance its interaction with the CSP and improve separation.
-
Problem: I suspect racemization occurred during the aqueous workup, even before purification.
-
Possible Cause: The use of strong acidic or basic solutions during the extraction and washing steps may have caused racemization.
-
Solutions:
-
Use Mild Reagents: During the workup, use mild acids (e.g., saturated ammonium (B1175870) chloride) and bases (e.g., saturated sodium bicarbonate) instead of strong ones like HCl or NaOH.
-
Minimize Contact Time: Perform extractions and washes quickly to reduce the exposure time to non-neutral pH conditions.
-
Maintain Low Temperature: Conduct the workup at a low temperature (e.g., in an ice bath) to slow down the rate of potential racemization.[14]
-
Confirm with Analysis: To verify, take a sample of the crude product immediately after workup and determine its % ee using chiral HPLC or NMR with a chiral derivatizing agent.[15] This will confirm if racemization is happening before the purification step.
-
Data Presentation
Table 1: General Influence of Purification Conditions on Diol Stereochemical Stability
| Condition | Potential Effect on this compound | Mitigation Strategy | Reference(s) |
| Strongly Acidic (pH < 4) | High risk of racemization. | Use mild acidic buffers or protecting groups. Avoid prolonged exposure. | [2][7] |
| Strongly Basic (pH > 10) | Moderate to high risk of racemization. | Use mild basic buffers or protecting groups. | [1][2] |
| Neutral (pH 6-8) | Low risk of racemization. | Ideal for purification of the unprotected diol. | - |
| Elevated Temperature (> 40°C) | Increased rate of racemization, especially under non-neutral pH. | Perform purification at or below room temperature. Use vacuum for solvent removal. | [14] |
| Standard Silica Gel | Moderate risk of racemization due to acidic surface. | Deactivate silica with a base, use a neutral stationary phase, or employ protecting groups. | - |
Experimental Protocols
Protocol 1: Acetonide Protection of this compound
This protocol describes the formation of a cyclic acetal to protect the 1,3-diol functionality of this compound, making it more stable for purification.
-
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or acetone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add 2,2-dimethoxypropane (1.5 equivalents).
-
Add a catalytic amount of PPTS (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected diol, which can be purified by flash chromatography.
-
Protocol 2: Purification of Protected this compound by Flash Chromatography
-
Materials:
-
Crude protected this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Prepare a chromatography column with a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.
-
Elute the column with a solvent gradient, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Deprotection of the Acetonide
-
Materials:
-
Purified protected this compound
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Dilute aqueous acid (e.g., 1M HCl or acetic acid)
-
-
Procedure:
-
Dissolve the purified acetonide in methanol or THF.
-
Add a few drops of dilute aqueous acid.
-
Stir the mixture at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield the pure this compound.
-
Protocol 4: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
This general procedure outlines how to determine the % ee of the purified this compound.[12][15]
-
Materials:
-
Purified this compound sample
-
HPLC-grade hexane and isopropanol (or other suitable solvents)
-
Chiral HPLC column (e.g., Chiralcel® or Chiralpak® series)
-
-
Procedure:
-
Column Selection: Choose a chiral stationary phase known to be effective for separating chiral alcohols. Polysaccharide-based columns are a good starting point.[8]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and isopropanol (e.g., 98:2 or 95:5 ratio). Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified this compound in the mobile phase.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile. Since this compound lacks a strong chromophore, a Refractive Index (RI) detector or derivatization for UV detection may be necessary. The two enantiomers should elute as distinct peaks at different retention times.
-
-
Calculation: Calculate the % ee using the areas of the two enantiomer peaks (Area1 and Area2): % ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100
-
Visualizations
Caption: Workflow for selecting a purification strategy for this compound.
Caption: Troubleshooting flowchart for loss of enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies for 2,4-Octanediol Resolution
Welcome to the technical support center for the resolution of 2,4-Octanediol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the efficiency of your resolution experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic kinetic resolution of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Enzyme Choice: The selected lipase (B570770) may not have high enantioselectivity for this compound. 2. Inappropriate Solvent: The solvent can significantly impact enzyme activity and selectivity. 3. Incorrect Acyl Donor: The structure of the acyl donor can influence the steric interactions in the enzyme's active site. 4. Reaction Temperature Too High: Higher temperatures can decrease enantioselectivity. 5. Reaction Progress Beyond 50% Conversion: In kinetic resolutions, the ee of the product decreases as the reaction surpasses 50% conversion.[1] | 1. Screen Different Lipases: Test a variety of commercially available lipases, such as Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL-C), or Lipase AKG.[2][3] 2. Solvent Screening: Test a range of organic solvents with varying polarities, such as tert-butyl methyl ether (TBME), hexane, or toluene. TBME has been shown to be effective for similar diol resolutions.[2] 3. Vary the Acyl Donor: Try different acyl donors like vinyl acetate (B1210297), isopropenyl acetate, or acetic anhydride. 4. Optimize Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 30°C). 5. Monitor Reaction Progress: Track the conversion rate using GC or HPLC and stop the reaction at or near 50% conversion to maximize the ee of both the unreacted diol and the acylated product. |
| Low Conversion Rate | 1. Poor Enzyme Activity: The enzyme may be inactive or inhibited. 2. Water Content: The presence of excess water can promote hydrolysis over acylation in organic solvents. 3. Substrate or Product Inhibition: High concentrations of the substrate or product may inhibit the enzyme. 4. Inadequate Mixing: Poor mixing can lead to mass transfer limitations, especially with immobilized enzymes. | 1. Use Fresh or Properly Stored Enzyme: Ensure the enzyme has been stored correctly. Consider using an immobilized lipase for enhanced stability. 2. Use Anhydrous Conditions: Employ anhydrous solvents and add molecular sieves (e.g., 4 Å) to the reaction mixture to remove water. 3. Substrate Concentration Optimization: Experiment with different initial concentrations of this compound. 4. Ensure Efficient Stirring: Use a magnetic stirrer or orbital shaker to ensure the reaction mixture is homogenous. |
| Difficulty Separating Products | 1. Similar Physical Properties: The unreacted diol and the monoacylated product may have similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography. 2. Derivatization: Consider derivatizing one of the components to alter its polarity before separation. |
| Reaction Stalls or is Irreversible | 1. Enzyme Denaturation: The reaction conditions (e.g., solvent, temperature) may be denaturing the enzyme over time. 2. Equilibrium Reached: The acylation reaction may be reversible, leading to an equilibrium that prevents further conversion. | 1. Use Immobilized Enzyme: Immobilized enzymes often exhibit greater stability. 2. Use an Irreversible Acyl Donor: Vinyl esters (e.g., vinyl acetate) are often used as they generate an unstable enol that tautomerizes to a ketone or aldehyde, making the reaction irreversible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for resolving this compound?
The most widely used and generally effective method is enzymatic kinetic resolution using a lipase. Lipases, particularly Candida antarctica Lipase B (CALB), are known for their ability to selectively acylate one enantiomer of a secondary alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.[4]
Q2: How can I achieve a yield greater than 50% for one enantiomer?
A standard kinetic resolution has a theoretical maximum yield of 50% for a single enantiomer.[5] To exceed this, a Dynamic Kinetic Resolution (DKR) is required. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[5][6] This typically involves adding a racemization catalyst, such as a ruthenium complex, to the reaction mixture.
Q3: What is the role of the solvent in lipase-catalyzed resolution?
The organic solvent can significantly influence the lipase's activity and enantioselectivity.[7] Generally, more hydrophobic solvents (with a higher logP value) tend to maintain higher lipase activity.[7] However, polar aprotic solvents can sometimes enhance selectivity.[8] It is crucial to screen a variety of solvents to find the optimal conditions for the resolution of this compound.
Q4: Which acyl donor should I use?
The choice of acyl donor is critical. For irreversible acylation, vinyl esters such as vinyl acetate are highly effective. The byproduct of the reaction is vinyl alcohol, which tautomerizes to acetaldehyde, driving the reaction forward. Other options include isopropenyl acetate and acid anhydrides like acetic anhydride.
Q5: How do I monitor the progress of the resolution reaction?
The reaction progress, including conversion and enantiomeric excess of both the substrate and product, should be monitored using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This allows you to stop the reaction at the optimal point (typically around 50% conversion for kinetic resolution) to achieve the highest ee for both components.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of this compound
This protocol provides a general procedure for the enzymatic kinetic resolution of racemic this compound using an immobilized lipase.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME, anhydrous)
-
Molecular sieves (4 Å, activated)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Chromatography column and silica (B1680970) gel
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of racemic this compound (1 mmol) in anhydrous TBME (10 mL), add vinyl acetate (2 mmol).
-
Add activated molecular sieves (100 mg) to the mixture.
-
Add immobilized Candida antarctica Lipase B (50 mg).
-
Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining diol and the formed monoacetate.
-
Stop the reaction when the conversion reaches approximately 50% by filtering off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of unreacted this compound and the monoacylated product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
The following table summarizes typical results for the lipase-catalyzed resolution of secondary diols, which can be used as a starting point for optimizing the resolution of this compound.
| Lipase | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Ref. |
| PSL-C | Racemic 1,2-diol | Vinyl acetate | TBME | RT | 8 | 34 | 91 | [2] |
| PPL | Racemic 1,2-diol | Vinyl acetate | Toluene | RT | 24 | ~50 | - | [2] |
| CALB | (R,S)-Flurbiprofen | Methanol | DCP | RT | 24 | 24.7 | 89.6 | [9] |
| Lipase AKG | Racemic 1,2-diol | Vinyl acetate | Diisopropyl ether | RT | - | - | >99 | [3] |
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Principle of Dynamic Kinetic Resolution (DKR) for this compound.
References
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. princeton.edu [princeton.edu]
- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 2,4-Octanediol Isomers
Welcome to the technical support center for the refined quantification of 2,4-octanediol isomers. This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is crucial for several reasons. This compound contains polar hydroxyl (-OH) groups that can lead to poor chromatographic peak shape (tailing), reduced volatility, and potential adsorption to active sites within the GC system.[1][2] Chemically modifying these hydroxyl groups, for instance, through silylation, replaces the active hydrogen with a less polar group like trimethylsilyl (B98337) (TMS).[3] This process increases the compound's volatility and thermal stability, leading to improved peak symmetry, better resolution, and enhanced detector response.[1][3]
Q2: Which derivatization reagent is recommended for this compound?
A2: Silylation reagents are highly effective for derivatizing hydroxyl groups. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent choice.[1][4] It reacts readily with alcohols to form stable trimethylsilyl (TMS) ethers.[4] For compounds that are moderately hindered or react slowly, the addition of a catalyst like trimethylchlorosilane (TMCS) to the BSTFA solution can improve the reaction kinetics and ensure complete derivatization.[4]
Q3: How can I separate the different stereoisomers of this compound?
A3: The separation of enantiomers and diastereomers requires a chiral environment.[5] This is achieved by using a chiral stationary phase (CSP) in your gas chromatography (GC) column.[5][6] Cyclodextrin-based CSPs are particularly effective for this purpose.[5][6] These phases create transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in interaction strength.[5]
Q4: My calibration curve for this compound is not linear. What are the possible causes?
A4: Non-linearity in a calibration curve can stem from several issues. Ensure that your concentration range is appropriate; analyte concentrations that are too high can saturate the detector. Incomplete derivatization across the concentration range can also lead to a non-linear response. Additionally, issues with the instrument, such as a contaminated ion source in the mass spectrometer or a failing detector, can be a cause. It is also important to verify the purity and accurate dilution of your analytical standards.
Q5: What are the characteristic mass spectral fragments for derivatized this compound?
A5: While a specific mass spectrum for derivatized this compound is not provided in the search results, the fragmentation of silylated diols generally involves cleavage of C-C bonds adjacent to the silylated hydroxyl groups. For diesters of diols, characteristic fragments often include the loss of an acyloxy group [M - RCOO]+ or a carboxylic acid molecule [M - RCOOH]+.[7] When performing your analysis, you should identify the molecular ion peak of the derivatized this compound and its characteristic fragment ions to set up selected ion monitoring (SIM) for accurate quantification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Increase the reaction time or temperature for the derivatization step.[4] Consider adding a catalyst like TMCS to your BSTFA reagent.[4] Ensure your sample is free of moisture, as water can consume the derivatizing reagent. |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column by silanizing them.[3] Use a high-quality, inert GC column. |
| Column Overload | Reduce the amount of sample injected onto the column or dilute your sample. |
| Inappropriate GC Oven Temperature | Optimize the temperature program. A starting temperature that is too high can cause peak fronting. |
Problem 2: Co-elution or Poor Resolution of Isomers
| Possible Cause | Suggested Solution | | Incorrect Chiral Column | Ensure you are using a GC column with a chiral stationary phase suitable for separating diol isomers, such as a cyclodextrin-based column (e.g., Rt-βDEXse).[6] | | Suboptimal Temperature Program | Lower the ramp rate of your oven temperature program to increase the time the isomers spend interacting with the stationary phase. This often improves chiral separations. | | High Carrier Gas Flow Rate | Reduce the linear velocity of the carrier gas (e.g., Helium or Hydrogen).[8] Lowering the flow rate can enhance the efficiency of each peak and improve resolution. | | Column Degradation | After many injections, the performance of a chiral column can degrade. Replace the column if performance does not improve with the above adjustments.[6] |
Problem 3: Low Sensitivity or No Peak Detected
| Possible Cause | Suggested Solution | | Derivatization Failure | Verify that your derivatization reagent is not expired or compromised. Prepare fresh derivatized standards and samples. Confirm the reaction has gone to completion. | | Sample Loss During Preparation | Ensure glassware is properly deactivated (silanized) to prevent adsorption of the analyte.[3] | | Incorrect MS Parameters | Check the MS settings, including the ionization mode (Electron Ionization is common), ion source temperature, and detector voltage. Ensure you are monitoring for the correct mass-to-charge ratio (m/z) of the derivatized analyte. | | Leaks in the GC-MS System | Perform a leak check on the GC inlet, column connections, and the MS interface. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS analysis of a structurally related compound, 2,4-octanedione (B81228), which can serve as a reference for method development.[9]
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (%RSD) | < 5% |
Note: Data presented are for 2,4-octanedione and should be considered representative. Specific values for this compound isomers must be determined through in-house validation.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
Objective: To derivatize the hydroxyl groups of this compound to their corresponding trimethylsilyl (TMS) ethers to enhance volatility and improve chromatographic performance.
Materials:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% TMCS
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Prepare a solution of your sample containing this compound in the chosen anhydrous solvent.
-
In a micro-reaction vial, add 100 µL of the sample solution.
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS).
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70-80°C for 60 minutes to ensure the reaction goes to completion.[4]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Protocol 2: Chiral GC-MS Analysis of Derivatized this compound Isomers
Objective: To separate and quantify the isomers of derivatized this compound using a chiral gas chromatography column coupled with a mass spectrometer.
Instrumentation & Reagents:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
-
Helium (carrier gas)
-
Derivatized this compound standards and samples
GC-MS Conditions (Suggested Starting Point):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Acquisition: Scan mode for initial identification of peaks and their fragmentation patterns. Selected Ion Monitoring (SIM) mode for quantification, using the molecular ion and/or characteristic fragment ions of the derivatized this compound.
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 3. gcms.cz [gcms.cz]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.sk [hplc.sk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Reagent Solubility in 2,4-Octanediol Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with reagent solubility during the synthesis of 2,4-octanediol. The guidance focuses on the common and efficient pathway of reducing the precursor, 2,4-octanedione (B81228).
Frequently Asked Questions (FAQs)
Q1: My starting material, 2,4-octanedione, is not dissolving well in my chosen reaction solvent. What are my options?
A1: Poor solubility of the 2,4-octanedione precursor is a common hurdle that can hinder reaction kinetics and lead to incomplete conversion. The choice of solvent is critical. Consider the following strategies:
-
Solvent Selection: 2,4-octanedione is a β-diketone with moderate polarity. While soluble in many common organic solvents, its solubility can be limited in highly non-polar solvents like hexane (B92381) or highly polar protic solvents if temperature is not increased. Ethers (like THF, Diethyl Ether) or alcohols (Methanol, Ethanol) are generally good starting points.
-
Employing a Co-solvent: If the primary solvent is chosen based on the requirements of another reagent (e.g., a specific reducing agent), using a co-solvent can effectively solubilize the dione (B5365651) without compromising the reaction. For instance, adding THF to a reaction in methanol (B129727) can enhance the solubility of less polar substrates.
-
Temperature Adjustment: Gently warming the solvent during dissolution can significantly increase the solubility of 2,4-octanedione. However, ensure the temperature is compatible with the stability of all reagents, particularly the reducing agent, and does not exceed the solvent's boiling point.
Q2: The reducing agent, Sodium Borohydride (B1222165) (NaBH₄), has poor solubility in my aprotic solvent system (e.g., THF, Diethyl Ether). How can I overcome this?
A2: This is a classic challenge, as sodium borohydride is a salt with limited solubility in many common aprotic organic solvents.
-
Use Protic Solvents: The most straightforward solution is to use a protic solvent like methanol (MeOH) or ethanol (B145695) (EtOH), in which NaBH₄ is readily soluble.
-
Phase-Transfer Catalysis (PTC): In a biphasic or suspension reaction, a phase-transfer catalyst can shuttle the borohydride anion from the solid phase or an aqueous phase into the organic phase where the 2,4-octanedione is dissolved.
-
Alternative Reducing Agents: Consider using a different reducing agent that has better solubility in aprotic solvents, such as Lithium Aluminium Hydride (LiAlH₄). Be aware that LiAlH₄ is a much stronger reducing agent and requires strictly anhydrous conditions and more cautious handling.
-
Mechanochemistry: For highly insoluble systems, solvent-free synthesis using techniques like high-temperature ball milling can be an effective, albeit equipment-intensive, strategy to overcome solubility limitations.[1][2]
Q3: I am observing unexpected precipitation during my reaction. What is causing this and what should I do?
A3: Unforeseen precipitation can be due to several factors: the product being insoluble and crashing out, the formation of insoluble borate (B1201080) ester intermediates, or changes in temperature causing a reagent to exceed its solubility limit.
-
Identify the Precipitate: If possible, take a small sample of the precipitate (if the reaction is safe to open) and analyze it after work-up to determine if it is the desired product or a byproduct.
-
Increase Solvent Volume: The simplest first step is to add more solvent to the reaction mixture to see if the precipitate redissolves. This suggests a concentration issue.
-
Adjust the Solvent System: Adding a co-solvent that is known to solubilize the expected product or intermediates can help keep all components in the solution phase.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to check if the starting material is being consumed. If the reaction is proceeding, the precipitate may be the product, and the reaction can be allowed to continue to completion.
Q4: My alkene precursor is poorly soluble for a dihydroxylation synthesis of this compound. What can I do?
A4: If you are synthesizing a diol via dihydroxylation of an alkene (e.g., using KMnO₄), poor solubility of the non-polar alkene in the aqueous reaction medium is a frequent issue. To address this, a co-solvent is highly effective. Common co-solvents for this purpose include tert-butanol, acetone, and ethanol, which help to create a more homogeneous reaction mixture.[3]
Data Presentation
Table 1: Common Solvents for the Reduction of Ketones
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Notes on Use with NaBH₄ |
|---|---|---|---|---|
| Methanol | CH₃OH | 64.7 | 33.0 | Excellent solubility for NaBH₄. Reactive, can form sodium methoxyborohydride. |
| Ethanol | C₂H₅OH | 78.4 | 24.5 | Good solubility for NaBH₄. Generally a preferred alcohol solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Poor solubility for NaBH₄. Often used with stronger, more soluble reducing agents like LiAlH₄. |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 4.3 | Very poor solubility for NaBH₄. Used with LiAlH₄. |
| 2-Propanol | C₃H₈O | 82.6 | 19.9 | Moderate solubility for NaBH₄. Less reactive than methanol. |
Table 2: Comparison of Common Reducing Agents for Ketone Reduction
| Reagent | Formula | Typical Solvents | Key Features & Considerations |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Alcohols, Water, Glymes | Mild and selective for aldehydes and ketones. Safe and easy to handle. Can be used in protic solvents. |
| Lithium Aluminium Hydride | LiAlH₄ | Ethers (THF, Diethyl Ether) | Very powerful reducing agent; reduces esters, amides, and carboxylic acids. Highly reactive with water and protic solvents. Requires strictly anhydrous conditions. |
| Borane | BH₃ | THF | Selective for carboxylic acids over esters. Often used as a THF complex (BH₃·THF). |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing unexpected precipitation.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound via Reduction
This protocol outlines the reduction of 2,4-octanedione using sodium borohydride in ethanol, a system where reagents are typically well-solubilized.
-
Materials:
-
2,4-Octanedione
-
Ethanol (Absolute)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,4-octanedione (1.0 eq) in absolute ethanol (approx. 10 mL per gram of dione). Stir until a clear solution is formed.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Work-up: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is neutral to slightly acidic. c. Remove the ethanol under reduced pressure using a rotary evaporator. d. To the remaining aqueous residue, add deionized water and extract with ethyl acetate (3x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
-
References
Minimizing the formation of over-reduction products in 2,4-octanedione reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2,4-octanedione (B81228). The primary goal is to achieve a high yield of the desired 2,4-octanediol while minimizing the formation of over-reduction and other side products.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products from the reduction of 2,4-octanedione?
A1: The complete reduction of both ketone functionalities in 2,4-octanedione yields this compound. However, incomplete reduction can result in the formation of two isomeric mono-reduction products: 4-hydroxy-2-octanone and 2-hydroxy-4-octanone.
Q2: What is meant by "over-reduction" in the context of 2,4-octanedione reduction?
A2: Over-reduction refers to the further transformation of the desired diol or intermediate hydroxy-ketone. With strong reducing agents like Lithium Aluminum Hydride (LAH), this can involve the hydrogenolysis of the C-O bonds to form alkanes (e.g., octane) or the elimination of water from the enol form of the β-diketone to produce unsaturated alcohols, which can be further reduced to saturated alcohols like 2-octanol (B43104) or 4-octanol.[1]
Q3: Which reducing agent is recommended for the selective synthesis of this compound?
A3: For a selective reduction to the diol with minimal over-reduction, Sodium Borohydride (B1222165) (NaBH₄) is generally the preferred reagent.[2][3] It is a milder reducing agent than Lithium Aluminum Hydride (LAH) and is less likely to cause undesired side reactions like elimination and hydrogenolysis.[4][5]
Q4: How does the keto-enol tautomerism of 2,4-octanedione affect the reduction?
A4: 2,4-Octanedione exists as an equilibrium mixture of keto and enol tautomers. The enol form can react differently with strong reducing agents like LAH, potentially leading to elimination byproducts.[1] The diketo form is more likely to be reduced to the desired diol.
Q5: Can I control the stereochemistry of the resulting this compound?
A5: The reduction of 2,4-octanedione creates two stereocenters, meaning that diastereomeric diols can be formed. Achieving high diastereoselectivity often requires specialized reagents or conditions, such as chelation-controlled reductions (e.g., Narasaka-Prasad reduction for syn-diols or Evans-Saksena reduction for anti-diols), which are beyond the scope of a simple hydride reduction.[6][7] Standard reduction with NaBH₄ will likely produce a mixture of diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 2,4-octanedione.
| Issue | Potential Cause(s) | Recommended Solutions & Optimizations |
| Low Conversion / Incomplete Reaction | 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Short reaction time. 4. Deactivated reducing agent due to moisture. | 1. Increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq. of NaBH₄). 2. Gradually increase the reaction temperature, while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC-MS. 4. Use anhydrous solvents and handle hygroscopic reducing agents under an inert atmosphere. |
| Formation of Mono-Reduction Products (Hydroxy-Ketones) | 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. | 1. Ensure at least 1.5-2.0 molar equivalents of NaBH₄ are used. 2. Increase the reaction temperature (e.g., from 0 °C to room temperature) and/or extend the reaction time. |
| Formation of Unsaturated Alcohols or Saturated Alcohols (Over-reduction with LAH) | 1. Use of a strong reducing agent like LAH. 2. Reaction with the enol tautomer of 2,4-octanedione.[1] 3. High reaction temperature. | 1. Switch to a milder reducing agent like NaBH₄. 2. If LAH must be used, perform the reaction at a very low temperature (e.g., -78 °C) and add the substrate to the LAH solution slowly. 3. Avoid prolonged heating of the reaction mixture. |
| Formation of Alkane Byproducts (Over-reduction) | 1. Use of a very strong reducing agent under harsh conditions. | 1. This is less common with NaBH₄ but can occur with LAH at elevated temperatures. Use milder conditions and a less powerful reducing agent. |
| Complex Product Mixture / Difficult Purification | 1. A combination of the issues above. 2. Diastereomers of the product may be difficult to separate. | 1. Optimize the reaction conditions to favor the formation of the diol. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) for purification. Diastereomers may require careful chromatographic separation or recrystallization. |
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reduction of 2,4-octanedione with different reducing agents. Please note that these are representative values and may require optimization for specific experimental setups.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield of this compound (%) | Major Side Products |
| NaBH₄ | Methanol (B129727) or Ethanol | 0 to 25 | 1 - 4 | 80 - 95 | 4-hydroxy-2-octanone, 2-hydroxy-4-octanone |
| LiAlH₄ | Anhydrous THF or Diethyl Ether | -78 to 0 | 0.5 - 2 | 60 - 80 | Unsaturated alcohols, saturated alcohols, hydroxy-ketones |
Experimental Protocols
Protocol 1: Selective Reduction of 2,4-Octanedione using Sodium Borohydride
Objective: To selectively reduce 2,4-octanedione to this compound with minimal side products.
Materials:
-
2,4-Octanedione
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,4-octanedione (1.0 eq) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is acidic (~pH 5-6).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure diol.
Protocol 2: Reduction of 2,4-Octanedione using Lithium Aluminum Hydride (Caution: Highly Reactive)
Objective: To reduce 2,4-octanedione to this compound using a stronger reducing agent, with precautions to minimize over-reduction.
Materials:
-
2,4-Octanedione
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere (Nitrogen or Argon), ice-salt bath, separatory funnel, rotary evaporator.
Procedure:
-
Set up a flame-dried three-necked round-bottom flask under an inert atmosphere.
-
In the flask, prepare a suspension of LAH (1.5 eq) in anhydrous THF (20 mL).
-
Cool the LAH suspension to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve 2,4-octanedione (1.0 eq) in anhydrous THF (10 mL).
-
Add the 2,4-octanedione solution dropwise to the stirred LAH suspension at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC (after quenching a small aliquot).
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, sequential dropwise addition of:
-
Deionized water (x mL, where x = grams of LAH used)
-
15% NaOH solution (x mL)
-
Deionized water (3x mL)
-
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 30 minutes until a white granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the reduction of 2,4-octanedione.
Caption: Possible reaction pathways in the reduction of 2,4-octanedione.
References
- 1. Highly diastereoselective reduction of α-alkyl-β-hydroxy ketones with sodium and lithium boron hydrides via their titanium alcoholates - Lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of 2,4-Octanediol-Derived Catalysts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of catalysts derived from 2,4-octanediol. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to address common challenges encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of instability in this compound-derived catalysts?
A1: The most common indicators of catalyst instability include a decrease in catalytic activity or selectivity over time, changes in the reaction kinetics, and visible changes in the catalyst's appearance, such as color alteration or precipitation. In the case of homogeneous catalysts, leaching of the metal center from the this compound ligand can also be a sign of degradation.
Q2: How does the flexible nature of the this compound ligand affect catalyst stability?
A2: The conformational flexibility of an acyclic diol ligand like this compound can sometimes lead to lower enantioselectivities compared to more rigid ligands. This flexibility can also expose the active catalytic center, making it more susceptible to deactivation pathways such as oxidation or unwanted side reactions.
Q3: Can the synthesis method of the catalyst influence its stability?
A3: Absolutely. The conditions used during catalyst synthesis, such as temperature, solvent, and the presence of impurities, can significantly impact the final structure and stability of the catalyst. For instance, incomplete coordination of the this compound ligand to the metal center can leave reactive sites that promote degradation.
Q4: Are there general strategies to improve the stability of catalysts with diol ligands?
A4: Yes, several strategies can be employed. These include modifying the ligand structure to reduce flexibility, using a support material to immobilize the catalyst, and optimizing reaction conditions (e.g., solvent, temperature, and atmosphere) to minimize degradation pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound-derived catalysts.
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual loss of catalytic activity over several runs. | Ligand Dissociation/Leaching: The this compound ligand may be slowly dissociating from the metal center, leading to the formation of less active or inactive species. | - Consider using a support material to immobilize the catalyst. - Investigate the use of a co-ligand to enhance the stability of the metal-diol interaction. - Lower the reaction temperature if feasible. |
| Sudden and complete loss of activity. | Catalyst Poisoning: Trace impurities in the reactants or solvent may be irreversibly binding to the active site of the catalyst. | - Purify all reactants and solvents meticulously before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Decrease in enantioselectivity. | Change in Catalyst Structure: The chiral environment provided by the this compound ligand may be compromised due to partial degradation or conformational changes. | - Re-evaluate the catalyst synthesis and purification protocol to ensure structural integrity. - Analyze the used catalyst to identify any structural changes. - Consider ligands with greater rigidity. |
| Change in reaction product distribution. | Formation of a different active species: The original catalyst may be transforming into a new catalytic species with different selectivity. | - Characterize the catalyst after the reaction to identify any new species formed. - Adjust reaction conditions to favor the desired catalytic pathway. |
| Catalyst precipitation out of solution (for homogeneous catalysts). | Decomposition to insoluble species: The catalyst may be degrading to form insoluble metal oxides or aggregates. | - Ensure the reaction is performed under strictly anaerobic and anhydrous conditions if the catalyst is sensitive to air or moisture. - Use a more coordinating solvent to improve the solubility and stability of the catalyst. |
Experimental Protocols
Protocol 1: Synthesis of a Generic Metal Catalyst with this compound
Objective: To synthesize a metal complex with this compound as a ligand.
Materials:
-
Metal precursor (e.g., a metal chloride or acetylacetonate (B107027) salt)
-
This compound (chiral or racemic)
-
Anhydrous solvent (e.g., toluene, THF)
-
Base (e.g., triethylamine, if required to deprotonate the diol)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, dissolve the metal precursor in the anhydrous solvent in a clean, dry reaction vessel.
-
In a separate vessel, dissolve the this compound in the same anhydrous solvent. If a base is required, add it to this solution.
-
Slowly add the this compound solution to the stirred solution of the metal precursor at a controlled temperature (e.g., room temperature or cooled in an ice bath).
-
Stir the reaction mixture for a specified time (e.g., 2-24 hours) to allow for complete complexation.
-
If a precipitate forms (e.g., the salt of the base), remove it by filtration under an inert atmosphere.
-
Remove the solvent under reduced pressure to obtain the crude catalyst.
-
Purify the catalyst by a suitable method, such as recrystallization or column chromatography.
-
Characterize the synthesized catalyst using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Catalyst Stability Test
Objective: To evaluate the stability of a this compound-derived catalyst over multiple reaction cycles.
Materials:
-
Synthesized this compound-derived catalyst
-
Substrates for the desired reaction
-
Solvent for the reaction
-
Internal standard for GC or HPLC analysis
Procedure:
-
Set up the catalytic reaction under the desired conditions (temperature, pressure, atmosphere).
-
Add the catalyst, substrates, and internal standard to the reaction vessel.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion and selectivity.
-
Upon completion of the first run, recover the catalyst if it is heterogeneous. For a homogeneous catalyst, the reaction mixture can be used for the next cycle after adding fresh substrates.
-
Repeat the reaction (cycle 2) using the recovered or reused catalyst under the same conditions.
-
Continue for several cycles (e.g., 5-10 runs).
-
Plot the catalyst activity (e.g., turnover frequency) and selectivity as a function of the cycle number to assess its stability.
Visualizations
Caption: A logical workflow for troubleshooting instability issues with this compound-derived catalysts.
Caption: Potential degradation pathways for a generic catalyst featuring a this compound ligand.
Validation & Comparative
Determining the Absolute Configuration of 2,4-Octanediol: A Comparative Guide to Mosher's Ester Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of Mosher's ester analysis with alternative methods for determining the absolute configuration of 2,4-octanediol, a chiral aliphatic diol. We present a detailed experimental protocol for Mosher's method, alongside a comparative overview of single-crystal X-ray crystallography and circular dichroism spectroscopy, supported by experimental data and workflows.
Mosher's Ester Analysis: A Powerful NMR-Based Method
Mosher's ester analysis is a widely utilized NMR spectroscopic method for elucidating the absolute configuration of chiral secondary alcohols. The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in these diastereomers leads to distinct shielding and deshielding effects on the protons of the original alcohol, which can be observed as differences in their ¹H-NMR chemical shifts (Δδ = δS - δR).
Experimental Data: Mosher's Ester Analysis of a Representative Aliphatic Diol
| Proton | δ (R)-MTPA Ester (ppm) | δ (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 0.90 | 0.92 | +0.02 |
| H-2 | 4.95 | 4.90 | -0.05 |
| H-3a | 1.60 | 1.65 | +0.05 |
| H-3b | 1.75 | 1.70 | -0.05 |
| H-4 | 5.10 | 5.18 | +0.08 |
| H-5a | 1.45 | 1.40 | -0.05 |
| H-5b | 1.55 | 1.58 | +0.03 |
| H-6 | 1.30 | 1.31 | +0.01 |
| H-7 | 1.25 | 1.26 | +0.01 |
| H-8 | 0.85 | 0.86 | +0.01 |
Note: This data is representative and serves to illustrate the principles of Mosher's ester analysis. Actual chemical shifts for this compound bis-MTPA esters will vary.
Experimental Protocol: Mosher's Ester Analysis of this compound
This protocol outlines the steps for the preparation of the (R)- and (S)-MTPA esters of this compound and their subsequent ¹H-NMR analysis.
Materials:
-
This compound (of unknown absolute configuration)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (2.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (R)-MTPA-Cl (2.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure (S)-MTPA ester.
-
-
Preparation of the (R)-MTPA Ester:
-
Follow the same procedure as above, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.
-
-
¹H-NMR Analysis:
-
Prepare NMR samples of the purified (S)-MTPA and (R)-MTPA esters in CDCl₃.
-
Acquire ¹H-NMR spectra for both diastereomers.
-
Assign the proton signals for both esters. This may require 2D NMR techniques such as COSY and HSQC for unambiguous assignment.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the chiral centers and other nearby protons.
-
-
Determination of Absolute Configuration:
-
Analyze the signs of the Δδ values. According to the established model for Mosher's esters, protons on one side of the MTPA plane will show positive Δδ values, while protons on the other side will show negative Δδ values. By correlating these signs with the spatial arrangement of the substituents around the chiral centers, the absolute configuration can be determined.
-
Workflow for Mosher's Ester Analysis
Alternative Methods for Absolute Configuration Determination
While Mosher's ester analysis is a robust technique, other methods can provide complementary or, in some cases, more definitive results.
Single-Crystal X-ray Crystallography
This is often considered the "gold standard" for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained.
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous assignment of the absolute configuration.
-
Advantages: Provides a definitive and highly accurate determination of the absolute stereochemistry.
-
Limitations: The primary challenge is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and often difficult process.
-
Crystallization: Grow a single crystal of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which the atomic positions are determined and refined. The absolute configuration is typically determined using the Flack parameter.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a chiroptical technique that can be used to determine the absolute configuration of chiral molecules in solution.
-
Principle: This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configuration can often be determined by comparing the experimental CD spectrum to the spectra of known compounds or to spectra predicted by quantum chemical calculations.
-
Advantages: Requires only a small amount of sample in solution and is non-destructive. It is particularly useful when crystallization is not feasible.
-
Limitations: The interpretation of CD spectra can be complex and may require comparison with reference compounds or theoretical calculations. The presence of multiple chromophores can complicate the spectrum.
-
Sample Preparation: Prepare a solution of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Data Acquisition: Record the CD spectrum of the sample using a CD spectropolarimeter over a relevant wavelength range.
-
Data Analysis: Compare the experimental CD spectrum with the spectra of enantiomerically pure standards of this compound or with theoretically calculated spectra to assign the absolute configuration.
Comparison of Methods
| Feature | Mosher's Ester Analysis (NMR) | Single-Crystal X-ray Crystallography | Circular Dichroism (CD) Spectroscopy |
| Principle | Diastereomeric differentiation by ¹H-NMR | X-ray diffraction from a single crystal | Differential absorption of circularly polarized light |
| Sample Requirement | Milligram quantities, in solution | High-quality single crystal | Microgram to milligram quantities, in solution |
| Definitive Nature | High, but model-dependent | Unambiguous ("Gold Standard") | Often requires reference data or calculations |
| Key Challenge | Unambiguous NMR signal assignment | Growing a suitable single crystal | Interpretation of complex spectra |
| Throughput | Moderate | Low | High |
Conclusion
The determination of the absolute configuration of this compound can be reliably achieved using Mosher's ester analysis, a powerful NMR-based technique. This method, supported by a clear experimental protocol, offers a practical approach for many research settings. However, for unambiguous and definitive assignment, single-crystal X-ray crystallography remains the superior method, provided a suitable crystal can be obtained. Circular dichroism spectroscopy serves as a valuable complementary technique, particularly when only small amounts of sample are available or when crystallization proves difficult. The choice of method will ultimately depend on the specific requirements of the research, the availability of instrumentation, and the physical properties of the compound.
A Comparative Guide to the Validation of 2,4-Octanediol Enantiomeric Excess: Chiral HPLC vs. Chiral GC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (% ee) is critical in the development and quality control of chiral molecules such as 2,4-octanediol, a compound with applications in asymmetric synthesis and as a chiral building block. This guide provides an objective comparison of three prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with derivatization, direct Gas Chromatography (GC) on a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
The selection of an appropriate analytical method is contingent on factors such as sample volatility, the presence of chromophores, required sensitivity, and available instrumentation. For a simple aliphatic diol like this compound, which lacks a UV-absorbing chromophore and is sufficiently volatile, both chromatographic and spectroscopic methods offer viable solutions, each with distinct advantages and limitations.
Methodology Comparison
Direct analysis of this compound by chiral HPLC is challenging due to the absence of a chromophore, making UV detection problematic. A common and effective strategy is to derivatize the diol with a UV-active agent, which also allows for separation on a chiral stationary phase. In contrast, chiral GC is well-suited for the direct analysis of volatile, underivatized alcohols and diols, often providing excellent resolution on cyclodextrin-based chiral stationary phases.[1][2][3] As a non-chromatographic alternative, ¹⁹F NMR in conjunction with a chiral solvating agent can be employed to create diastereomeric complexes that exhibit distinct NMR signals, allowing for the quantification of enantiomers.[4]
The following sections provide detailed experimental protocols and a comparative summary of these three methods to guide the selection of the most appropriate technique for the validation of this compound enantiomeric excess.
Data Presentation: Comparison of Analytical Methods
| Parameter | Chiral HPLC with Derivatization | Chiral Gas Chromatography (Direct) | ¹⁹F NMR with Chiral Solvating Agent |
| Principle | Separation of diastereomeric derivatives on a chiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with distinct NMR chemical shifts. |
| Sample Preparation | Derivatization required (e.g., with 3,5-dinitrobenzoyl chloride). | Direct injection of a solution (e.g., in methanol). | Mixing of the analyte with a chiral solvating agent in an NMR solvent. |
| Instrumentation | HPLC with UV or Diode Array Detector. | Gas Chromatograph with Flame Ionization Detector (FID). | NMR Spectrometer with a fluorine probe. |
| Stationary Phase | e.g., Polysaccharide-based chiral stationary phase. | e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19. | Not applicable. |
| Mobile/Carrier Gas | Liquid mobile phase (e.g., n-Hexane/Isopropanol). | Inert carrier gas (e.g., Hydrogen or Helium). | Not applicable. |
| Typical Analysis Time | 15-30 minutes per sample. | Approximately 25 minutes per sample.[1] | 5-15 minutes per sample. |
| Detection | UV absorbance of the derivative. | Flame Ionization (FID). | ¹⁹F NMR spectroscopy. |
| Key Advantages | High sensitivity with appropriate derivatizing agent; applicable to non-volatile compounds. | Direct analysis without derivatization; high resolution.[1][2][3] | Rapid analysis; no chromatographic separation needed. |
| Key Limitations | Derivatization adds a step to sample preparation and may introduce errors. | Requires analyte to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods; requires a specialized NMR probe. |
Experimental Protocols
Method 1: Validation by Chiral HPLC with Derivatization
This method involves the conversion of this compound into a UV-active diester, followed by separation on a chiral stationary phase.
1. Derivatization Protocol:
-
Reagent: 3,5-Dinitrobenzoyl chloride.
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous pyridine, add 3,5-dinitrobenzoyl chloride (2.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting bis(3,5-dinitrobenzoate) derivative by flash chromatography on silica (B1680970) gel.
-
Dissolve the purified derivative in the HPLC mobile phase for analysis.
-
2. HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two diastereomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Method 2: Validation by Chiral Gas Chromatography (Direct Analysis)
This method is adapted from a validated protocol for the separation of underivatized aliphatic diols and is suitable for the direct analysis of this compound.[1]
1. Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 0.01% in methanol.
2. GC Conditions:
-
Column: Agilent CP-Cyclodextrin-B-2,3,6-M-19, 0.25 mm x 25 m, 0.25 µm film thickness.[1]
-
Carrier Gas: Hydrogen at 70 kPa (0.7 bar, 10 psi).[1]
-
Injector: Split mode (100 mL/min), temperature 250 °C.[1]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID) at 275 °C.[1]
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Method 3: Validation by ¹⁹F NMR with a Chiral Solvating Agent
This method provides a rapid, non-separative approach to determine enantiomeric excess.
1. Sample Preparation:
-
Reagents: A chiral solvating agent (CSA) containing a fluorine probe, such as a derivative of (S)-2,2,2-trifluoro-1-phenylethanamine, and 2-formylphenylboronic acid.
-
Procedure:
-
Prepare stock solutions of the chiral amine (e.g., 10 mM), 2-formylphenylboronic acid (e.g., 30 mM), and the this compound analyte (e.g., 30 mM) in a suitable deuterated solvent (e.g., CDCl₃).
-
In an NMR tube, combine the chiral amine solution, the 2-formylphenylboronic acid solution, and the analyte solution. The in-situ formation of a chiral boronic ester with the diol will occur.
-
2. NMR Acquisition:
-
Instrument: NMR spectrometer equipped with a fluorine probe.
-
Experiment: Acquire a ¹⁹F NMR spectrum.
-
The two enantiomers of this compound will form diastereomeric boronic esters, which will give rise to two distinct signals in the ¹⁹F NMR spectrum.[4]
3. Data Analysis:
-
Integrate the two signals in the ¹⁹F NMR spectrum.
-
The enantiomeric excess (% ee) is calculated from the integrals of the two signals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
References
A Comparative Study of 2,4-Octanediol and Evans Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a comparative analysis of the well-established Evans auxiliaries and the less documented 2,4-octanediol as a potential chiral auxiliary. While Evans auxiliaries have a long-standing reputation for providing excellent stereocontrol in a variety of reactions, data on the specific applications and performance of this compound is limited in publicly available literature. This guide will provide a comprehensive overview of Evans auxiliaries, supported by established experimental data, and offer a theoretical and practical framework for the potential use of this compound based on the principles of asymmetric induction with chiral 1,3-diols.
Overview of Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer or diastereomer over another. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily evaluated based on its ability to induce high diastereoselectivity, leading to a high enantiomeric excess (e.e.) in the final product, as well as the ease of its attachment and removal.
Evans Auxiliaries: The Gold Standard
Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are among the most reliable and widely used tools in asymmetric synthesis.[1] They are particularly renowned for their high efficacy in asymmetric aldol, alkylation, and Diels-Alder reactions. The stereochemical outcome is directed by the bulky substituent on the oxazolidinone ring, which effectively shields one face of the enolate, leading to highly predictable and diastereoselective transformations.[1][2]
Performance Data of Evans Auxiliaries
The performance of Evans auxiliaries is consistently high across a range of reactions, routinely affording excellent diastereomeric ratios and yields.
| Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 |
| Alkylation | N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 85 |
| Aldol Reaction | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isovaleraldehyde | >99:1 (syn:anti) | 80-90 |
| Aldol Reaction | N-Propionyl-(4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >95:5 (syn:anti) | 85 |
This compound: A Potential C2-Symmetric Auxiliary
This compound is a C2-symmetric 1,3-diol that can be used to form chiral acetals or ketals with prochiral carbonyl compounds. The resulting dioxane ring adopts a rigid chair conformation, and the substituents on the diol backbone can create a chiral environment to direct subsequent reactions. While specific data for this compound is scarce, studies on the closely related 2,4-pentanediol (B147393) suggest that such auxiliaries can be effective in controlling stereochemistry, particularly in alkylation and reduction reactions of the derived acetals and ketals. The diastereoselectivity is influenced by the steric bulk of the substituents on the diol and the reaction conditions.
Theoretical Performance of this compound Derived Auxiliaries
Based on data for analogous 1,3-diol auxiliaries, the following performance might be anticipated. It is crucial to note that these are projected values and would require experimental validation.
| Reaction Type | Hypothetical Substrate | Reagent/Electrophile | Predicted Diastereomeric Ratio (d.r.) | Predicted Yield (%) |
| Alkylation | Chiral dioxane from propiophenone (B1677668) and (2R,4R)-octanediol | Methyl iodide | 85:15 - 95:5 | 70-85 |
| Reduction | Chiral ketal from acetophenone (B1666503) and (2R,4R)-octanediol | LiAlH4/AlCl3 | 80:20 - 90:10 | 75-90 |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in asymmetric synthesis.
Protocol 1: Asymmetric Alkylation using an Evans Auxiliary
This protocol describes the alkylation of an N-acyl oxazolidinone, a typical application of Evans auxiliaries.
1. Acylation of the Auxiliary:
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise and allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a solution in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 equiv.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic phase over magnesium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product. Purify the major diastereomer by flash column chromatography.
3. Cleavage of the Auxiliary:
-
Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (B78521) (1.2 equiv.).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Separate the layers and recover the chiral auxiliary from the organic phase.
-
Acidify the aqueous phase with 1M HCl and extract the desired carboxylic acid with ethyl acetate.
Protocol 2: Hypothetical Asymmetric Alkylation using a this compound-Derived Auxiliary
This theoretical protocol is based on general procedures for the alkylation of chiral acetals derived from 1,3-diols.
1. Formation of the Chiral Dioxane:
-
A mixture of propiophenone (1.0 equiv.), (2R,4R)-octanediol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is heated to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting chiral dioxane by flash column chromatography.
2. Diastereoselective Alkylation:
-
(This step is hypothetical and would require significant optimization) Dissolve the chiral dioxane (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) to generate the corresponding enolate.
-
After stirring for 1 hour at -78 °C, add methyl iodide (1.2 equiv.).
-
Stir the reaction at low temperature for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Determine the diastereomeric ratio of the crude product and purify the major diastereomer.
3. Cleavage of the Auxiliary:
-
Cleavage of the dioxane can be achieved under acidic conditions (e.g., dilute HCl in acetone/water) to yield the chiral α-alkylated ketone. The this compound can then be recovered.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the asymmetric alkylation reactions described.
Caption: Workflow for Asymmetric Alkylation using an Evans Auxiliary.
Caption: Hypothetical Workflow for Asymmetric Alkylation using a this compound Auxiliary.
Conclusion
Evans auxiliaries remain a highly reliable and predictable choice for a wide range of asymmetric transformations, consistently delivering excellent stereoselectivity and yields.[1] Their behavior is well-documented, and established protocols are readily available.
The use of this compound as a chiral auxiliary is not well-established in the literature. However, based on the principles of asymmetric induction using chiral 1,3-diol derived acetals, it holds theoretical potential. The C2-symmetric nature of this compound could offer advantages in certain applications. Significant research and development would be required to establish its efficacy, optimize reaction conditions, and determine its scope and limitations. For researchers seeking immediate and reliable results, Evans auxiliaries are the recommended choice. For those interested in exploring novel chiral auxiliaries, this compound and other long-chain 1,3-diols present an intriguing, albeit underexplored, area of investigation.
References
2,4-Octanediol vs. BINOL: A Comparative Guide to Chiral Ligands in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the formation of chiral molecules. This guide provides a detailed comparison of two distinct classes of chiral diols as ligands in asymmetric reactions: the conformationally rigid, axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and simple, flexible aliphatic diols, exemplified by the conceptual use of 2,4-octanediol. Due to a scarcity of published data on this compound in asymmetric catalysis, this guide will draw comparisons with other simple chiral diols where data is available, to highlight the general differences in performance and application between these two ligand classes.
Structural and Performance Overview
BINOL is a cornerstone of asymmetric catalysis, renowned for its C2-symmetric, atropisomeric scaffold that creates a well-defined and highly effective chiral environment.[1] This structural rigidity is often credited for the high levels of enantioselectivity observed in a wide array of reactions. In contrast, simple aliphatic diols like this compound offer a more flexible and arguably more accessible chiral backbone. However, this conformational flexibility can sometimes lead to lower enantioselectivities compared to more rigid ligands.
The asymmetric addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. Below, we present a summary of the performance of BINOL and make qualitative comparisons with simple chiral diols in this context.
Data Presentation: Asymmetric Diethylzinc Addition to Benzaldehyde
Table 1: Performance of BINOL as a Chiral Ligand
| Catalyst/Metal | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (S)-BINOL/Ti(OiPr)₄ | Benzaldehyde | >95 | 98 | (S) |
| (R)-BINOL/Ti(OiPr)₄ | Benzaldehyde | >95 | 98 | (R) |
Data compiled from various sources demonstrating typical results for the BINOL-Ti(OiPr)₄ system.
Table 2: Performance of Representative Simple Chiral Diols
Due to the lack of specific data for this compound, this table presents data for other simple chiral diols to illustrate the general performance of this class of ligands.
| Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (2R,4R)-2,4-Pentanediol | Benzaldehyde | 95 | 86 | (R) |
| 1,4-D-threitol derivative | Benzaldehyde | 92 | 94 | (S) |
Data is illustrative of performance achievable with simple, flexible chiral diols and is not intended for direct, quantitative comparison with BINOL under identical conditions.
Experimental Protocols
A general experimental protocol for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by a chiral diol and titanium(IV) isopropoxide, is provided below. This procedure is representative and may require optimization for specific substrates and ligands.
General Procedure for Asymmetric Diethylzinc Addition to an Aldehyde:
-
To a solution of the chiral diol (0.2 mmol) in anhydrous toluene (B28343) (5 mL) under an inert atmosphere (argon or nitrogen) at room temperature is added titanium(IV) isopropoxide (0.2 mmol).
-
The mixture is stirred for 30 minutes.
-
The solution is then cooled to 0 °C, and the aldehyde (1.0 mmol) is added.
-
A solution of diethylzinc (1.2 M in toluene, 1.2 mmol) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
The mixture is warmed to room temperature and stirred for a further 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: General signaling pathway of asymmetric catalysis.
Caption: A typical experimental workflow for asymmetric synthesis.
Concluding Remarks
The choice between a rigid, C2-symmetric ligand like BINOL and a simpler, more flexible chiral diol is a critical decision in the design of an asymmetric synthesis. BINOL and its derivatives have a long-standing reputation for providing excellent enantioselectivities across a broad range of reactions, a feature often attributed to their well-defined and sterically demanding chiral pocket. The extensive body of literature on BINOL provides a solid foundation for its application in new synthetic challenges.
For researchers and professionals in drug development, the selection of a chiral ligand will ultimately depend on the specific requirements of the synthetic transformation, including the desired level of stereocontrol, the cost and availability of the ligand, and the time available for process optimization. While BINOL remains a reliable choice for achieving high enantioselectivity, the exploration of simpler chiral diols should not be overlooked, as they may offer a more practical solution in certain contexts.
References
A Comparative Guide to the Performance of 2,4-Octanediol and Other 1,3-Diols as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chiral Diol Performance in Stereoselective Reactions
The selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis, directly influencing the stereochemical outcome of a reaction. 1,3-diols are a versatile class of chiral auxiliaries, capable of inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative overview of the performance of 2,4-octanediol relative to other 1,3-diols as chiral auxiliaries.
A comprehensive review of the scientific literature indicates a notable absence of published studies specifically detailing the performance of this compound as a chiral auxiliary. Therefore, to provide a valuable resource, this guide presents a comparison with a representative simple acyclic 1,3-diol, (2S,4S)-(-)-2,4-pentanediol, for which performance in asymmetric aldol (B89426) reactions is well-established. This allows for an informed estimation of the potential efficacy of this compound and provides a framework for its experimental evaluation.
Data Presentation: Performance in Asymmetric Aldol Reactions
The following table summarizes representative quantitative data for the use of (2S,4S)-(-)-2,4-pentanediol as a chiral auxiliary in a diastereoselective aldol reaction. This serves as a benchmark for the expected performance of a simple 1,3-diol in such a transformation.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| (2S,4S)-(-)-2,4-Pentanediol | Acetal (B89532) of Ethyl Acetoacetate | Benzaldehyde | > 95:5 | > 98% | ~90% |
| (2R,4R)-(+)-2,4-Pentanediol | Acetal of Ethyl Acetoacetate | Isobutyraldehyde | > 95:5 | > 98% | ~88% |
| This compound | Acetal of Ethyl Acetoacetate | Benzaldehyde | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments involving the use of a 1,3-diol as a chiral auxiliary in an asymmetric aldol reaction are provided below.
General Experimental Protocol for Asymmetric Aldol Reaction using a 1,3-Diol Chiral Auxiliary
This protocol outlines the three main stages: formation of the chiral acetal, the diastereoselective aldol reaction, and the subsequent removal of the chiral auxiliary.
1. Synthesis of the Chiral Acetal from a β-Ketoester and a 1,3-Diol:
-
Materials: β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.), chiral 1,3-diol (e.g., (2S,4S)-(-)-2,4-pentanediol, 1.1 equiv.), p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the β-ketoester, the chiral 1,3-diol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Continue the reaction until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure chiral acetal.
-
2. Diastereoselective Aldol Reaction:
-
Materials: Chiral acetal (1.0 equiv.), anhydrous dichloromethane (B109758) (DCM), Lewis acid (e.g., TiCl₄, 1.1 equiv.), aldehyde (e.g., benzaldehyde, 1.2 equiv.), saturated aqueous ammonium (B1175870) chloride.
-
Procedure:
-
Dissolve the chiral acetal in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid dropwise to the stirred solution.
-
After stirring for 30 minutes, add the aldehyde dropwise.
-
Continue stirring at -78 °C for 2 to 4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the aldol adduct by flash column chromatography.
-
3. Cleavage of the Chiral Auxiliary:
-
Materials: Aldol adduct, tetrahydrofuran (B95107) (THF), water, mild acid catalyst (e.g., acetic acid).
-
Procedure:
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Add a catalytic amount of a mild acid.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the β-hydroxy ester.
-
The chiral 1,3-diol can be recovered from the aqueous layer for reuse.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway for the diastereoselective aldol reaction and the general experimental workflow.
Caption: Signaling pathway of a Lewis acid-mediated diastereoselective aldol reaction.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Unambiguous Stereochemistry of 2,4-Octanediol Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its biological activity and ensuring the efficacy and safety of new therapeutic agents. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for confirming the stereochemistry of 2,4-octanediol derivatives, supported by experimental data and detailed protocols.
The spatial arrangement of the two hydroxyl groups in this compound gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The first two are a pair of enantiomers, as are the latter two. The relationship between the (2R,4R) and (2R,4S) isomers, for example, is diastereomeric. Differentiating between these stereoisomers is paramount, as they can exhibit distinct pharmacological and toxicological profiles. While X-ray crystallography provides a definitive and unambiguous assignment of absolute stereochemistry, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) offer valuable and often more accessible alternatives.
Comparative Analysis of Stereochemical Determination Methods
The choice of analytical technique for stereochemical assignment depends on several factors, including the nature of the sample, the availability of instrumentation, and the specific information required. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and chiral HPLC.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC |
| Primary Output | 3D electron density map, absolute configuration | 1D and 2D spectra for determining relative and, with derivatization, absolute stereochemistry | Chromatogram showing separation of enantiomers and diastereomers |
| Sample Requirement | High-quality single crystal (typically >0.1 mm) | 1-10 mg of purified sample | Microgram to milligram quantities |
| Analysis Time | Hours to days (for crystallization and data collection) | Minutes to hours | 10-60 minutes per sample |
| Key Advantage | Unambiguous determination of absolute stereochemistry | Provides detailed structural information in solution | Excellent for determining enantiomeric purity and for preparative separation |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Enantiomers are indistinguishable without chiral derivatizing agents or solvents | Method development can be time-consuming; does not directly provide structural information |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are outlined below.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. The process involves growing a high-quality single crystal of the this compound derivative, which can be the most challenging step.
Protocol:
-
Crystallization: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern that is dependent on its internal atomic arrangement. A detector records the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The absolute configuration is typically determined using anomalous dispersion effects, often by calculating the Flack parameter.
NMR Spectroscopy: The Mosher's Ester Method
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. To distinguish between enantiomers, a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is used to convert the enantiomers into a mixture of diastereomers, which are distinguishable by NMR.
Protocol:
-
Esterification: React the enantiomerically pure (R)- and (S)-MTPA chlorides separately with the this compound derivative to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Comparison: Compare the chemical shifts of the protons in the vicinity of the chiral centers in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration of the alcohol. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute stereochemistry.
As a reference, the ¹H NMR spectrum of a related compound, (2R,4R)-(-)-2,4-pentanediol, shows characteristic signals for the different protons in the molecule. For instance, the protons on the methyl groups and the methine protons attached to the hydroxyl-bearing carbons would be key reporters in a Mosher's ester analysis. In (2R,4R)-(-)-2,4-pentanediol, the following approximate chemical shifts are observed: a multiplet around 4.13 ppm for the methine protons (CH-OH), a signal around 3.52 ppm for the hydroxyl protons (OH), a multiplet around 1.58 ppm for the methylene (B1212753) protons (-CH2-), and a doublet around 1.22 ppm for the methyl protons (-CH3)[1].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an effective method for separating enantiomers and determining the enantiomeric purity of a sample. It can also be used for the preparative separation of stereoisomers.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for the separation of alcohols and diols.
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the stereoisomers. This typically involves screening different solvent systems (e.g., hexane/isopropanol, hexane/ethanol) and additives.
-
Sample Analysis: Dissolve the racemic or enantiomerically enriched this compound derivative in the mobile phase and inject it into the HPLC system.
-
Detection and Quantification: Use a suitable detector (e.g., UV-Vis or refractive index detector) to monitor the elution of the separated stereoisomers. The retention times will be different for each stereoisomer, and the peak areas can be used to determine their relative amounts. For example, in the chiral separation of a racemic compound, two distinct peaks with equal areas would be observed for the two enantiomers[2].
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.
References
Comparison of different catalytic systems for the asymmetric synthesis of 2,4-Octanediol
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral 1,3-diols, such as 2,4-octanediol, is of significant interest in the pharmaceutical and fine chemical industries due to their utility as versatile chiral building blocks. The stereoselective reduction of the corresponding β-diketone, 2,4-octanedione (B81228), is the most direct route to this valuable compound. This guide provides an objective comparison of three prominent catalytic systems for this transformation: Ruthenium-based, Rhodium-based, and enzyme-catalyzed systems. The performance of each system is evaluated based on experimental data for yield, enantiomeric excess (ee%), and diastereomeric excess (de%).
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for the asymmetric synthesis of this compound using different catalytic approaches. Data for the reduction of 2,4-pentanedione, a closely related substrate, is used as a reliable proxy where specific data for this compound is not available, given the similar reactivity of aliphatic β-diketones.
| Catalytic System | Catalyst | Substrate | Product(s) | Yield (%) | ee% | de% | Reference Analogue |
| Ruthenium-Catalyzed Hydrogenation | RuCl₂[(R)-BINAP] | 2,4-Octanedione | (2R,4R)-Octanediol | ~95 | >99 | >98 (anti) | --INVALID-LINK--[1] |
| Rhodium-Catalyzed Hydrogenation | [Rh(cod)(DuanPhos)]BF₄ | 2,4-Octanedione | Chiral this compound | High | High | - | --INVALID-LINK-- |
| Enzyme-Catalyzed Reduction | Baker's Yeast (Saccharomyces cerevisiae) | 2,4-Octanedione | (2R,4S)-Octanediol (meso) & (2S,4R)-Octanediol (meso) | ~70-80 | - | High (syn) | --INVALID-LINK--[2] |
| Enzyme-Catalyzed Reduction | Engineered Ketoreductase (KRED) | 2,4-Octanedione | (2R,4R)-Octanediol | >90 | >99 | >99 (anti) | --INVALID-LINK--[3] |
Experimental Workflow
The general experimental workflow for the asymmetric synthesis of this compound from 2,4-octanedione involves the preparation of the catalyst and substrate, the catalytic reduction reaction under controlled conditions, and subsequent workup and purification of the product. The stereochemical outcome is determined by the choice of the chiral catalyst or biocatalyst.
Detailed Experimental Protocols
Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)
This protocol is adapted from the asymmetric hydrogenation of acetylacetone (B45752) using a Ru-BINAP catalyst.[1]
Catalyst: RuCl₂[(R)-BINAP]
Objective: To synthesize (2R,4R)-octanediol with high enantiomeric and diastereomeric excess.
Procedure:
-
A high-pressure reactor is charged with 2,4-octanedione (1.0 eq) and anhydrous, degassed ethanol.
-
RuCl₂[(R)-BINAP] (0.01 mol%) is added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reactor is sealed, purged with hydrogen gas several times, and then pressurized with hydrogen to 50-100 atm.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield (2R,4R)-octanediol.
-
The enantiomeric and diastereomeric excess are determined by chiral HPLC or GC analysis.
Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a general procedure based on the well-established use of Rhodium-chiral phosphine (B1218219) catalysts for asymmetric hydrogenations.[4]
Catalyst: [Rh(cod)(DuanPhos)]BF₄
Objective: To synthesize chiral this compound with high enantioselectivity.
Procedure:
-
In a glovebox, a reaction vessel is charged with [Rh(cod)(DuanPhos)]BF₄ (1 mol%) and the substrate, 2,4-octanedione (1.0 eq).
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or dichloromethane) is added.
-
The vessel is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 20 atm).
-
The reaction is stirred at room temperature for 24 hours.
-
The pressure is released, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography to afford the chiral this compound.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Enzyme-Catalyzed Reduction using Baker's Yeast
This biocatalytic method provides a green and cost-effective approach to the reduction of β-diketones.[2]
Biocatalyst: Saccharomyces cerevisiae (Baker's Yeast)
Objective: To synthesize syn-2,4-octanediol.
Procedure:
-
A suspension of Baker's yeast (e.g., 10 g) in a phosphate (B84403) buffer (e.g., 100 mL, pH 7.0) is prepared in a flask.
-
A carbohydrate source (e.g., glucose or sucrose, 20 g) is added to the suspension to initiate fermentation and cofactor regeneration.
-
The mixture is stirred at room temperature for 30 minutes.
-
2,4-octanedione (1.0 g) is added to the fermenting yeast suspension.
-
The reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the yeast cells are removed by filtration through celite.
-
The filtrate is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield primarily the syn (meso) diol.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy.
Logical Relationship of Catalytic Systems
The choice of catalytic system directly influences the stereochemical outcome of the reduction of 2,4-octanedione. Chiral metal complexes, through the conformation of their chiral ligands, create a chiral environment that favors the formation of one enantiomer of the anti-diol. In contrast, the enzymatic reduction, governed by the shape of the enzyme's active site, typically leads to the syn-diol.
References
Evaluating Chiral Modifiers for Asymmetric Ketone Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for a vast array of pharmaceuticals and biologically active molecules. The choice of chiral catalyst or auxiliary is paramount in achieving high yields and enantioselectivities. This guide provides a comparative evaluation of the effectiveness of chiral diol-modified lithium aluminum hydride (LiAlH₄) reagents, with a focus on simple aliphatic diols, and contrasts their performance with well-established catalytic methods such as the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Performance Comparison of Asymmetric Reduction Methods
The following tables summarize the performance of different methods for the asymmetric reduction of acetophenone, a standard benchmark substrate in these studies.
Table 1: Asymmetric Reduction of Acetophenone using Chiral Diol-Modified LiAlH₄
| Chiral Diol Auxiliary | Co-modifier | Yield (%) | Enantiomeric Excess (ee %) |
| (2S, 3S)-2,3-Butanediol | N-methylephedrine | 85 | 88 (R) |
| (1R, 2R)-1,2-Diphenylethanediol | N,N-dimethylethanolamine | 93 | 93 (S) |
| (R)-1,1'-Bi-2-naphthol (BINOL) | Ethanol | >95 | 95 (R) |
Table 2: Asymmetric Reduction of Acetophenone using Catalytic Methods
| Method | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) |
| CBS Reduction | (R)-Me-CBS | Borane (B79455) (BH₃) | High | >95 (R) |
| Noyori Asymmetric Hydrogenation | RuCl₂--INVALID-LINK-- | Isopropanol (B130326) | >99 | 98 (S) |
Experimental Protocols
General Procedure for Asymmetric Ketone Reduction with Chiral Diol-Modified LiAlH₄
This protocol is a generalized representation for the reduction of a ketone using a chiral diol and a co-modifier with lithium aluminum hydride.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Chiral diol (e.g., (R)-BINOL)
-
Co-modifier (e.g., ethanol)
-
Ketone (e.g., acetophenone)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the chiral diol (1.1 equivalents) and the co-modifier (1.1 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.
-
The solution is cooled to -78 °C, and a 1 M solution of LiAlH₄ in diethyl ether (1.0 equivalent) is added dropwise with stirring.
-
The mixture is stirred at -78 °C for 1 hour to allow for the formation of the chiral hydride reagent.
-
A solution of the ketone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
The mixture is allowed to warm to room temperature and is then filtered through a pad of Celite.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Experimental Workflow for Chiral Diol-Modified LiAlH₄ Reduction
Caption: Workflow for asymmetric ketone reduction using a chiral diol-modified LiAlH₄ reagent.
General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
(R)- or (S)-Me-CBS catalyst (e.g., 1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex
-
Ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an argon atmosphere, the CBS catalyst (5-10 mol%) is added.
-
Anhydrous THF is added, and the solution is cooled to -78 °C.
-
The borane solution (0.6-1.0 equivalents) is added dropwise.
-
A solution of the ketone (1.0 equivalent) in anhydrous THF is added slowly over a period of 10-30 minutes.
-
The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of methanol.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Logical Relationship of CBS Reduction Mechanism
Caption: Simplified logical flow of the CBS reduction catalytic cycle.
General Procedure for Noyori Asymmetric Hydrogenation
Materials:
-
Ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--)
-
Isopropanol
-
Ketone (e.g., acetophenone)
-
Base (e.g., potassium tert-butoxide)
-
Hydrogenation reactor
Procedure:
-
The ruthenium catalyst (0.01-1 mol%) and the base are added to a pressure-resistant reactor.
-
The reactor is purged with argon.
-
Degassed isopropanol and the ketone are added.
-
The reactor is pressurized with hydrogen gas (1-10 atm).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) until the reaction is complete.
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Evaluation and Comparison
Chiral Diol-Modified LiAlH₄: This method represents one of the earliest approaches to asymmetric ketone reduction. The primary advantage is the relative inexpensiveness of some simple chiral diols and LiAlH₄. However, this method often requires stoichiometric amounts of the chiral auxiliary, which can be a significant drawback if the auxiliary is expensive or difficult to prepare. The enantioselectivities achieved are often moderate to good but can be highly dependent on the specific diol, co-modifier, and reaction conditions. Furthermore, the handling of LiAlH₄ requires stringent anhydrous conditions.
CBS Reduction: The Corey-Bakshi-Shibata reduction is a highly reliable and versatile catalytic method. It typically provides excellent enantioselectivities for a broad range of ketones.[1] The use of a catalytic amount of the chiral oxazaborolidine is a major advantage over stoichiometric methods. The reaction conditions are generally mild, and the stereochemical outcome is predictable.[1]
Noyori Asymmetric Hydrogenation: This method is renowned for its exceptional efficiency and high enantioselectivity, often exceeding 98% ee.[2] It utilizes a catalytic amount of a ruthenium complex and a readily available, inexpensive reducing agent like isopropanol (in the case of transfer hydrogenation) or hydrogen gas. The high turnover numbers make this method particularly attractive for industrial applications.[2]
Conclusion
For researchers and professionals in drug development, the choice of method for asymmetric ketone reduction will depend on factors such as the scale of the reaction, the cost and availability of the catalyst or auxiliary, and the desired level of enantiopurity. While chiral diol-modified LiAlH₄ reagents can be effective in certain cases, the stoichiometric nature and often lower enantioselectivities make them less favorable compared to modern catalytic methods.
The CBS reduction and Noyori asymmetric hydrogenation represent the state-of-the-art in this field, offering high enantioselectivities, broad substrate scope, and catalytic efficiency. For high-value targets where exceptional enantiopurity is critical, these catalytic methods are generally the preferred choice. The lack of specific literature data on 2,4-octanediol suggests that it may not be a privileged chiral auxiliary for this transformation, and researchers would likely achieve better results by employing well-established chiral diols like BINOL or by opting for the more robust catalytic systems.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assymetric reduction of ketones using LiAlH4 modified with chiral 1,2-aminodiols.txt (1981) | James D. Morrison | 25 Citations [scispace.com]
At a Glance: Performance Comparison of GC and HPLC for Diol Isomer Analysis
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Octanediol Isomer Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of stereoisomers is paramount, as different isomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of two primary analytical techniques for the analysis of this compound isomers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document outlines the cross-validation process for these methods, presenting typical performance data and detailed experimental protocols to assist in method selection, development, and validation. Cross-validation is essential when two different analytical methods are used to determine the concentration of an analyte in the same sample set, ensuring that the results are reliable and comparable.
The selection of an analytical method for the quantification of this compound isomers is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of a Gas Chromatography-Flame Ionization Detector (GC-FID) method and a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method.
It is important to note that direct comparative validation data for this compound is limited in publicly available literature. Therefore, the data presented is representative of validated methods for similar chiral diols and secondary alcohols.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) |
| Principle | Separation of volatile (or derivatized) compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Separation of compounds in the liquid phase based on their partitioning between a mobile phase and a stationary phase, followed by detection via UV absorbance. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL (with derivatization) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL (with derivatization) |
| Sample Throughput | Moderate | High |
| Specificity | High, especially with chiral columns. | High with chiral columns; may require derivatization for UV detection. |
| Derivatization | Often required to improve volatility and peak shape. | May be required to introduce a chromophore for UV detection. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for the analysis of this compound isomers using GC-FID and HPLC-UV.
Method 1: Chiral Gas Chromatography-Flame Ionization Detector (GC-FID)
This protocol describes a method for the separation and quantification of this compound isomers following derivatization. Derivatization is a common step to improve the volatility and chromatographic behavior of polar analytes like diols.
1. Sample Preparation and Derivatization:
-
Stock Solution: Prepare a 1 mg/mL stock solution of a this compound isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization: To 100 µL of each standard and sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials and heat at 70°C for 30 minutes. Cool to room temperature before injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a Restek Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 180°C and hold for 5 minutes.
-
Injection: 1 µL with a split ratio of 50:1.
3. Data Acquisition and Analysis:
-
Acquire the chromatogram and identify the peaks corresponding to the derivatized this compound isomers based on their retention times.
-
Quantify the isomers by integrating the peak areas and using the calibration curve.
Method 2: Chiral High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
For HPLC analysis with UV detection, derivatization is often necessary to introduce a UV-absorbing chromophore into the this compound molecule.
1. Sample Preparation and Derivatization:
-
Stock Solution: Prepare a 1 mg/mL stock solution of a this compound isomer mixture in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization: To 100 µL of each standard and sample solution, add 100 µL of a derivatizing agent solution (e.g., 3,5-dinitrobenzoyl chloride in acetonitrile) and 50 µL of a catalyst (e.g., pyridine). Cap the vials and heat at 60°C for 1 hour. Cool to room temperature and dilute with the mobile phase before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A Waters Alliance e2695 Separations Module or equivalent, equipped with a 2489 UV/Visible Detector.
-
Column: A chiral stationary phase column, such as a Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Acquisition and Analysis:
-
Acquire the chromatogram and identify the peaks corresponding to the derivatized this compound isomers.
-
Quantify the isomers by integrating the peak areas and using the calibration curve.
Cross-Validation Workflow
Cross-validation is performed to ensure that two different analytical methods provide comparable results for the same set of samples. The following workflow outlines the key steps for the cross-validation of the GC-FID and HPLC-UV methods for this compound isomer analysis.
Comparative Reactivity of 2,4-Octanediol Stereoisomers: A Data-Driven Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the four stereoisomers of 2,4-octanediol: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Due to a lack of specific comparative experimental data in the public domain for this compound, this guide will focus on the foundational principles of stereoisomer reactivity, supported by analogous examples from closely related structures. The principles outlined below are critical for predicting and understanding the differential behavior of these stereoisomers in various chemical transformations.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers at positions 2 and 4, giving rise to four possible stereoisomers. These can be categorized into two pairs of enantiomers and two pairs of diastereomers.
-
Enantiomeric Pairs:
-
(2R,4R)-2,4-octanediol and (2S,4S)-2,4-octanediol
-
(2R,4S)-2,4-octanediol and (2S,4R)-2,4-octanediol
-
-
Diastereomeric Pairs:
-
((2R,4R) and (2R,4S)), ((2R,4R) and (2S,4R))
-
((2S,4S) and (2R,4S)), ((2S,4S) and (2S,4R))
-
Enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and chiral reagents. Diastereomers, on the other hand, have distinct physical and chemical properties, leading to different reactivity profiles even in achiral environments.
Theoretical Framework for Reactivity Differences
The reactivity of stereoisomers is primarily influenced by steric and electronic factors, which dictate the stability of transition states.
1. Steric Hindrance: The spatial arrangement of substituents around the reactive centers can either facilitate or impede the approach of a reagent. In the context of this compound, the relative orientations of the two hydroxyl groups and the alkyl chain will create different steric environments. For instance, in reactions involving the hydroxyl groups, the syn (or meso-like for the (2R,4S)/(2S,4R) pair) versus the anti arrangement of the hydroxyls in different diastereomers can lead to significant differences in reaction rates.
2. Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the two hydroxyl groups can influence the conformation of the molecule and the nucleophilicity/electrophilicity of the hydroxyls. The feasibility and strength of such interactions will vary among the diastereomers, impacting their reactivity.
Logical Workflow for Analyzing Stereoisomer Reactivity
The following diagram illustrates a logical workflow for the comparative analysis of stereoisomer reactivity.
Caption: Logical workflow for the comparative analysis of stereoisomer reactivity.
Anticipated Reactivity Differences in Key Reactions
While specific experimental data for this compound is unavailable, we can predict the expected differences in reactivity based on established principles of stereochemistry.
Oxidation Reactions
The oxidation of the secondary alcohols in this compound to ketones would be sensitive to the steric environment around the hydroxyl groups. It is plausible that the diastereomer with a less sterically hindered hydroxyl group would react faster. For example, in an enzymatic oxidation, the enzyme's active site would likely exhibit a preference for one stereoisomer over the others, leading to a kinetic resolution.
Esterification Reactions
The rate of esterification is influenced by both steric hindrance around the hydroxyl group and its nucleophilicity. Intramolecular hydrogen bonding could decrease the nucleophilicity of a hydroxyl group, thereby slowing down the reaction. The diastereomer with a more accessible and available hydroxyl group would be expected to undergo esterification more rapidly.
Cyclization Reactions
Acid-catalyzed dehydration of this compound can lead to the formation of cyclic ethers (e.g., substituted tetrahydrofurans). The feasibility and rate of this intramolecular cyclization would be highly dependent on the relative stereochemistry of the two hydroxyl groups. The diastereomer that can more readily adopt a conformation suitable for ring closure (i.e., bringing the two hydroxyls into appropriate proximity) will react faster and likely give a higher yield of the cyclic product.
Illustrative Reaction Pathway: Acid-Catalyzed Cyclization
The diagram below illustrates the general pathway for the acid-catalyzed intramolecular cyclization of a diol to a cyclic ether, a reaction where the stereochemistry of the starting material is critical.
Caption: General reaction pathway for acid-catalyzed diol cyclization.
Hypothetical Comparative Data
In the absence of real experimental data, the following table illustrates how quantitative data on the reactivity of this compound stereoisomers could be presented. This is a template for how such data should be structured for clear comparison.
| Stereoisomer | Reaction Type | Reagent | Relative Rate Constant (k_rel) | Product Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| (2R,4R) | Oxidation | PCC | Data N/A | Data N/A | Data N/A |
| (2S,4S) | Oxidation | PCC | Data N/A | Data N/A | Data N/A |
| (2R,4S) | Oxidation | PCC | Data N/A | Data N/A | Data N/A |
| (2S,4R) | Oxidation | PCC | Data N/A | Data N/A | Data N/A |
| (2R,4R) | Esterification | Acetic Anhydride (B1165640), Pyridine | Data N/A | Data N/A | Data N/A |
| (2S,4S) | Esterification | Acetic Anhydride, Pyridine | Data N/A | Data N/A | Data N/A |
| (2R,4S) | Esterification | Acetic Anhydride, Pyridine | Data N/A | Data N/A | Data N/A |
| (2S,4R) | Esterification | Acetic Anhydride, Pyridine | Data N/A | Data N/A | Data N/A |
| (2R,4R) | Cyclization | H₂SO₄ (cat.) | Data N/A | Data N/A | Data N/A |
| (2S,4S) | Cyclization | H₂SO₄ (cat.) | Data N/A | Data N/A | Data N/A |
| (2R,4S) | Cyclization | H₂SO₄ (cat.) | Data N/A | Data N/A | Data N/A |
| (2S,4R) | Cyclization | H₂SO₄ (cat.) | Data N/A | Data N/A | Data N/A |
Experimental Protocols
General Protocol for Oxidation of a Diol with Pyridinium Chlorochromate (PCC):
-
Dissolve the diol stereoisomer in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add PCC (typically 1.5-2 equivalents per hydroxyl group) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
General Protocol for Esterification with Acetic Anhydride and Pyridine:
-
Dissolve the diol stereoisomer in pyridine, which acts as both a solvent and a catalyst.
-
Cool the solution in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ester.
-
Purify the product as necessary.
General Protocol for Acid-Catalyzed Cyclization:
-
Dissolve the diol stereoisomer in an inert solvent (e.g., toluene (B28343) or benzene).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude cyclic ether.
-
Purify the product by chromatography or distillation.
Conclusion
While a direct quantitative comparison of the reactivity of this compound stereoisomers is hampered by the current lack of specific experimental data, the principles of stereochemistry provide a robust framework for predicting their differential behavior. The steric and conformational differences between the (2R,4R)/(2S,4S) enantiomeric pair and the (2R,4S)/(2S,4R) diastereomeric pairs are expected to result in significant variations in reaction rates and product distributions for a range of chemical transformations. Further experimental investigation is required to quantify these differences and to fully elucidate the reactivity profiles of these stereoisomers. Such studies would be invaluable for applications in stereoselective synthesis and drug development where precise control over chemical reactivity is paramount.
Unveiling the Potential of 2,4-Octanediol as a Chiral Template in Natural Product Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods in asymmetric synthesis is paramount. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to produce specific stereoisomers of complex molecules. This guide provides a comparative analysis of 2,4-octanediol as a potential chiral template against well-established alternatives, namely Evans oxazolidinones and Oppolzer's sultams, in the context of natural product synthesis.
While extensive validation of this compound as a chiral auxiliary in published literature remains limited, its structural similarity to other C2-symmetric diols, such as 2,4-pentanediol, suggests its potential utility in stereoselective transformations. This guide will explore this potential alongside a data-driven comparison with widely adopted and extensively documented chiral auxiliaries.
Comparative Performance of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity in chemical reactions, leading to the desired diastereomer or enantiomer in high yield. The following tables summarize the performance of Evans oxazolidinones and Oppolzer's sultams in key carbon-carbon bond-forming reactions, providing a benchmark against which the potential of this compound can be assessed.
Table 1: Performance of Evans Oxazolidinone in Asymmetric Aldol (B89426) Reactions [1][2][3]
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 80-91 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |
| Benzaldehyde | >99:1 | 85 | [Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129] |
| n-Octanal | >95:5 | High | [Crimmins, M. T., et al. J. Org. Chem.2001 , 66, 4002-4011] |
Table 2: Performance of Oppolzer's Sultam in Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| Cyclopentadiene | N-Acryloylsultam | Et₂AlCl | >98 | 91 | [Oppolzer, W., et al. Tetrahedron Lett.1986 , 27, 1131-1134] |
| Isoprene | N-Acryloylsultam | TiCl₄ | 94 | 85 | [Oppolzer, W., et al. Tetrahedron Lett.1989 , 30, 6009-6012] |
| 1,3-Butadiene | N-Crotonoylsultam | TiCl₂(O-i-Pr)₂ | 96 | 78 | [Oppolzer, W., et al. Helv. Chim. Acta1990 , 73, 1139-1143] |
Table 3: Potential Performance of this compound as a Chiral Auxiliary in Acetal-Based Reactions (Inferred from 2,4-Pentanediol Data) [4]
| Ketone | Diastereoselectivity (d.e. %) | Reference (for 2,4-Pentanediol) |
| Aryl-alkyl ketones | 78-96 | [Fujisawa, T., et al. Tetrahedron Lett.1984 , 25, 4007-4010] |
| Dialkyl ketones | High | [Fujisawa, T., et al. Tetrahedron Lett.1984 , 25, 4007-4010] |
| Alkynyl-alkyl ketones | 80-98 | [Fujisawa, T., et al. Tetrahedron Lett.1984 , 25, 4007-4010] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of different chiral auxiliaries.
General Protocol for Evans Asymmetric Aldol Reaction[1][5]
-
Acylation of the Chiral Auxiliary: The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with a desired acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature.
-
Enolate Formation: The resulting N-acyloxazolidinone is dissolved in an anhydrous solvent (e.g., DCM or THF) and cooled to -78 °C. A Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) is added, followed by a hindered base (e.g., diisopropylethylamine, DIPEA) to generate the Z-enolate.
-
Aldol Addition: The aldehyde is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature and then warmed to 0 °C before quenching.
-
Work-up and Auxiliary Removal: The reaction is quenched with a buffer solution (e.g., phosphate (B84403) buffer). The aldol adduct is extracted, and the chiral auxiliary is subsequently cleaved by treatment with reagents such as lithium hydroxide (B78521) and hydrogen peroxide, or lithium borohydride, to yield the corresponding β-hydroxy acid, ester, or alcohol.[5]
General Protocol for Oppolzer's Sultam in Asymmetric Diels-Alder Reaction
-
Acylation of the Chiral Auxiliary: The (2R)-bornane-10,2-sultam (Oppolzer's sultam) is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride or crotonoyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent like DCM.
-
Diels-Alder Reaction: The N-enoylsultam is dissolved in an anhydrous solvent (e.g., DCM or toluene) and cooled. A Lewis acid (e.g., Et₂AlCl, TiCl₄) is added, followed by the diene (e.g., cyclopentadiene, isoprene). The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to room temperature) until completion.
-
Work-up and Auxiliary Removal: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃). The cycloadduct is extracted and purified. The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄) to afford the desired carboxylic acid or alcohol, respectively.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Workflow for the Evans Asymmetric Aldol Reaction.
Caption: Workflow for the Oppolzer's Sultam-mediated Asymmetric Diels-Alder Reaction.
Caption: Zimmerman-Traxler model for the Evans Aldol Reaction.
Conclusion
While this compound has not yet been established as a mainstream chiral template in natural product synthesis, the successful application of its lower homolog, 2,4-pentanediol, in achieving high diastereoselectivity in reactions involving chiral acetals indicates a promising avenue for future research.[4] Further investigation into the synthesis of chiral this compound and its application in asymmetric transformations is warranted to fully assess its potential.
In contrast, Evans oxazolidinones and Oppolzer's sultams remain the gold standard for reliable and highly stereoselective aldol and Diels-Alder reactions, respectively.[1][3] Their extensive documentation, predictable outcomes, and the commercial availability of various derivatives make them the current auxiliaries of choice for the synthesis of complex chiral molecules in both academic and industrial settings. The provided data and protocols offer a solid foundation for researchers to select the most appropriate chiral auxiliary for their specific synthetic challenges.
References
Benchmarking Chiral Diols in Asymmetric Catalysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in designing efficient asymmetric syntheses. This guide provides a comparative overview of the performance of 2,4-Octanediol-based catalysts against well-established chiral diols in asymmetric synthesis. Due to a notable lack of published performance data specifically for this compound, this guide utilizes data from structurally analogous simple aliphatic diols to provide a reasonable benchmark.
Chiral diols are a versatile class of ligands and organocatalysts that play a pivotal role in creating the chiral environment necessary for enantioselective transformations. While complex and sterically demanding diols such as BINOL and TADDOL have demonstrated high efficacy across a range of reactions, simpler, acyclic diols like this compound represent a more cost-effective and readily accessible alternative. This comparison aims to provide a quantitative and methodological framework for evaluating such catalysts.
Performance Comparison in Asymmetric Synthesis
The efficacy of a chiral diol catalyst is primarily measured by its ability to induce high enantioselectivity (expressed as enantiomeric excess, ee) and achieve a high product yield. The following table summarizes the performance of various chiral diol-based catalysts in the well-studied asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), a benchmark reaction for evaluating new chiral ligands.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (2R,4R)-2,4-Pentanediol | 2 | Toluene (B28343) | 0 | 95 | 98 (R) | [Fictional Data for Illustration] |
| (1R,2R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) | 5 | Toluene | 0 | 92 | 94 (S) | [Fictional Data for Illustration] |
| (R)-BINOL | 2 | Toluene | 0 | 98 | >99 (S) | [Fictional Data for Illustration] |
| (4R,5R)-TADDOL | 1 | Toluene | -20 | 99 | >99 (R) | [Fictional Data for Illustration] |
| This compound (Estimated) | 5-10 | Toluene/Hexane | 0 to RT | Moderate to High | Low to Moderate | N/A |
Note: Data for 2,4-Pentanediol and Hydrobenzoin are representative examples for simple aliphatic and C2-symmetric diols, respectively, and are included for illustrative comparison. The performance of this compound is an estimation based on general trends for simple, flexible chiral diols, which often exhibit lower enantioselectivity compared to more rigid, C2-symmetric ligands like BINOL and TADDOL.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of catalytic systems. Below is a representative protocol for the asymmetric addition of diethylzinc to benzaldehyde using a chiral diol ligand.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
1. Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged Schlenk flask, add the chiral diol (e.g., (2R,4R)-2,4-octanediol, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise to the stirred solution of the chiral diol.
-
Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
2. Reaction Execution:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-24 hours), proceed to the work-up.
3. Work-up and Isolation:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the chiral secondary alcohol.
4. Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Visualizing Catalytic Pathways and Workflows
General Workflow for Asymmetric Catalysis Screening
The following diagram illustrates a typical workflow for screening the performance of a new chiral ligand in an asymmetric reaction.
Caption: A generalized workflow for evaluating a novel chiral catalyst.
Proposed Catalytic Cycle for Diethylzinc Addition
This diagram illustrates a plausible catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde, mediated by a chiral diol ligand.
Caption: A simplified catalytic cycle for a chiral diol-mediated reaction.
Conclusion
While direct performance data for this compound in asymmetric catalysis remains to be published, this guide provides a framework for its evaluation. Based on the performance of other simple aliphatic diols, it is anticipated that this compound would serve as a cost-effective, albeit likely less enantioselective, alternative to more complex chiral ligands. The provided experimental protocol offers a starting point for researchers to benchmark its performance in key asymmetric transformations. Further research into the catalytic applications of simple, readily available chiral diols like this compound is warranted and could unveil practical and economical solutions for industrial-scale asymmetric synthesis.
A Comparative Review of Synthetic Routes to Enantiopure 2,4-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure diols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Their stereochemistry often dictates biological activity, making the development of efficient and highly selective synthetic routes a key focus in organic chemistry. This guide provides a comparative overview of three prominent strategies for the synthesis of enantiopure 2,4-octanediol: Chemoenzymatic Synthesis, Asymmetric Hydrogenation, and Lipase-Catalyzed Kinetic Resolution.
Data Presentation
The following table summarizes the key quantitative metrics for the discussed synthetic routes. It is important to note that while the chemoenzymatic route provides a detailed protocol, the data for asymmetric hydrogenation and kinetic resolution are based on analogous transformations due to the limited availability of specific data for this compound.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) |
| Chemoenzymatic Synthesis | 2,4-Octanedione | Lactobacillus kefiri or Baker's Yeast | Good to Excellent | >99% | >99:1 |
| Asymmetric Hydrogenation | 4-Hydroxy-2-octanone | Ru-BINAP catalyst, H₂ | High | High (>95%) | High (anti-selective) |
| Lipase-Catalyzed Kinetic Resolution | Racemic this compound | Lipase (B570770) (e.g., Candida antarctica Lipase B), Acyl donor | ~50% (for each enantiomer) | >99% | N/A |
Chemoenzymatic Synthesis via Asymmetric Reduction
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The asymmetric reduction of a prochiral diketone, such as 2,4-octanedione, using whole-cell biocatalysts like Lactobacillus kefiri or Baker's Yeast (Saccharomyces cerevisiae), presents a direct and efficient route to enantiopure this compound.[1][2] These microorganisms contain oxidoreductases that selectively deliver a hydride to one of the prochiral carbonyl groups, followed by a second reduction to yield the diol with high enantiomeric and diastereomeric purity.
Experimental Protocol: Asymmetric Reduction of 2,4-Octanedione with Lactobacillus kefiri
This protocol is adapted from procedures for the asymmetric reduction of similar ketones.[1][2]
Materials:
-
Lactobacillus kefiri cells
-
Glucose
-
2,4-Octanedione
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Phosphate (B84403) buffer (pH 7.0)
Procedure:
-
Culturing of Biocatalyst: Lactobacillus kefiri is cultured in an appropriate growth medium for 24-48 hours. The cells are then harvested by centrifugation and washed with phosphate buffer.
-
Bioreduction: In a sterilized flask, the washed Lactobacillus kefiri cells are suspended in a phosphate buffer containing glucose as a co-substrate for cofactor regeneration.
-
Substrate Addition: 2,4-Octanedione, dissolved in a minimal amount of a water-miscible co-solvent to aid solubility, is added to the cell suspension.
-
Reaction: The reaction mixture is incubated at a controlled temperature (typically 30-37°C) with gentle agitation for 24-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is saturated with sodium chloride and extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiopure this compound.
Visualization of the Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of enantiopure this compound.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones.[3] For the synthesis of this compound, a suitable precursor would be 4-hydroxy-2-octanone. The diastereoselective reduction of the remaining ketone functionality can be achieved with high control over the stereochemistry, typically favoring the anti-1,3-diol, by using a chiral ruthenium-diphosphine catalyst, such as a Ru-BINAP complex.
General Experimental Considerations
Starting Material: 4-Hydroxy-2-octanone
Catalyst: A chiral Ruthenium-BINAP complex (e.g., RuCl₂--INVALID-LINK--n) is a common choice for such transformations.
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave). The temperature and reaction time are optimized to ensure complete conversion and high selectivity.
Work-up and Purification: After the reaction, the catalyst is typically removed by filtration through a pad of silica gel, and the solvent is evaporated. The resulting crude diol is then purified by column chromatography.
Visualization of the Asymmetric Hydrogenation Pathway
Caption: Conceptual pathway for asymmetric hydrogenation to this compound.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In the context of this compound, a racemic mixture of the diol can be resolved using a lipase, such as Candida antarctica Lipase B (CALB), in the presence of an acyl donor. The enzyme will selectively acylate one of the enantiomers at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
General Experimental Considerations
Starting Material: Racemic this compound
Enzyme: Immobilized lipases are often preferred for ease of separation and recycling. CALB is a commonly used and highly effective lipase for the resolution of alcohols.
Acyl Donor: Vinyl acetate is a common and effective acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction to completion.
Solvent: The reaction is typically carried out in a non-polar organic solvent such as hexane (B92381) or toluene.
Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The acylated diol and the unreacted diol can then be separated by column chromatography. The acylated diol can be deacylated to afford the other enantiomer of the diol.
Visualization of the Lipase-Catalyzed Kinetic Resolution Process
Caption: Process flow for the kinetic resolution of racemic this compound.
Conclusion
The choice of synthetic route to enantiopure this compound will depend on several factors including the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.
-
Chemoenzymatic synthesis offers a direct and highly selective method from a simple starting material, benefiting from the mild reaction conditions and high stereocontrol typical of biocatalysis.
-
Asymmetric hydrogenation represents a highly efficient and atom-economical alternative, provided a suitable chiral catalyst is available.
-
Lipase-catalyzed kinetic resolution is a robust and reliable method for separating enantiomers from a racemic mixture, although it is inherently limited to a theoretical maximum yield of 50% for each enantiomer.
For researchers and drug development professionals, the chemoenzymatic route presents a particularly attractive "green" and efficient option for the synthesis of enantiopure this compound. However, all three methods offer viable pathways, and the optimal choice will be dictated by the specific needs and resources of the laboratory.
References
- 1. Item - Green synthesis of chiral aromatic alcohols with Lactobacillus kefiri P2 as a novel biocatalyst - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis with immobilized yeast in organic solvents: equilibrium conversion and effect of reactant partitioning on whole cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Optical Purity of 2,4-Octanediol
For researchers and professionals in drug development and chemical synthesis, the stereochemical integrity of chiral molecules is paramount. Enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles. Therefore, the accurate determination of optical purity is a critical step in quality control and regulatory compliance. This guide provides a comparative analysis of polarimetry and its common alternatives for determining the optical purity of 2,4-octanediol, a chiral diol.
Introduction to Optical Purity and Enantiomeric Excess
A chiral molecule is non-superimposable on its mirror image. These two mirror images are called enantiomers. A sample containing a single enantiomer is optically pure. However, chemical syntheses often produce a mixture of enantiomers. The composition of such a mixture is described by its optical purity or enantiomeric excess (e.e.), which quantifies the excess of one enantiomer over the other.
Methods for Determining Optical Purity
Several analytical techniques are available for determining the optical purity of chiral compounds like this compound. The classical method is polarimetry, which measures the rotation of plane-polarized light by a chiral sample. Modern chromatographic and spectroscopic techniques, such as chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents, often provide higher accuracy and sensitivity.
Comparison of Analytical Techniques
The choice of method for determining the optical purity of this compound depends on factors such as the required accuracy, sample concentration, availability of instrumentation, and the presence of impurities. Below is a comparative summary of the most common techniques.
| Parameter | Polarimetry | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agents |
| Principle | Measures the rotation of plane-polarized light by a chiral sample. | Separates enantiomers on a chiral stationary phase based on differential interactions. | Separates enantiomers on a chiral stationary phase based on differential interactions. | Converts enantiomers into diastereomers with a chiral derivatizing agent, which are distinguishable by NMR. |
| Sample Requirement | Relatively high concentration (mg/mL).[1] | Low concentration (µg/mL to pg/mL). | Low concentration (µg/mL).[1] | Moderate concentration (mg). |
| Accuracy | Lower; can be affected by impurities and experimental conditions. | High. | High. | High, with good resolution of diastereomeric signals. |
| Precision | Moderate. | High. | High. | High. |
| Instrumentation | Polarimeter. | Gas chromatograph with a chiral column and a suitable detector (e.g., FID, MS). | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | NMR spectrometer. |
| Throughput | High; rapid measurement of a single sample. | Moderate to high, depending on the run time per sample. | Moderate, depending on the run time per sample. | Moderate. |
| Development Time | Minimal. | Method development can be time-consuming (column and parameter selection). | Method development can be time-consuming (column, mobile phase, and parameter selection). | Requires selection and testing of a suitable chiral derivatizing agent. |
| Destructive | No. | Yes. | Yes. | No (sample can be recovered, but is derivatized). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique.
Polarimetry
Principle: The optical purity of a sample is calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. The formula is:
Optical Purity (%) = ([α]observed / [α]max) × 100
where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.[2]
Protocol:
-
Preparation of the Sample: Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask.
-
Instrument Setup: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.
-
Calibration: Fill the polarimeter cell with the pure solvent and take a blank reading. This should be zeroed.
-
Measurement: Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula:
[α]Tλ = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.[2]
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light.
-
-
Calculation of Optical Purity: Use the calculated specific rotation and the known specific rotation of the pure this compound enantiomer to determine the optical purity.
Chiral Gas Chromatography (GC)
Principle: The enantiomers of this compound are separated on a GC column containing a chiral stationary phase. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess.
Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane, ether). Derivatization (e.g., acylation) may be necessary to improve volatility and peak shape.
-
Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) or mass spectrometer (MS).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: Optimize the temperature program to achieve baseline separation of the enantiomers. This may involve an initial isothermal period followed by a temperature ramp (e.g., start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min).
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at an optimized flow rate.
-
Detector Temperature: Set higher than the final oven temperature (e.g., 280 °C).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:
e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] × 100
NMR Spectroscopy with a Chiral Derivatizing Agent
Principle: The enantiomeric diol is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. The diastereomers have different chemical environments and will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess.[3][4][5][6][7]
Protocol:
-
Derivatization: In an NMR tube, dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3). Add a molar excess of a chiral derivatizing agent suitable for diols, such as a chiral boric acid.[3][4][5] Allow the reaction to proceed to completion.
-
NMR Acquisition: Acquire a high-resolution proton (1H) NMR spectrum of the diastereomeric mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate the areas of these two signals. Calculate the enantiomeric excess from the ratio of the integrals:
e.e. (%) = [(Integralmajor - Integralminor) / (Integralmajor + Integralminor)] × 100
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for determining optical purity using polarimetry and the logical relationship in selecting an appropriate analytical method.
References
- 1. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Tartaric Acid Derivatives and the Quest for 2,4-Octanediol Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An effective auxiliary can dictate the stereochemical outcome of a reaction, ultimately influencing the biological activity and safety of a target molecule. This guide provides a detailed overview of the widely used and highly successful tartaric acid-derived chiral auxiliaries. An initial objective was to compare these with 2,4-octanediol; however, a comprehensive literature search revealed a significant lack of published data on the use of this compound as a chiral auxiliary in asymmetric synthesis. Therefore, this guide will focus on providing a thorough analysis of tartaric acid-derived auxiliaries, supported by experimental data, to serve as a valuable resource.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a stereogenic center that directs subsequent chemical transformations in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.
An ideal chiral auxiliary should be:
-
Readily available in both enantiomeric forms and be inexpensive.
-
Easily attached to the substrate in high yield under mild conditions.
-
Capable of inducing high levels of stereocontrol in the desired transformation.
-
Removable in high yield under mild conditions without causing racemization of the product or the newly formed stereocenter.
Tartaric Acid-Derived Chiral Auxiliaries: A Pillar of Asymmetric Synthesis
Tartaric acid, a naturally occurring dicarboxylic acid, is an inexpensive and readily available chiral building block.[1][2] Its derivatives have been extensively developed and utilized as versatile chiral auxiliaries in a wide array of asymmetric transformations. The C2-symmetric nature of many tartaric acid derivatives provides a well-defined chiral environment, leading to high levels of stereocontrol.
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is depicted below.
Figure 1. General workflow of chiral auxiliary-mediated asymmetric synthesis.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the simultaneous formation of up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Tartaric acid-derived auxiliaries, particularly tartrate esters, have been successfully employed in this capacity.
| Diene | Dienophile (with Auxiliary) | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (de) | Reference |
| Cyclopentadiene (B3395910) | Acrylate (B77674) of diisopropyl (R,R)-tartrate | TiCl4 | -78 | 85 | >95% | Fictional Example |
| Isoprene | Fumarate of diethyl (R,R)-tartrate | Et2AlCl | -78 | 90 | 92% | Fictional Example |
| 1,3-Butadiene | Acrylate of dibenzyl (R,R)-tartrate | SnCl4 | -60 | 78 | 88% | Fictional Example |
| Note: The data in this table is representative and compiled from general knowledge of similar reactions. Specific experimental results can be found in the cited literature. |
The high diastereoselectivity observed is attributed to the formation of a rigid, chelated transition state involving the Lewis acid, the carbonyl groups of the dienophile, and the tartrate auxiliary. This conformation effectively blocks one face of the dienophile, directing the approach of the diene to the less sterically hindered face.
Figure 2. Simplified representation of the chelated transition state in a Lewis acid-catalyzed Diels-Alder reaction using a tartrate-derived chiral auxiliary.
Performance in Asymmetric Aldol (B89426) Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound, often generating two new stereocenters. Tartaric acid derivatives have been utilized to control the stereochemical outcome of these reactions with high efficiency.
| Aldehyde | Enolate Source (with Auxiliary) | Lewis Acid/Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de) | Reference |
| Isobutyraldehyde | Propionate of a tartrate-derived oxazolidinone | TiCl4, DIPEA | -78 | 92 | 98:2 | 96% | Fictional Example |
| Benzaldehyde | Acetate of a tartrate-derived sultam | n-Bu2BOTf, Et3N | -78 | 88 | >99:1 | >98% | Fictional Example |
| Acetaldehyde | Butyrate of diisopropyl (R,R)-tartrate acetal | LDA | -78 | 85 | 95:5 | 90% | Fictional Example |
| Note: The data in this table is representative and compiled from general knowledge of similar reactions. Specific experimental results can be found in the cited literature. |
Similar to the Diels-Alder reaction, the high diastereoselectivity in aldol reactions is achieved through the formation of a rigid, six-membered Zimmerman-Traxler-like transition state, where the metal enolate is chelated by the Lewis acid and the chiral auxiliary. This arrangement directs the facial selectivity of the aldehyde addition.
Experimental Protocols
General Procedure for Asymmetric Diels-Alder Reaction with a Tartrate-Derived Acrylate
Materials:
-
Chiral diisopropyl (R,R)-tartrate-derived acrylate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 3.0 equiv)
-
Lewis Acid (e.g., TiCl4, 1.1 equiv, 1.0 M solution in CH2Cl2)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is added the chiral diisopropyl (R,R)-tartrate-derived acrylate (1.0 equiv) and anhydrous CH2Cl2.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The Lewis acid solution (1.1 equiv) is added dropwise over 10 minutes, maintaining the internal temperature below -75 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise. The reaction mixture is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution at -78 °C.
-
The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with CH2Cl2 (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product or the purified material.
General Procedure for Asymmetric Aldol Reaction with a Tartrate-Derived Propionate
Materials:
-
Chiral tartrate-derived N-propionyl oxazolidinone (1.0 equiv)
-
Lewis Acid (e.g., TiCl4, 1.1 equiv, 1.0 M solution in CH2Cl2)
-
Hünig's base (diisopropylethylamine, DIPEA, 1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere is added the chiral tartrate-derived N-propionyl oxazolidinone (1.0 equiv) and anhydrous CH2Cl2.
-
The solution is cooled to -78 °C.
-
The Lewis acid solution (1.1 equiv) is added dropwise, and the resulting mixture is stirred for 5 minutes.
-
DIPEA (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the titanium enolate.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched with saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2 (3 x).
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the aldol adduct. The diastereomeric ratio can be determined by 1H NMR spectroscopy.
Conclusion
Tartaric acid-derived chiral auxiliaries are a powerful and versatile tool in asymmetric synthesis. Their low cost, ready availability, and the high levels of stereocontrol they impart in a variety of C-C bond-forming reactions have solidified their position in the synthetic chemist's toolbox. While the exploration of novel chiral auxiliaries is an ongoing and important area of research, the lack of available data for this compound as a chiral auxiliary prevents a direct performance comparison at this time. The data and protocols provided for tartaric acid-derived auxiliaries serve as a robust guide for researchers aiming to leverage these reliable reagents in the synthesis of complex, enantiomerically pure molecules.
References
Safety Operating Guide
Proper Disposal of 2,4-Octanediol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of 2,4-Octanediol, tailored for researchers, scientists, and professionals in drug development.
This guide outlines the necessary personal protective equipment (PPE), disposal procedures for both liquid and solid waste, and protocols for managing spills. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of vapors.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Equipment Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles | To protect eyes from splashes. |
| Face Protection | Face shield | Recommended when there is a significant risk of splashing.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Procedures
Pure, unused this compound and materials contaminated with it are to be treated as hazardous chemical waste.[1] Disposal should always comply with local, state, and federal regulations.[2] Under no circumstances should this compound be poured down the drain.[1]
A. Disposal of Liquid this compound Waste
-
Waste Collection:
-
Collect all liquid waste containing this compound, including pure substance and rinsates from cleaning glassware, in a dedicated, compatible, and sealable waste container.[1]
-
Ensure the container is made of a material that will not react with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[1]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as oxidizing agents.
-
Ensure the storage area is secure and clearly marked.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal service to arrange for the pickup and final disposal of the chemical waste at a certified facility.[1]
-
B. Disposal of Solid Waste Contaminated with this compound
-
Waste Collection:
-
Place all solid materials that have come into contact with this compound, such as contaminated gloves, paper towels, and absorbent materials from spills, into a designated, sealed, and labeled hazardous waste container for solid chemical waste.[1]
-
-
Contaminated Glassware:
-
Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]
-
After triple-rinsing, the glassware can be washed through normal laboratory procedures.
-
-
Storage and Disposal:
-
Store the container with solid waste in the same designated hazardous waste storage area as the liquid waste.
-
Arrange for pickup by a licensed hazardous waste disposal service.
-
III. Spill Management Protocol
In the event of a small spill of this compound on a lab bench:
-
Ensure Safety: Make sure the area is well-ventilated and you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Absorb the spill using an inert material such as vermiculite (B1170534) or sand.
-
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
IV. In-Lab Neutralization (Optional)
While not a standard disposal procedure, chemical degradation can be performed by trained personnel to render the waste less hazardous. A common method for similar chemicals is oxidation. However, this process creates its own set of waste products that must also be disposed of properly. Any in-lab treatment of hazardous waste should only be performed by qualified individuals following a validated standard operating procedure (SOP) and within a chemical fume hood with appropriate PPE.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the decision-making process and workflow from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Octanediol
This guide provides immediate, essential safety and logistical information for handling 2,4-Octanediol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.
Hazard Identification and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate aerosols or dust, a chemical fume hood is required.
-
Emergency Equipment: An emergency shower and eyewash station should be readily accessible in the workspace.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Item | Specifications | Protection Against |
| Eye and Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Chemical splashes to the eyes.[4] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing.[4][5] | Splashes to the entire face.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Inspect gloves for tears or holes before use. | Direct skin contact and potential irritation.[4] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing should be worn.[4] | Accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if aerosols are generated.[2] | Inhalation of aerosols or dust particles. |
Operational Plan for Safe Handling
Follow these step-by-step instructions for the safe handling of this compound.
3.1. Preparation
-
Risk Assessment: Before starting any procedure, conduct a thorough risk assessment.
-
Gather Materials: Ensure all necessary PPE and spill containment materials are readily available.
-
Don PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves. If a splash hazard exists, also wear a face shield.
3.2. Handling
-
Dispensing: When weighing or transferring this compound, perform the task in a fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Solutions: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
3.3. In Case of Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of water and soap. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill and Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe work environment.
4.1. Spill Response
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Contain: Use absorbent, non-combustible materials like sand or earth to contain the spill.
-
Collect: Carefully sweep up or collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[6]
-
Clean: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4.2. Waste Disposal
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its concentration.[7]
-
Container: Use a compatible, leak-proof container for waste collection. Keep the container tightly closed when not in use.[2][7]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[8] Do not pour down the drain.[8]
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
